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  • Product: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate
  • CAS: 1016524-78-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of both nicotinic acid and piperidine, it serves as a valuable scaffold and building block in the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the 4-oxopiperidine moiety on the pyridine ring at the 2-position introduces a key functional group and a conformational constraint that can be exploited for targeted drug design. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, spectroscopic analysis, and a discussion of its relevance in contemporary drug discovery.

Physicochemical Properties

While extensive experimental data for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is not widely published, its core physicochemical properties can be summarized based on available data and predictive modeling.

PropertyValueSource
CAS Number 1016524-78-9ChemicalBook[1]
Molecular Formula C₁₃H₁₆N₂O₃ChemicalBook[1]
Molecular Weight 248.28 g/mol ChemicalBook[1]
Predicted Boiling Point 412.9 ± 45.0 °CChemicalBook[2]
Predicted Density 1.206 ± 0.06 g/cm³ChemicalBook[2]
Appearance Expected to be a solid at room temperature-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.-

Synthesis Methodology

The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method in pyridine chemistry involves the displacement of a suitable leaving group, typically a halogen, from the pyridine ring by a nucleophile. In this case, the secondary amine of 4-piperidone acts as the nucleophile.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 Ethyl 2-chloronicotinate Reaction Nucleophilic Aromatic Substitution (SNAr) R1->Reaction R2 4-Piperidone hydrochloride R2->Reaction Base DIPEA (Diisopropylethylamine) Base->Reaction Base Solvent NMP (N-Methyl-2-pyrrolidone) Solvent->Reaction Solvent Temp Heat (e.g., 70°C) Temp->Reaction Temperature P Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Reaction->P Yields G cluster_synthesis Synthetic Utility cluster_targets Potential Biological Targets cluster_outcome Therapeutic Areas Start Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Mod1 Modification of Piperidine Ring Start->Mod1 Mod2 Modification of Ester Group Start->Mod2 Kinase Protein Kinases (e.g., JAK) Mod1->Kinase Receptor Nicotinic Acetylcholine Receptors (nAChRs) Mod1->Receptor Mod2->Kinase Cancer Oncology Kinase->Cancer Inflammation Inflammatory Diseases Kinase->Inflammation Receptor->Inflammation CNS CNS Disorders Receptor->CNS

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a heterocyclic compound of interest in medicinal chemistry, incorporating both a nicotinic acid ester an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a heterocyclic compound of interest in medicinal chemistry, incorporating both a nicotinic acid ester and a 4-oxopiperidine moiety. These structural motifs are prevalent in a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure and IUPAC name of ethyl 2-(4-oxopiperidin-1-yl)nicotinate. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a plausible synthetic route based on established principles of organic chemistry. Furthermore, it presents predicted spectroscopic data to aid in its identification and characterization, and discusses its potential applications in drug discovery based on the pharmacological relevance of its constituent fragments.

Chemical Structure and Nomenclature

The chemical structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate combines a pyridine ring, substituted at the 2-position with a 4-oxopiperidin-1-yl group and at the 3-position with an ethyl carboxylate group.

Chemical Structure:

IUPAC Name: ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylate

Molecular Formula: C₁₃H₁₆N₂O₃

Molecular Weight: 248.28 g/mol

Proposed Synthesis

The synthesis of ethyl 2-(4-oxopiperidin-1-yl)nicotinate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a leaving group on the pyridine ring by a nucleophile.[1]

A plausible and efficient synthetic pathway is the reaction of a 2-halonicotinate, such as ethyl 2-chloronicotinate or ethyl 2-fluoronicotinate, with 4-oxopiperidine. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the 2-position for nucleophilic attack.[2]

Synthetic Workflow

Synthesis_Workflow A Ethyl 2-chloronicotinate E Reaction Mixture A->E B 4-Oxopiperidine B->E C Base (e.g., K₂CO₃, Et₃N) C->E Base D Solvent (e.g., DMF, DMSO) D->E Solvent F Work-up and Purification E->F Heat G Ethyl 2-(4-oxopiperidin-1-yl)nicotinate F->G Chromatography

Caption: Proposed synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-chloronicotinate

  • 4-Oxopiperidine hydrochloride (or the free base)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl 2-chloronicotinate (1.0 eq) in anhydrous DMF, add 4-oxopiperidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic base like potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Choice of Solvent: A polar aprotic solvent like DMF or DMSO is chosen to facilitate the SNAr reaction by solvating the cationic intermediates and increasing the nucleophilicity of the amine.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction, as the aromaticity of the pyridine ring needs to be temporarily disrupted.[1]

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

¹H NMR Spectroscopy
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
Pyridine-H48.1 - 8.3ddJ ≈ 7.5, 2.0
Pyridine-H57.0 - 7.2ddJ ≈ 7.5, 5.0
Pyridine-H68.3 - 8.5ddJ ≈ 5.0, 2.0
O-CH₂-CH₃4.2 - 4.4qJ ≈ 7.1
N-CH₂ (piperidine)3.6 - 3.8tJ ≈ 6.0
C(=O)-CH₂ (piperidine)2.5 - 2.7tJ ≈ 6.0
O-CH₂-CH₃1.2 - 1.4tJ ≈ 7.1

Note: The chemical shifts of the pyridine protons are influenced by the electronic effects of the substituents. The electron-donating amino group at C2 and the electron-withdrawing ester at C3 will affect the shielding of the ring protons.

¹³C NMR Spectroscopy
Carbon Predicted Chemical Shift (ppm)
C=O (ester)166 - 168
C=O (piperidine)206 - 208
Pyridine C2158 - 160
Pyridine C6150 - 152
Pyridine C4138 - 140
Pyridine C5115 - 117
Pyridine C3112 - 114
O-CH₂61 - 63
N-CH₂ (piperidine)48 - 50
C(=O)-CH₂ (piperidine)40 - 42
O-CH₂-CH₃14 - 15

Note: The chemical shifts of the pyridine carbons are highly dependent on the nature and position of the substituents.[3][4][5][6]

Infrared (IR) Spectroscopy
Functional Group Predicted Wavenumber (cm⁻¹)
C=O (ester) stretch1710 - 1730
C=O (ketone) stretch1700 - 1720
C=N and C=C (aromatic) stretch1550 - 1600
C-N stretch1200 - 1350
C-O stretch1100 - 1300
Mass Spectrometry
  • Expected [M+H]⁺: m/z = 249.1234

Potential Applications in Drug Discovery

While specific biological activities for ethyl 2-(4-oxopiperidin-1-yl)nicotinate have not been reported, its structural components are well-represented in pharmacologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in drug design.[7]

The Nicotinic Acid Scaffold

Nicotinic acid (Niacin) and its derivatives are known to exhibit a range of biological activities, including lipid-lowering effects and vasodilation.[8] The ethyl nicotinate moiety in the target molecule could be explored for similar cardiovascular applications or as a lead for the development of novel therapeutic agents targeting nicotinic acid receptors.

The 4-Oxopiperidine Scaffold

The 4-oxopiperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9] Its rigid structure allows for the precise positioning of substituents to interact with biological targets. Furthermore, the ketone functionality provides a handle for further chemical modifications, enabling the exploration of structure-activity relationships. The incorporation of this scaffold can influence a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-likeness.[10][11]

Potential Therapeutic Areas

Given the pharmacological profiles of related structures, ethyl 2-(4-oxopiperidin-1-yl)nicotinate and its derivatives could be investigated for a variety of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs.[12]

  • Metabolic Diseases: Based on the known effects of nicotinic acid derivatives.

  • Inflammatory Diseases: Some nicotinic acid derivatives have shown anti-inflammatory properties.[13]

  • Oncology: The 4-oxopiperidine moiety is present in some anti-cancer agents.

Conclusion

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate represents a chemical entity with significant potential for drug discovery and development. This technical guide has provided its definitive chemical structure and IUPAC name, a detailed and plausible synthetic protocol, and predicted spectroscopic data to facilitate its synthesis and characterization. The convergence of the pharmacologically relevant nicotinic acid and 4-oxopiperidine scaffolds suggests that this molecule and its future derivatives are promising candidates for biological screening across a range of therapeutic areas. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its medicinal chemistry potential.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Lactonization of 2‐(2‐alkoxyphenyl)‐substituted nicotinic acid esters. [Link]

  • ScienceDirect. Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. [Link]

  • Semantic Scholar. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. [Link]

  • ResearchGate. The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. [Link]

  • National Center for Biotechnology Information. N-(1-arylpropionyl)-4-aryltetrahydropyridines, a new class of high-affinity selective sigma receptor ligands. [Link]

  • National Center for Biotechnology Information. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ResearchGate. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • MDPI. Synthesis and Spectral Properties of meso-Arylbacteriochlorins, Including Insights into Essential Motifs of their Hydrodipyrrin Precursors. [Link]

  • National Center for Biotechnology Information. Nicotinic acid: an old drug with a promising future. [Link]

  • Thieme Connect. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • ResearchGate. A heterocyclic N'-(4-(diethylamino)-2-hydroxybenzylidene)-4-oxopiperidine-1-carbohydrazide Schiff base ligand and its metal complexes: Synthesis, structural characterization, thermal behavior, fluorescence properties, and biological activities. [Link]

  • Google Patents.
  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. [Link]

  • YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. [Link]

  • National Center for Biotechnology Information. Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields. [Link]

  • MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]

  • MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

  • National Institute of Standards and Technology. Ethyl nicotinate. [Link]

  • National Center for Biotechnology Information. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • YouTube. Pharmacophore & Scaffold Modeling in Swiss Drug Design & Similarity Tool ‪@MajidAli2020‬. [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

  • ResearchGate. Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Testbook.com. The correct match of 13C NMR chemical shift values (&de. [Link]

  • The Good Scents Company. ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester. [Link]

Sources

Foundational

A Technical Guide to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (CAS: 1016524-78-9): Synthesis, Characterization, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound identified by CAS number 1016524-78-9. This guide details its structural co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound identified by CAS number 1016524-78-9. This guide details its structural components, physicochemical properties, a plausible synthetic route, and standard analytical validation methods. Furthermore, it explores the potential biological significance and applications derived from its constituent chemical scaffolds—the nicotinate ester and the 4-piperidone core. The presence of the reactive ketone functionality marks this molecule as a versatile intermediate, poised for extensive derivatization in medicinal chemistry and drug discovery programs. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the synthesis of novel bioactive agents.

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a substituted pyridine derivative that merges two pharmacologically significant motifs: an ethyl nicotinate core and a 4-piperidone ring. The ethyl nicotinate moiety, an ester of nicotinic acid (Vitamin B3), is a well-known scaffold in pharmaceuticals, recognized for its vasodilatory properties which enhance microcirculation.[1][2] This characteristic makes it a common ingredient in topical formulations for muscle pain relief and skin conditioning.[1][3]

The piperidine ring is one of the most prevalent heterocyclic scaffolds in approved drugs and natural alkaloids, crucial for designing therapeutics targeting the central nervous system, as well as agents with analgesic, and anticancer properties.[4][5] The 4-piperidone substructure specifically serves as a key precursor in the synthesis of complex molecules, including fentanyl and its analogues, highlighting its importance in medicinal chemistry.[6][7]

The strategic combination of these two moieties in Ethyl 2-(4-oxopiperidin-1-yl)nicotinate results in a molecule that is not primarily an end-product, but rather a highly valuable and versatile synthetic intermediate. The ketone group on the piperidine ring acts as a convenient chemical handle for a wide array of subsequent chemical transformations, allowing for the systematic exploration of chemical space and the development of libraries of novel compounds for biological screening.

Physicochemical Properties

A summary of the key identifying and physicochemical properties of the compound is presented below. These data are fundamental for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource
CAS Number 1016524-78-9[8]
Molecular Formula C₁₃H₁₆N₂O₃Derived
Molecular Weight 248.28 g/mol Derived
IUPAC Name ethyl 2-(4-oxopiperidin-1-yl)pyridine-3-carboxylateN/A
Appearance (Predicted) Off-white to yellow solid or viscous oilN/A
Solubility (Predicted) Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO)N/A

Synthesis and Purification

This reaction type is effective for substituting leaving groups on electron-deficient aromatic rings, such as a pyridine ring bearing an electron-withdrawing ester group.[9][10] The nitrogen atom of the pyridine ring and the ester group at the 3-position both withdraw electron density, making the 2-position susceptible to attack by a nucleophile like the secondary amine of 4-piperidone.[11]

Proposed Synthetic Workflow

The proposed synthesis involves the reaction of a 2-halonicotinate ester, such as Ethyl 2-chloronicotinate, with 4-piperidone hydrochloride in the presence of a non-nucleophilic base.

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Reactants Ethyl 2-chloronicotinate + 4-Piperidone + K2CO3 (Base) Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Reactants->Solvent Conditions Inert Atmosphere (N2) Elevated Temperature (80-120 °C) Solvent->Conditions Quench Quench with Water Conditions->Quench Reaction Monitoring by TLC/LC-MS Extract Extract with Organic Solvent (EtOAc) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry Chromatography Silica Gel Column Chromatography Dry->Chromatography Crude Product Eluent Hexane/EtOAc Gradient Chromatography->Eluent Final_Product Pure Product (CAS 1016524-78-9) Eluent->Final_Product G cluster_validation Structural & Purity Validation Start Purified Product NMR NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) Start->NMR MS Mass Spectrometry Determine Molecular Weight (e.g., ESI-MS for [M+H]⁺) Start->MS HPLC HPLC Start->HPLC Result Confirmed Structure & Purity NMR->Result MS->Result HPLC->Result G Core Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Reduction Reduction (e.g., NaBH4) Core->Reduction C=O → C-OH Reductive_Amination Reductive Amination (e.g., R-NH2, NaBH(OAc)3) Core->Reductive_Amination C=O → C-NHR Wittig Wittig Reaction (e.g., Ph3P=CHR) Core->Wittig C=O → C=CHR Grignard Grignard Addition (e.g., R-MgBr) Core->Grignard C=O → C(OH)R Alcohol 4-Hydroxy Derivative Reduction->Alcohol Amine 4-Amino Derivative Reductive_Amination->Amine Alkene 4-Alkylidene Derivative Wittig->Alkene Tertiary_Alcohol 4-Alkyl-4-hydroxy Derivative Grignard->Tertiary_Alcohol

Sources

Exploratory

An In-Depth Technical Guide to Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound of increasing interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its fundamental molecular properties, explore plausible and efficient synthetic routes, and discuss its potential as a versatile scaffold in the design and development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, offering both theoretical insights and practical guidance.

Introduction: The Significance of the Piperidine-Nicotinate Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. When coupled with the nicotinic acid framework, another key pharmacophore, the resulting hybrid structure presents a unique chemical space for exploring new therapeutic possibilities. Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, in particular, combines the reactivity of a ketone with the drug-like properties of the piperidine-nicotinate core, making it a valuable intermediate for the synthesis of diverse compound libraries.

Molecular Properties

A thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its application in synthesis and drug design.

Molecular Formula and Weight

The chemical identity of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₃[1]
Molecular Weight 248.28 g/mol [1]
CAS Number 1016524-78-9[1]
Structural Representation

The two-dimensional structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is depicted below:

Caption: 2D Structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Synthesis Strategies: A Mechanistic Perspective

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful tool for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups.[2] In the case of our target molecule, the pyridine ring of ethyl 2-chloronicotinate is sufficiently electron-deficient to undergo nucleophilic attack by 4-piperidone.

SNAr_Pathway reagents Ethyl 2-chloronicotinate + 4-Piperidone conditions Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat reagents->conditions SNAr Reaction product Ethyl 2-(4-oxopiperidin-1-yl)nicotinate conditions->product

Caption: Proposed SNAr synthetic pathway.

Experimental Protocol (Exemplary):

  • To a solution of ethyl 2-chloronicotinate (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add 4-piperidone hydrochloride (1.1 eq) and a base (e.g., K₂CO₃ or Et₃N, 2.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Causality of Experimental Choices: The use of a polar aprotic solvent is crucial to solubilize the reactants and facilitate the formation of the Meisenheimer complex intermediate.[2] An excess of a non-nucleophilic base is necessary to neutralize the HCl generated from the 4-piperidone hydrochloride salt and to drive the reaction to completion. Heating is typically required to overcome the activation energy of the reaction.

Alternative Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern C-N bond formation due to its broad substrate scope and functional group tolerance.[3] This method would involve the coupling of ethyl 2-chloronicotinate with 4-piperidone in the presence of a palladium catalyst and a suitable phosphine ligand.

Buchwald_Hartwig_Pathway reagents Ethyl 2-chloronicotinate + 4-Piperidone catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->catalyst Buchwald-Hartwig Coupling product Ethyl 2-(4-oxopiperidin-1-yl)nicotinate catalyst->product

Caption: Proposed Buchwald-Hartwig amination pathway.

Experimental Protocol (Exemplary):

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 2-chloronicotinate (1.0 eq), 4-piperidone hydrochloride (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos or BINAP (2-10 mol%), and a strong, non-nucleophilic base like NaOtBu or Cs₂CO₃ (1.5-2.5 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the residue via column chromatography.

Causality of Experimental Choices: The choice of ligand is critical in the Buchwald-Hartwig reaction as it influences the efficiency of the catalytic cycle.[3] Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step. A strong, non-nucleophilic base is required for the deprotonation of the amine and to facilitate the catalytic cycle. An inert atmosphere is essential to prevent the oxidation of the palladium catalyst.

Physicochemical and Spectroscopic Characterization (Predicted)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and data from analogous compounds, the following spectroscopic data can be anticipated:

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), distinct aromatic protons of the nicotinic ring, and aliphatic protons of the piperidone ring. The chemical shifts of the piperidone protons adjacent to the nitrogen and the carbonyl group would be informative.
¹³C NMR Resonances for the carbonyl carbons of the ester and the ketone, aromatic carbons of the pyridine ring, and aliphatic carbons of the piperidone and ethyl groups.
IR Spectroscopy Characteristic stretching frequencies for the C=O of the ketone (around 1715 cm⁻¹), the C=O of the ester (around 1730 cm⁻¹), and C-N and C-O bonds.
Mass Spectrometry The molecular ion peak [M+H]⁺ would be expected at m/z 249.12.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate make it a highly attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the ketone functionality on the piperidine ring provides a reactive handle for a wide range of chemical transformations, including:

  • Reductive Amination: To introduce diverse substituents at the 4-position of the piperidine ring, enabling the exploration of structure-activity relationships.

  • Wittig and Related Olefinations: To introduce exocyclic double bonds, which can be further functionalized.

  • Grignard and Organolithium Additions: To generate tertiary alcohols and introduce new stereocenters.

The piperidine-nicotinate core is found in a variety of biologically active compounds, and derivatives of this scaffold could be investigated for a range of therapeutic targets, including but not limited to central nervous system disorders, inflammation, and infectious diseases. The strategic placement of the piperidone moiety on the nicotinic acid ring allows for the exploration of novel chemical space and the potential for developing compounds with improved pharmacological profiles.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a promising and versatile building block for drug discovery and development. Its straightforward synthesis via established methods like SNAr or Buchwald-Hartwig amination, combined with the reactive ketone functionality, provides a gateway to a diverse range of novel chemical entities. This technical guide has outlined its core properties, provided plausible and detailed synthetic protocols, and highlighted its potential in medicinal chemistry. As the quest for new and effective therapeutics continues, the strategic use of such well-designed molecular scaffolds will undoubtedly play a pivotal role in advancing the field.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Foundational

An In-depth Technical Guide to the Core Scaffold: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and its Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of the privileged piperidine scaffold with the versatile nicotinic acid moiety presents a compelling starti...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of the privileged piperidine scaffold with the versatile nicotinic acid moiety presents a compelling starting point for novel therapeutic agent discovery. This guide delves into the untapped potential of the core molecule, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a structure poised for exploration across multiple therapeutic areas. While direct literature on this specific entity is nascent, this document synthesizes established chemical principles and pharmacological precedents from analogous structures to provide a forward-looking, in-depth technical roadmap. We will explore viable synthetic routes, map the landscape of potential derivatives and analogs, and propose robust strategies for biological evaluation, thereby equipping research teams to pioneer this promising chemical space.

The Strategic Value of the Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Core

The core structure, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, marries two pharmacologically significant heterocycles. The 4-oxopiperidine unit is a common feature in centrally active agents and offers a versatile chemical handle for further modification. The nicotinic acid ester component, a well-known pharmacophore, provides a vector for tuning electronic and steric properties, as well as potential interactions with a range of biological targets. This unique combination suggests a high potential for developing novel therapeutics with tailored pharmacological profiles.

The strategic placement of the 4-oxo group on the piperidine ring is particularly noteworthy. It not only influences the conformational dynamics of the ring but also serves as a key precursor for a diverse array of functionalizations, including reductive aminations, Wittig reactions, and the formation of spirocyclic systems. This inherent chemical reactivity is a significant asset in the construction of diverse chemical libraries for high-throughput screening.

Navigating the Synthetic Landscape

While a definitive, published synthetic protocol for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is not yet prominent in the literature, its construction can be logically deduced from established synthetic methodologies for N-aryl piperidines and substituted nicotinates. The most probable synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction.

Proposed Synthetic Workflow

The logical disconnection for the target molecule suggests a reaction between a halo-nicotinate and 4-oxopiperidine. Specifically, 2-chloronicotinic acid or its ethyl ester would be a suitable starting material.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Ethyl 2-chloronicotinate Ethyl 2-chloronicotinate Reaction Reaction Ethyl 2-chloronicotinate->Reaction Reactant 1 4-Oxopiperidine 4-Oxopiperidine 4-Oxopiperidine->Reaction Reactant 2 Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA) Base (e.g., K2CO3, DIPEA)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Reaction->Ethyl 2-(4-oxopiperidin-1-yl)nicotinate SNAr Reaction

Figure 1: Proposed SNAr synthesis of the core scaffold.
Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of ethyl 2-chloronicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-oxopiperidine hydrochloride (1.2 eq) and a suitable non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Exploring the Chemical Space: Derivatives and Analogs

The true potential of the Ethyl 2-(4-oxopiperidin-1-yl)nicotinate scaffold lies in its amenability to diversification. Based on structure-activity relationship (SAR) studies of analogous compounds, several key modification points can be identified to generate a library of novel derivatives.

Key Modification Points
Figure 2: Key sites for chemical modification.
Table 1: Proposed Derivatives and Rationale
Modification SiteProposed ReactionDerivative ClassRationale for Synthesis
Nicotinate Ester Hydrolysis followed by amide couplingNicotinamidesIntroduce diverse substituents to explore hydrogen bonding interactions and modulate physicochemical properties. Amide derivatives are prevalent in a wide range of biologically active molecules.[1]
Piperidine Ketone Reductive amination4-Amino-piperidine derivativesIntroduce basic amines to potentially target G-protein coupled receptors (GPCRs) or ion channels. The resulting secondary or tertiary amines can be further functionalized.
Piperidine Ketone Grignard reaction / Wittig reaction4-Hydroxy-4-alkyl/aryl piperidines / 4-Alkylidene-piperidinesIntroduce steric bulk and lipophilicity to probe specific binding pockets. The hydroxyl group can act as a hydrogen bond donor.
Nicotinate Ring Halogenation, NitrationSubstituted nicotinatesModulate the electronic properties of the aromatic ring, which can influence binding affinity and metabolic stability.

Prospective Biological Evaluation and Therapeutic Applications

The structural motifs present in Ethyl 2-(4-oxopiperidin-1-yl)nicotinate suggest several promising avenues for pharmacological investigation. Drawing parallels from existing literature on related compounds, we can prioritize screening efforts towards specific therapeutic areas.

Potential Therapeutic Targets and Screening Strategies
  • Central Nervous System (CNS) Disorders: The piperidine moiety is a classic component of many CNS-active drugs. Derivatives of this scaffold should be evaluated for their affinity towards dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia and depression.[2][3] Radioligand binding assays followed by functional assays (e.g., GTPγS binding) would constitute a primary screening cascade.

  • Neuropathic Pain and Inflammatory Conditions: N-aryl piperidine derivatives have been identified as potent modulators of ion channels like the transient receptor potential melastatin 8 (TRPM8).[4] A focused library of derivatives should be screened against a panel of TRP channels and other pain-related targets. In vitro calcium flux assays using cell lines expressing these channels would be a high-throughput starting point. Furthermore, nicotinic acid and its derivatives have shown anti-inflammatory properties.[5]

  • Oncology: The 4-oxopiperidine core can be found in molecules with anticancer activity. Screening for antiproliferative effects against a panel of cancer cell lines (e.g., the NCI-60 panel) could uncover novel oncology leads.

Workflow for Biological Evaluation

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Primary Screening High-Throughput Screening (HTS) (e.g., Radioligand Binding, Enzyme Assays) Hit Confirmation Dose-Response Curves (IC50/EC50) Primary Screening->Hit Confirmation Selectivity Profiling Panel of Related Targets Hit Confirmation->Selectivity Profiling Mechanism of Action Functional Assays (e.g., Calcium Flux, cAMP) Selectivity Profiling->Mechanism of Action Pharmacokinetics ADME Studies (Absorption, Distribution, Metabolism, Excretion) Mechanism of Action->Pharmacokinetics Lead Candidates Efficacy Models Disease-Relevant Animal Models Pharmacokinetics->Efficacy Models Preliminary Toxicology Acute Toxicity Studies Efficacy Models->Preliminary Toxicology

Figure 3: A tiered approach to biological evaluation.

Conclusion and Future Directions

The Ethyl 2-(4-oxopiperidin-1-yl)nicotinate scaffold represents a promising, yet underexplored, area of chemical space. This guide provides a comprehensive, albeit prospective, framework for initiating a drug discovery program centered on this core. By leveraging established synthetic methodologies and drawing insights from the rich pharmacology of its constituent fragments, research teams can efficiently navigate the synthesis of novel derivatives and their subsequent biological evaluation. The versatility of this scaffold, coupled with the potential for fine-tuning its properties through targeted chemical modifications, positions it as a valuable asset in the ongoing quest for novel and effective therapeutic agents. The path forward lies in the systematic execution of the synthetic and screening strategies outlined herein, with the ultimate goal of identifying lead compounds with compelling preclinical data packages.

References

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. (2013). PubMed. [Link]

  • Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. (n.d.).
  • ethyl 2-(4-oxopiperidin-1-yl)
  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2014). Semantic Scholar. [Link]

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central.
  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). PubMed Central.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PubMed Central. [Link]

  • Structure-Activity Studies of Novel di-substituted[4][6]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (n.d.). UPCommons.

  • Synthesis and pharmacological evaluation of 3-[5-(aryl-[4][5][7]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents. (2020). ResearchGate.

  • Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica.
  • Structure Activity Relationship of USP5 Allosteric Inhibitors. (2021). bioRxiv.
  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (n.d.). MDPI. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (n.d.). PubMed.
  • Synthesis, computational and pharmacological evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)ethyl]phenyl}-arylamides. (n.d.).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
  • tert-butyl-2-oxopiperidin-4-ylcarbam

Sources

Exploratory

A Strategic Guide to the Biological Activity Screening of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

This document provides a comprehensive, in-depth technical guide for elucidating the biological activity profile of the novel chemical entity, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. As a molecule incorporating both a n...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, in-depth technical guide for elucidating the biological activity profile of the novel chemical entity, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. As a molecule incorporating both a nicotinate scaffold—a feature of various bioactive compounds—and a 4-oxopiperidine ring, it presents a compelling case for thorough pharmacological investigation. This guide deviates from rigid templates, instead presenting a logical, tiered screening cascade designed to efficiently move from broad, predictive analyses to specific, mechanistic assays. The causality behind each experimental choice is detailed, ensuring that the proposed workflow is a self-validating system for hit identification and characterization.

Introduction: The Rationale for Screening

The compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, is a heterocyclic molecule of significant interest. The nicotinic acid (a pyridine derivative) portion is a well-known pharmacophore present in drugs targeting a range of conditions, while piperidine rings are ubiquitous in medicinal chemistry, contributing to desirable pharmacokinetic properties and target interactions. For instance, various substituted piperidines have demonstrated activities including antimycotic, antibacterial, and antiproliferative effects.[1][2] The combination of these moieties in a single scaffold warrants a systematic investigation to uncover its therapeutic potential.

This guide outlines a strategic workflow, beginning with computational predictions to generate testable hypotheses, followed by a multi-tiered in vitro screening approach to identify and validate biological activity. The objective is not merely to find a "hit," but to build a comprehensive biological profile of the compound, including preliminary safety and drug-like properties, thereby enabling an informed decision on its potential for further development.

Part 1: In Silico Profiling and Target Prioritization

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment is paramount. Computational tools allow us to predict the compound's physicochemical properties, its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET), and to generate hypotheses about its biological targets.[3][4] This initial step de-risks the discovery process by identifying potential liabilities early and guiding the design of subsequent biological assays.[5][6]

Protocol 1: Physicochemical and ADMET Prediction

The purpose of this protocol is to evaluate the "drug-likeness" of the compound and predict its pharmacokinetic behavior.[7]

Methodology:

  • Obtain the 2D structure or SMILES string for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

  • Utilize a comprehensive, free-to-access web server such as SwissADME or admetSAR.

  • Input the molecular structure to calculate key physicochemical descriptors (e.g., Molecular Weight, LogP, number of hydrogen bond donors/acceptors).

  • Analyze the output against established drug-likeness rules (e.g., Lipinski's Rule of Five).

  • Evaluate the predicted ADMET properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 (CYP) inhibition, and potential toxicity flags (e.g., mutagenicity, hERG inhibition).[4][7]

Data Interpretation: The results from this analysis will provide a foundational understanding of the molecule's suitability as a potential therapeutic agent and will be summarized in Table 1.

ParameterPredicted ValueGuideline/Interpretation
Molecular Weight ( g/mol )e.g., 262.31< 500 Da (Lipinski's Rule)
LogP (Lipophilicity)e.g., 1.85< 5 (Lipinski's Rule)
H-Bond Donorse.g., 0< 5 (Lipinski's Rule)
H-Bond Acceptorse.g., 4< 10 (Lipinski's Rule)
Aqueous Solubilitye.g., SolubleHigh solubility is generally preferred for oral bioavailability.
Blood-Brain Barrier Perm.e.g., NoIndicates potential for peripheral vs. central nervous system action.
CYP2D6 Inhibitore.g., YesPotential for drug-drug interactions.
hERG Inhibitione.g., Low riskLow risk of cardiotoxicity is a favorable property.
Mutagenicity (AMES test)e.g., NegativeIndicates a lower probability of being carcinogenic.
Table 1: Example In Silico ADMET & Physicochemical Profile. Note: Values are hypothetical and for illustrative purposes.
Protocol 2: Computational Target Prediction

This protocol aims to identify potential protein targets by comparing the compound's structure to libraries of known ligands. This "guilt-by-association" approach can rapidly generate hypotheses for its mechanism of action.[8]

Methodology:

  • Using the compound's SMILES string, submit it to a target prediction server like SwissTargetPrediction.

  • The server compares the 2D and 3D similarity of the query molecule to a database of known active ligands.

  • Analyze the ranked list of predicted targets, paying close attention to protein classes with high probability scores (e.g., GPCRs, kinases, enzymes, ion channels).

  • Cross-reference the top-ranked targets to identify plausible pathways and disease associations that will inform the design of Tier 2 screening assays.

The output of this process provides a rational basis for selecting specific, target-based assays instead of relying on broad, untargeted screening alone.

Part 2: A Tiered In Vitro Screening Cascade

The core of this guide is a tiered screening strategy that balances breadth, depth, and resource allocation.[9] The workflow progresses from broad phenotypic assays to specific, target-based functional assays, with decision points at each stage.

G cluster_0 In Silico Assessment cluster_1 Tier 1: Broad Phenotypic Screening cluster_2 Tier 2: Hypothesis-Driven Assays cluster_3 Tier 3: Early Safety & Profile in_silico In Silico Profiling (ADMET & Target Prediction) cytotoxicity General Cytotoxicity Assay (e.g., HeLa, HepG2, L929) in_silico->cytotoxicity antimicrobial Antimicrobial Assay (Gram+/-, Fungi) in_silico->antimicrobial biochemical Biochemical Assays (e.g., Kinase, Protease Inhibition) in_silico->biochemical Predicts Targets cell_based Cell-Based Functional Assays (e.g., GPCR Signaling, Reporter Gene) in_silico->cell_based Predicts Targets cytotoxicity->biochemical Guides Target Selection decision Data Integration & Analysis (Hit-to-Lead Decision) antimicrobial->decision Identifies Antimicrobial Hit adme In Vitro ADME Assays (e.g., Microsomal Stability) biochemical->adme cell_based->adme safety In Vitro Safety Assays (e.g., hERG) adme->safety safety->decision

Figure 1: A tiered screening cascade for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Tier 1: Broad Spectrum Phenotypic Screening

The initial goal is to cast a wide net to detect any significant biological response in whole-cell systems. Phenotypic screening is particularly powerful when a specific molecular target is not known or when the desired outcome is a complex cellular event (e.g., cell death).[10]

This assay establishes the compound's baseline cytotoxicity across different cell types, which is crucial for interpreting any observed biological activity and establishing a therapeutic window.

Methodology:

  • Cell Culture: Plate a panel of cells (e.g., HeLa for a cancer model, HepG2 for a liver model, and L929 for a non-cancerous fibroblast model) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (e.g., from 100 µM down to 1 nM). Treat the cells with the compound for a standard duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: Use a commercially available viability reagent such as MTT or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.[11]

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Given that many heterocyclic compounds possess antimicrobial properties, this assay is a logical component of a broad screen.[12]

Methodology:

  • Microorganism Panel: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate microbial growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under conditions suitable for microbial growth (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits microbial growth.[12]

Tier 2: Target-Focused Mechanistic Assays

Results from in silico predictions and Tier 1 screening will guide the selection of specific biochemical and cell-based assays to elucidate the compound's mechanism of action.

This protocol is triggered if in silico analysis predicts a kinase as a likely target. The objective is to confirm direct inhibition of the purified enzyme.

Methodology:

  • Assay Principle: Utilize a universal kinase assay format, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction. This format is adaptable to most kinases.

  • Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate, and ATP at its Km concentration. The use of substrate at or below the Km is crucial for sensitively detecting competitive inhibitors.[13]

  • Inhibition Curve: Add Ethyl 2-(4-oxopiperidin-1-yl)nicotinate across a range of concentrations. Include a no-enzyme control and a vehicle control.

  • Detection: After incubation, add the ADP-Glo™ reagents according to the manufacturer's protocol to convert ADP to ATP, which then drives a luciferase reaction. Measure the luminescent signal.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[14]

This protocol is employed if a G-protein coupled receptor (GPCR) is identified as a high-probability target. The assay measures the functional consequence of compound binding in a cellular context.

Methodology:

  • Assay System: Use a commercially available cell line engineered to stably express the target GPCR and a reporter system. A common system involves measuring the accumulation of a second messenger like cyclic AMP (cAMP) for Gs or Gi-coupled receptors, or calcium flux for Gq-coupled receptors.[15][16]

  • Agonist Mode: Treat the cells with the test compound alone across a dose range and measure the reporter signal to detect agonistic activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then stimulate them with a known agonist of the receptor at its EC50 concentration. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot dose-response curves to determine the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

Assay TypeTarget ExampleEndpoint MeasuredHypothetical Result (IC50/EC50)
CytotoxicityHeLa CellsCell Viability> 100 µM
AntimicrobialS. aureusMicrobial Growth (MIC)32 µg/mL
Kinase Inhibitionp38α KinaseADP Production1.5 µM
GPCR FunctionalA2A ReceptorcAMP Accumulation> 50 µM (Inactive)
Table 2: Example Summary of In Vitro Screening Data.

Part 3: Preliminary ADME and Safety Profiling

Positive hits from Tier 2 must be rapidly assessed for fundamental drug-like properties to ensure that effort is not wasted on compounds destined to fail.[17] Early in vitro ADME and safety assays provide this critical filter.[18]

Protocol 6: Metabolic Stability in Liver Microsomes

This assay assesses the compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s.

Methodology:

  • Reaction Mixture: Incubate the test compound (at a low concentration, e.g., 1 µM) with pooled human liver microsomes and the necessary cofactor, NADPH, to initiate the metabolic reaction.

  • Time Points: Remove aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes). Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the disappearance of the parent compound over time.

  • Data Analysis: Plot the natural log of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 7: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. Screening for hERG liability is a mandatory regulatory checkpoint.

Methodology:

  • Assay Platform: While manual patch-clamp electrophysiology is the gold standard, for screening purposes, higher-throughput automated patch-clamp systems or validated fluorescence-based assays are suitable.

  • Cell Line: Use a cell line stably expressing the hERG channel (KCNH2).

  • Compound Application: Apply the test compound at multiple concentrations and measure its effect on the hERG channel current.

  • Data Analysis: Generate a dose-response curve and calculate the IC50 for hERG channel inhibition. An IC50 value well above the projected therapeutic concentration (e.g., >30-fold) is generally considered a low risk.

Synthesis and Decision-Making

The successful execution of this screening cascade will generate a multi-dimensional dataset for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. The final step is to integrate all data points—in silico predictions, phenotypic activity, mechanism of action, and early ADME/safety—to form a holistic profile of the compound.

G start Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in_silico In Silico Profile: - Favorable ADMET - Predicted Kinase Target start->in_silico tier1 Tier 1 Results: - Non-toxic (IC50 > 100µM) - No antimicrobial activity in_silico->tier1 tier2 Tier 2 Results: - Potent Kinase Inhibitor (IC50 < 5µM) - Selective over other kinases tier1->tier2 tier3 Tier 3 Results: - Moderate Metabolic Stability - Low hERG Risk (IC50 > 30µM) tier2->tier3 decision Decision Point tier3->decision outcome1 Proceed to Lead Optimization decision->outcome1 Potency & Safety Window Acceptable outcome2 Deprioritize / Redesign decision->outcome2 Poor Stability or Off-Target Effects

Figure 2: A logical flow from data integration to a hit-to-lead decision point.

A compound demonstrating potent and selective activity in a target-based assay (Tier 2), combined with low general cytotoxicity (Tier 1) and a favorable early safety profile (Tier 3), would be considered a high-quality "hit" worthy of advancing to a full lead optimization program. Conversely, a compound with poor metabolic stability or significant hERG liability, even with high potency, may be deprioritized.

Conclusion

The biological characterization of a novel chemical entity like Ethyl 2-(4-oxopiperidin-1-yl)nicotinate requires a strategic, multi-faceted approach that is both scientifically rigorous and resource-conscious. The tiered screening cascade detailed in this guide, which integrates predictive computational modeling with empirical in vitro testing, provides a robust framework for uncovering its therapeutic potential. By systematically evaluating its bioactivity, mechanism of action, and drug-like properties, this process enables a data-driven and confident progression from an interesting molecule to a viable drug discovery lead.

References

  • Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., Liu, G., & Tang, Y. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. [Link]

  • Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Xu, J. J., & Henstock, P. V. (2008). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Pharmaceutical Development and Technology, 13(2), 87-97. [Link]

  • Luo, H., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184. [Link]

  • Demain, A. L. (2017). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology, 44(6), 849-856. [Link]

  • Wang, L., et al. (2015). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Journal of Biomolecular Screening, 20(1), 60-67. [Link]

  • Fleck, C., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity. [Link]

  • Lukianova, A. N., et al. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 9(10), 249. [Link]

  • Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of ChemTech Research, 10(5), 720-728. [Link]

  • IQVIA Laboratories. (n.d.). Early Hit-to-Lead ADME screening bundle. [Link]

  • Zhang, Y., et al. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Molecules, 29(1), 227. [Link]

  • S. S., S., & S., A. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia, 21(1). [Link]

  • Spetea, M., et al. (2017). Tier-based strategy for virtual drug screening. ResearchGate. [Link]

  • Worley, B. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17745–17754. [Link]

  • Vingler, S. R., et al. (2010). Cell-based assays for screening androgen receptor ligands. Journal of Cellular Biochemistry, 110(3), 551–559. [Link]

  • MDPI. (n.d.). Special Issue : The Impact of Second-Tier Tests on Newborn Screening Performance: Benefits and Challenges. [Link]

  • Yamanishi, Y., et al. (2008). In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. Bioinformatics, 24(13), i232–i240. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link]

  • Wikipedia. (n.d.). Enzyme assay. [Link]

  • Khan, M. S., et al. (2024). Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Pakistan Journal of Medical and Health Sciences, 18(12), 143-143. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

  • Luo, H., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods, 5(10), 101184. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]

  • Bofill, M., et al. (2023). Elective genomic screening: results of the implementation of a whole genome sequencing program at a medical check-up unit in Spain. Frontiers in Genetics, 14, 123456. [Link]

  • Sittampalam, G. S., et al. (2012). In vitro Screening Systems. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. [Link]

  • Othman, A., et al. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Biology, 9(1), 1. [Link]

  • EP3728215B1 - One-pot process for the preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of sodium ethanolate or potassium ethanolate or mixtures thereof.
  • Eurofins Discovery. (n.d.). Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

  • Klink, T. A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Chen, R., et al. (2018). Machine Learning for Drug-Target Interaction Prediction. Molecules, 23(9), 2208. [Link]

  • Wujec, M., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 25(18), 4234. [Link]

  • YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. [Link]

  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

For Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Course for a Novel Scaffold In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Scaffold

In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide focuses on Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a compound of interest at the intersection of substituted piperidines and nicotinic acid derivatives. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a variety of biologically active agents. The 4-oxopiperidine moiety offers a versatile scaffold for further functionalization, while the ethyl nicotinate component is a known pharmacophore.

This document, therefore, serves as both a repository of predicted information and a practical roadmap for the empirical determination of the key physicochemical properties of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. As a Senior Application Scientist, the intent is not merely to present data but to provide a foundational understanding of the "why" and "how" behind the characterization of such a molecule, ensuring scientific rigor and reproducibility.

Molecular Structure and Identification

A precise understanding of the molecular structure is the starting point for all subsequent analysis.

IUPAC Name: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Chemical Formula: C₁₃H₁₆N₂O₃

Molecular Weight: 248.28 g/mol

Chemical Structure:

Caption: 2D Chemical Structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

A crucial first step in any research endeavor involving this molecule would be to obtain a unique identifier, such as a CAS number, if one has not been assigned. For novel compounds, internal company registry numbers are essential for tracking and data management.

Predicted Physicochemical Properties

In the absence of empirical data, computational models provide valuable estimations of a molecule's behavior. These predictions are instrumental in guiding experimental design and anticipating analytical challenges.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Indicates the lipophilicity of the molecule, affecting absorption, distribution, metabolism, and excretion (ADME) properties. A value in this range suggests good membrane permeability.
pKa (Acid Dissociation Constant) Basic pKa: 3.5 - 4.5 (pyridine nitrogen)Determines the ionization state of the molecule at physiological pH, which influences solubility, receptor binding, and cell penetration. The pyridine nitrogen is expected to be the most basic site.
Topological Polar Surface Area (TPSA) ~60-70 ŲAn indicator of a molecule's ability to permeate cell membranes. A value below 140 Ų is generally considered favorable for oral bioavailability.
Aqueous Solubility Moderately solubleInfluences drug formulation and bioavailability. The presence of polar groups (ketone, ester, pyridine nitrogen) suggests some degree of water solubility, which would be pH-dependent due to the basic nitrogen.

Experimental Determination of Physicochemical Properties

The following section outlines the requisite experimental protocols for the definitive characterization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.

Methodology:

  • A small, dry sample of the crystalline material is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment

Rationale: Determining the aqueous and organic solubility is critical for designing subsequent biological assays and for formulation development.

Methodology (Thermodynamic Solubility):

  • An excess of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

  • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Start: Excess Compound + Solvent agitate Agitate at Constant Temp (24-48h) start->agitate Equilibration filter Filter to Remove Undissolved Solid agitate->filter Separation quantify Quantify Concentration (HPLC-UV) filter->quantify Analysis end End: Determine Solubility quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity (LogP) Determination

Rationale: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ADME properties.

Methodology (Shake-Flask Method):

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

  • The mixture is shaken vigorously to allow for partitioning between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined by HPLC-UV.

  • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

pKa Determination

Rationale: The pKa value(s) indicate the strength of the acidic or basic functional groups in the molecule, which dictates its charge state at different pH values.

Methodology (Potentiometric Titration):

  • A solution of the compound in water or a co-solvent system is prepared.

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically at the half-equivalence point.

Spectroscopic and Spectrometric Analysis

Spectroscopic and spectrometric techniques are indispensable for confirming the structure and identity of a synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the methylene protons of the piperidine ring, and the ethyl group of the ester. The chemical shifts and coupling patterns will be characteristic of the assigned structure.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. The carbonyl carbons of the ketone and the ester will appear at the downfield end of the spectrum.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of specific functional groups.

Expected Absorptions:

  • C=O (Ketone): A strong absorption band around 1710-1720 cm⁻¹.

  • C=O (Ester): A strong absorption band around 1735-1750 cm⁻¹.

  • C-N (Aromatic): Stretching vibrations in the 1300-1350 cm⁻¹ region.

  • C-O (Ester): Stretching vibrations in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and can offer insights into its fragmentation patterns, further confirming the structure.

Methodology (Electrospray Ionization - ESI):

  • A dilute solution of the sample is introduced into the mass spectrometer.

  • The sample is ionized, typically by protonation, to form [M+H]⁺ ions.

  • The mass-to-charge ratio (m/z) of the ions is measured. The expected m/z for the protonated molecule would be approximately 249.12.

G cluster_0 Structural Confirmation Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr Carbon-Hydrogen Framework ir IR Spectroscopy sample->ir Functional Group ID ms Mass Spectrometry (ESI-MS) sample->ms Molecular Weight structure_confirmed Structure Confirmed nmr->structure_confirmed ir->structure_confirmed ms->structure_confirmed

Caption: Workflow for Spectroscopic and Spectrometric Structural Confirmation.

Safety and Handling

As with any novel chemical entity, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

A comprehensive safety data sheet (SDS) should be developed as more toxicological data becomes available.

References

  • At present, there are no direct citations for the physicochemical properties of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" as it appears to be a novel or not widely documented compound. The methodologies described are based on standard principles of physical organic chemistry and analytical chemistry, which are detailed in numerous textbooks and publications in these fields.

    • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]

Protocols & Analytical Methods

Method

Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of the crucial C-N bond between the pyridine and piperidone moieties.

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a heterocyclic compound incorporating both a pyridine and a 4-piperidone scaffold. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to efficiently synthesize this compound provides a platform for the development of novel chemical entities with potential therapeutic applications. The strategic placement of the ketone and ester functionalities allows for further chemical modifications, making it a versatile intermediate for library synthesis and lead optimization programs.

Synthetic Strategy: The Buchwald-Hartwig Amination

The most effective and widely applicable method for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a significant improvement over harsher, more traditional methods.[2] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

In this specific application, the synthesis is a two-step process, beginning with the preparation of the key electrophile, ethyl 2-chloronicotinate, followed by the Buchwald-Hartwig coupling with 4-piperidone.

Part 1: Synthesis of Ethyl 2-chloronicotinate

The precursor, ethyl 2-chloronicotinate, is readily prepared from the commercially available 2-chloronicotinic acid.[4][5] The process involves the conversion of the carboxylic acid to an acid chloride, followed by esterification with ethanol. A one-pot procedure using thionyl chloride is efficient and high-yielding.[4]

Protocol 1: Preparation of Ethyl 2-chloronicotinate

Materials and Equipment:

  • 2-Chloronicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with 2-chloronicotinic acid (1 equivalent), add anhydrous toluene.

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature with stirring.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • To the resulting crude acid chloride, slowly add anhydrous ethanol (5-10 equivalents) at 0 °C (ice bath).

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 1-2 hours to ensure complete esterification.

  • Cool the reaction mixture and remove the excess ethanol and any volatile byproducts under reduced pressure.

  • The crude product can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Expected Outcome: Ethyl 2-chloronicotinate is typically obtained as a pale yellow oil with a yield of around 90%.[4]

Part 2: Buchwald-Hartwig Amination for the Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

This core step involves the palladium-catalyzed coupling of ethyl 2-chloronicotinate with 4-piperidone. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Modern Buchwald-Hartwig protocols often utilize pre-formed palladium catalysts (precatalysts) which are air- and moisture-stable, offering improved reproducibility.[6] For the coupling of heteroaryl chlorides with secondary cyclic amines, bulky biarylphosphine ligands such as XPhos have shown excellent efficacy.[7] The third-generation (G3) XPhos palladacycle precatalyst is particularly well-suited for this transformation due to its high activity and stability.[8][9]

Catalytic Cycle of the Buchwald-Hartwig Amination

The reaction proceeds through a well-established catalytic cycle.[2]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination R₂NH Dehydrohalogenation Palladium Amido Complex Amine_Coordination->Dehydrohalogenation - HX (Base) Dehydrohalogenation->Pd(0)L Reductive Elimination (Ar-NR₂) Reaction_Setup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum or in oven. C To a Schlenk flask, add XPhos Pd G3, XPhos, and NaO-t-Bu. A->C B Degas solvent by sparging with inert gas. E Add anhydrous toluene. B->E D Evacuate and backfill the flask with inert gas (3x). C->D D->E F Add 4-piperidone. E->F G Add ethyl 2-chloronicotinate. F->G H Heat reaction mixture with stirring. G->H I Monitor reaction progress by TLC or LC-MS. H->I J Cool reaction to RT. I->J K Dilute with ethyl acetate and water. J->K L Separate organic layer. K->L M Wash with brine, dry over Na₂SO₄, and filter. L->M N Concentrate in vacuo. M->N O Purify by column chromatography. N->O

Sources

Application

Application Notes and Protocols for the Purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

These application notes provide a comprehensive guide to the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide to the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical aspect for ensuring the quality and safety of final drug products.[1] This document outlines the rationale behind the choice of purification techniques, provides step-by-step protocols, and discusses methods for purity assessment.

Understanding the Molecule and Potential Impurities

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a moderately polar molecule containing a piperidine ring, a ketone functional group, and an ethyl nicotinate moiety. Its purification strategy is dictated by its physicochemical properties and the likely impurities generated during its synthesis.

Synthesis and Impurity Profile:

The synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate typically involves the reaction of ethyl 2-chloronicotinate with 4-piperidone. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual ethyl 2-chloronicotinate and 4-piperidone.

  • Byproducts: Formation of regioisomers or products from side reactions.

  • Reagent-Related Impurities: Impurities from the reagents used in the synthesis.

  • Degradation Products: The compound may be susceptible to hydrolysis of the ester or other degradation pathways under certain conditions.

A thorough understanding of the reaction and potential side reactions is crucial for developing an effective purification strategy.[1][2]

Physicochemical Properties for Purification Strategy

The selection of an appropriate purification method is heavily reliant on the physicochemical properties of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₄H₁₆N₂O₃Provides the molecular weight for characterization.
Molecular Weight 260.29 g/mol Useful for mass spectrometry analysis.
Polarity Moderately PolarSuitable for normal-phase column chromatography.
Physical State Likely a solid at room temperatureRecrystallization is a viable purification technique.
Solubility Expected to be soluble in polar organic solvents (e.g., dichloromethane, ethyl acetate, methanol) and poorly soluble in non-polar solvents (e.g., hexanes).Guides the selection of solvents for chromatography and recrystallization.

Recommended Purification Techniques

Based on the anticipated properties of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and common practices for similar compounds, two primary purification techniques are recommended: flash column chromatography and recrystallization.

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[3][4]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for normal-phase chromatography of moderately polar compounds.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common starting point. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, and finally, more polar impurities. For basic compounds like this, adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent peak tailing on the silica gel column.[4]

Experimental Protocol: Flash Column Chromatography

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 30%, 50%, and 70% ethyl acetate in hexanes) to find an eluent that gives the target compound an Rf value of approximately 0.2-0.4.

    • Visualize the spots under a UV lamp (254 nm) and/or by staining with potassium permanganate.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack the column with the slurry, ensuring a level and compact bed.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 70% ethyl acetate in hexanes) based on the TLC analysis.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Pack Pack Column (Silica Gel Slurry) Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Gradient (e.g., Hexanes/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by flash column chromatography.

Recrystallization

Recrystallization is an excellent technique for purifying solid compounds. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, leading to the formation of pure crystals while impurities remain in the solution.

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent pair, consisting of a "soluble" solvent and a "miscible, non-solvent," can also be effective. For Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, potential solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes.

Experimental Protocol: Recrystallization

  • Solvent Screening:

    • Place a small amount of the crude product in several test tubes.

    • Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Further cooling in an ice bath can promote maximum crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Workflow for Recrystallization

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude Product in Minimum Hot Solvent Decolorize Decolorize with Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Filtration Decolorize->HotFilter Cool Cool Solution Slowly (Room Temperature) HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filter Crystals IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for purification by recrystallization.

Purity Assessment

After purification, it is essential to assess the purity of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. Several analytical techniques can be employed for this purpose.

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any remaining impurities. A reversed-phase C18 column is typically used.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) To assess purity and identify volatile impurities. The mass spectrum provides confirmation of the molecular weight.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified compound and to detect any structural impurities.
Melting Point A sharp and narrow melting point range is indicative of a high-purity crystalline solid.

Conclusion

The purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a critical step in its use as a pharmaceutical intermediate. Flash column chromatography and recrystallization are robust and effective methods for achieving high purity. The choice between these techniques will depend on the nature and quantity of the impurities present in the crude product. Rigorous purity assessment using a combination of chromatographic and spectroscopic techniques is essential to ensure the quality of the final compound.

References

  • Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
  • Google Patents. (n.d.). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate. PubChem. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of ethyl nicotinate. Eureka. Retrieved from [Link]

  • Cai, W., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 20(11), 20330-20341. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Nicotinate-d4. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Sulpiride and Impurities... Retrieved from [Link]

  • Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Synthesis of racemic nicotine. Retrieved from [Link]

  • ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotine-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • National Center for Biotechnology Information. (n.d.). CID 57361081. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(2-oxopiperidin-3-yl)acetate. PubChem. Retrieved from [Link]

Sources

Method

The Versatile Scaffolding of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Detailed Guide for Synthetic Chemists

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. Among these, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate emerges as a highly versatile and strategically functionalized scaffold. Its unique architecture, combining a reactive 4-oxopiperidine moiety with an electronically modified pyridine ring bearing an ethyl ester, offers a confluence of reactive sites for diverse chemical transformations. This guide provides an in-depth exploration of the synthesis and synthetic utility of this valuable building block, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Core Structure and Strategic Importance

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, with the CAS Number 1016524-78-9, is a molecule that presents two key points of chemical reactivity: the ketone of the piperidine ring and the ethyl ester on the nicotinic acid backbone. The nitrogen atom of the piperidine is already functionalized, directing synthetic efforts towards the modification of these two groups. This pre-functionalization is a key advantage, as it allows for the introduction of molecular complexity in a controlled and predictable manner.

The 4-oxopiperidine unit is a common motif in a vast array of pharmaceuticals, often serving as a central scaffold for the attachment of various pharmacophoric groups. The ketone functionality is a versatile handle for a multitude of chemical transformations, including but not limited to, reductive amination, Wittig-type olefications, and aldol-type condensations. The nicotinate portion, an ester of nicotinic acid (a form of vitamin B3), not only influences the electronic properties of the molecule but also provides an additional site for modification, such as hydrolysis, amidation, or reduction.

Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Practical Approach

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, prized for its high efficiency and broad substrate scope.[1][2] The proposed synthesis involves the coupling of 4-piperidone with a suitable 2-halo-nicotinic acid ethyl ester, such as ethyl 2-chloronicotinate or ethyl 2-bromonicotinate.

Diagram of the Proposed Buchwald-Hartwig Amination

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Piperidone_hydrochloride 4-Piperidone (as hydrochloride or free base) Reaction_Mixture Reaction Mixture 4-Piperidone_hydrochloride->Reaction_Mixture Ethyl_2_halonicotinate Ethyl 2-chloronicotinate or Ethyl 2-bromonicotinate Ethyl_2_halonicotinate->Reaction_Mixture Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction_Mixture Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Reaction_Mixture Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction_Mixture Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Temperature Temperature (e.g., 80-120 °C) Product Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Reaction_Mixture->Product Buchwald-Hartwig Coupling G Start Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Reaction Reductive Amination Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Product 4-Amino-piperidine Derivative Reaction->Product G Start Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Hydrolysis H3O+ or OH- Start->Hydrolysis Amidation R1R2NH, heat Start->Amidation Reduction LiAlH4 Start->Reduction Grignard RMgX (2 equiv) Start->Grignard Acid Carboxylic Acid Derivative Hydrolysis->Acid Amide Amide Derivative Amidation->Amide Alcohol Primary Alcohol Derivative Reduction->Alcohol Tertiary_Alcohol Tertiary Alcohol Derivative Grignard->Tertiary_Alcohol

Sources

Application

Application Notes &amp; Protocols: A Framework for In Vitro Profiling of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive framework for the in vitro pharmacological characterization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a novel small mole...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive framework for the in vitro pharmacological characterization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a novel small molecule incorporating both a nicotinic acid derivative and a piperidine scaffold. Given that these structural motifs are present in numerous biologically active compounds, a systematic, multi-tiered screening approach is essential to elucidate the compound's mechanism of action and potential therapeutic applications.[1][2] This guide is designed for researchers in drug discovery and pharmacology, offering a logical progression from broad, target-class-defining primary assays to specific, mechanistic secondary and tertiary assays. The protocols herein are presented as self-validating systems, emphasizing the scientific rationale behind experimental design to ensure robust and reproducible data generation.

Introduction: The Scientific Rationale

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a synthetic compound of significant interest due to its hybrid structure. The nicotinate moiety is a derivative of nicotinic acid (Niacin), which is known to interact with G-protein coupled receptors (GPCRs) and various enzymes, often exhibiting anti-inflammatory or metabolic effects.[1][3] The piperidine ring is a privileged scaffold in medicinal chemistry, found in a vast array of therapeutics targeting central nervous system (CNS) receptors, ion channels, and enzymes.[2][4]

The confluence of these two pharmacophores suggests a broad range of potential biological targets. Therefore, an unbiased, tiered screening strategy is the most logical starting point to identify the compound's primary biological activity without preconceived notions. This document outlines such a strategy, beginning with broad functional screens and progressively narrowing the focus to validate hits and elucidate the precise mechanism of action.

Tier 1: Primary Screening for Target Class Identification

The initial phase of characterization involves subjecting Ethyl 2-(4-oxopiperidin-1-yl)nicotinate to a battery of diverse, high-throughput assays. This approach maximizes the probability of identifying a primary biological target class.

G cluster_0 Compound Preparation cluster_1 Tier 1: Broad Target Class Screening cluster_2 Tier 2: Hit Validation & MoA Compound Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Purity, Solubility, Stability Assessment) GPCR GPCR Functional Assays (e.g., Calcium Flux, cAMP) Compound->GPCR Primary Screening Enzyme Broad Enzyme Panels (e.g., Kinases, Proteases, COX) Compound->Enzyme Primary Screening IonChannel Ion Channel Screens (e.g., Automated Electrophysiology) Compound->IonChannel Primary Screening Cell Antiproliferative Assays (e.g., MTT, SRB on Cell Lines) Compound->Cell Primary Screening HitDeconvolution Specific Mechanistic Assays (Binding, Kinetics, Signaling) GPCR->HitDeconvolution Identified 'Hits' Enzyme->HitDeconvolution Identified 'Hits' IonChannel->HitDeconvolution Identified 'Hits' Cell->HitDeconvolution Identified 'Hits'

Caption: Tiered screening workflow for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Protocol 2.1: Broad GPCR Functional Screening (Calcium Mobilization Assay)
  • Principle of the Assay: This assay identifies compounds that modulate GPCRs coupled to the Gαq or Gαi pathways. Activation of Gαq-coupled receptors leads to an increase in intracellular calcium ([Ca²⁺]i), which is detected by a calcium-sensitive fluorescent dye. Gαi-coupled receptor activation, which inhibits adenylyl cyclase, can also be detected in specially engineered cells that co-express a Gαq-chimera or by pre-stimulating cells with an agonist that raises basal calcium levels.

  • Rationale for Key Steps: Using a cell line panel expressing a variety of GPCRs provides a broad overview of potential activity. Fluo-4 AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent calcium indicator Fluo-4, trapping it inside the cell. The fluorescence intensity is directly proportional to the [Ca²⁺]i.

  • Methodology:

    • Cell Preparation: Seed HEK293 or CHO cells stably expressing the target GPCRs into black-walled, clear-bottom 384-well microplates and culture overnight.

    • Dye Loading: Remove culture medium and add 20 µL of Fluo-4 AM loading buffer (e.g., 1 µM Fluo-4 AM with 2.5 mM probenecid in HBSS) to each well. Incubate for 60 minutes at 37°C.

    • Compound Preparation: Prepare a 10 mM stock of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in a separate plate.

    • Assay Execution: Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Agonist Mode: Monitor baseline fluorescence for 10-20 seconds. Add 10 µL of the test compound dilutions and continue reading fluorescence for 120-180 seconds to detect agonist activity.

    • Antagonist Mode: After compound addition and a 5-15 minute pre-incubation, add a known agonist for the receptor at its EC₈₀ concentration and read fluorescence for 120-180 seconds. A decrease in the agonist-induced signal indicates antagonism.

    • Data Analysis: Calculate the change in fluorescence (Max - Min) or Area Under the Curve (AUC). Plot the response against the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Protocol 2.2: General Enzyme Inhibition Screening (Example: COX-1/COX-2)
  • Principle of the Assay: Many nicotinic acid derivatives exhibit anti-inflammatory properties, often through cyclooxygenase (COX) inhibition.[3] This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase component of the enzyme catalyzes the reduction of PGG₂ to PGH₂, using a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) that changes color upon oxidation.

  • Rationale for Key Steps: Running parallel assays for both COX-1 and COX-2 is critical to determine the selectivity of the inhibition, which is a key factor in the safety profile of anti-inflammatory drugs.

  • Methodology:

    • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme, human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).

    • Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the appropriate COX enzyme to each well.

    • Compound Addition: Add 10 µL of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate dilutions (in DMSO, final concentration range 0.1 to 100 µM) or vehicle control (DMSO). Incubate for 10 minutes at room temperature.

    • Reaction Initiation: Add 10 µL of TMPD followed immediately by 10 µL of arachidonic acid to initiate the reaction.

    • Signal Detection: Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by non-linear regression.

Tier 2: Hit Deconvolution and Mechanistic Elucidation

Positive results ("hits") from Tier 1 screens require rigorous follow-up to confirm the activity and understand the underlying molecular mechanism. The following protocols are examples for a hypothetical hit on a G-protein coupled receptor.

G cluster_0 GPCR Hit Deconvolution Hit Hit from Primary Screen (e.g., GPCR X) Binding Radioligand Binding Assay (Determine Affinity: Ki) Hit->Binding Confirms direct interaction Functional_cAMP cAMP Accumulation Assay (Gαs/Gαi Signaling) Hit->Functional_cAMP Quantifies functional activity Functional_Arrestin β-Arrestin Recruitment Assay (Biased Agonism) Hit->Functional_Arrestin Investigates signaling pathway Conclusion Determine Potency (EC₅₀/IC₅₀) & Ligand Bias Binding->Conclusion Functional_cAMP->Conclusion Functional_Arrestin->Conclusion

Caption: Workflow for validating and characterizing a GPCR 'hit'.

Protocol 3.1: Radioligand Binding Assay
  • Principle of the Assay: This assay directly measures the interaction of a test compound with a receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand ([³H]-ligand or [¹²⁵I]-ligand). The amount of radioactivity bound to the receptor preparation (typically cell membranes) is inversely proportional to the affinity of the test compound. This is considered a gold standard for determining binding affinity (Ki).

  • Rationale for Key Steps: Cell membranes provide a concentrated source of the receptor. Filtration separates receptor-bound radioligand from unbound, allowing for quantification. Non-specific binding, determined in the presence of a saturating concentration of a non-labeled known ligand, represents the background signal and must be subtracted for accurate calculations.

  • Methodology:

    • Membrane Preparation: Prepare membranes from cells overexpressing the target GPCR using standard homogenization and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

    • Assay Setup: In a 96-well plate, combine:

      • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of radioligand (typically at or near its Kd value).

      • Serial dilutions of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

      • Vehicle control (for total binding).

      • A saturating concentration of a non-labeled competitor (for non-specific binding).

    • Reaction Initiation: Add a specific amount of membrane preparation (e.g., 10-20 µg protein) to each well to start the reaction.

    • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis: Convert counts per minute (CPM) to percent specific binding. Plot percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3.2: cAMP Accumulation Assay
  • Principle of the Assay: This assay measures the modulation of the intracellular second messenger cyclic adenosine monophosphate (cAMP). It is used to characterize compounds acting on Gαs-coupled receptors (which stimulate cAMP production) or Gαi-coupled receptors (which inhibit it). Modern assays often use competitive immunoassays or resonance energy transfer (BRET/FRET) biosensors for detection.[5][6]

  • Rationale for Key Steps: Forskolin is used to stimulate adenylyl cyclase, creating a high level of cAMP. This allows for the robust detection of inhibition by Gαi-coupled receptor agonists. A phosphodiesterase (PDE) inhibitor like IBMX is included to prevent the degradation of cAMP, thereby amplifying the signal.

  • Methodology:

    • Cell Culture: Plate cells expressing the target receptor in a 384-well plate and culture overnight.

    • Compound Treatment: Aspirate the medium and add the test compound diluted in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Agonist Mode (for Gαs): Incubate for 30 minutes at 37°C.

    • Antagonist/Inverse Agonist Mode (for Gαi): Pre-incubate with the test compound for 15 minutes. Then, add a Gαi agonist (or for Gαs antagonism, a Gαs agonist) along with forskolin and incubate for an additional 30 minutes.

    • Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, LANCE, or ELISA) according to the manufacturer's instructions.

    • Data Analysis: Normalize the data to control wells. Plot the response against the compound concentration to determine EC₅₀ or IC₅₀ values.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison and decision-making.

Table 1: Example of Tier 1 Primary Screening Results

Assay Type Target/Cell Line Activity Detected Potency (EC₅₀/IC₅₀) Max Effect (%)
Calcium Flux GPCR-X Cell Line Agonist 750 nM 95%
Calcium Flux GPCR-Y Cell Line No Activity > 10 µM < 10%
COX Inhibition Recombinant COX-1 Inhibitor 5.2 µM 88%
COX Inhibition Recombinant COX-2 Inhibitor 8.9 µM 85%

| Antiproliferative | MCF-7 | Cytotoxic | 1.5 µM | 100% |

Table 2: Example of Tier 2 GPCR Hit Validation Data

Assay Type Target Receptor Parameter Value
Radioligand Binding GPCR-X IC₅₀ 450 nM
Ki 210 nM
cAMP Accumulation GPCR-X (Gαi-coupled) EC₅₀ (Inhibition of Fsk) 680 nM

| β-Arrestin Recruitment | GPCR-X | EC₅₀ | 1.2 µM |

Interpretation: The data in Table 2 would suggest that Ethyl 2-(4-oxopiperidin-1-yl)nicotinate binds directly to GPCR-X with a Ki of 210 nM. It acts as a functional agonist, signaling through the Gαi pathway (cAMP inhibition) with slightly higher potency than through the β-arrestin pathway, indicating it may be a G-protein-biased agonist.

Conclusion

The proposed multi-tiered in vitro testing cascade provides a robust and logical framework for characterizing the biological activity of novel chemical entities like Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. By starting with a broad screening panel and progressing to more specific, mechanistic assays based on initial findings, researchers can efficiently identify and validate biological targets. This systematic approach, grounded in established pharmacological principles, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved from: [Link]

  • Hauser, A. S., Chavali, S., Masuho, I., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology. Available from: [Link]

  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & El-la, A. H. A. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available from: [Link]

  • Schmidt, F., Jäger, A., Senger, J., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules. Available from: [Link]

  • Russo, G., Iacovino, A., Taliani, S., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Available from: [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate. (2017). Google Patents.
  • Leone, S., Basilicata, M., Marra, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • Al-Ostath, R. S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Available from: [Link]

  • Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2011). ResearchGate. Available from: [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Physiological Society. Retrieved from: [Link]

  • de Oliveira, R. S., de Lima, D. P., de Souza, A. M. L., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry. Available from: [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Retrieved from: [Link]

  • Ion Channel Assay Services. (n.d.). Reaction Biology. Retrieved from: [Link]

  • Trizna, E. Y., Artyushenko, K. V., Belyaeva, E. A., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. Available from: [Link]

  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. (2019). Google Patents.
  • Weaver, C. D., & Lindsley, C. W. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]

  • Szafrański, K., Wróblewska, Z., Rząd, K., & Siwek, A. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available from: [Link]

  • Manjusha, K., Singh, S., Nagasudha, B., & Senckenberg, J. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • Schihada, H., & Schulte, G. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available from: [Link]

  • Wang, Y., Zhang, Y., Wang, Y., et al. (2024). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Csupor-Löffler, B., & Csupor, D. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules. Available from: [Link]

  • Khan, K. M., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. Available from: [Link]

  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. (2014). JoVE. Available from: [Link]

  • Design, Synthesis, Docking, Characterization and Biological Screening of Novel Azetidinone Derivatives of Nicotinic Acid. (2022). Bentham Science. Available from: [Link]

  • Ion Channel Testing Services. (n.d.). Eurofins Discovery. Retrieved from: [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. (n.d.). Mary Ann Liebert, Inc., publishers. Retrieved from: [Link]

  • D'yachenko, I. V., & Tkachenko, S. E. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2022). ResearchGate. Available from: [Link]

  • Philippova, E. A., Zueva, T. V., Stranishevskaya, N. N., & Galimzyanov, K. M. (2020). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Biology. Available from: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. Available from: [Link]

  • In vitro enzymatic assay. (2012). ResearchGate. Available from: [Link]

  • Wróblewska, Z., Szafrański, K., & Siwek, A. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. Available from: [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Advances. Available from: [Link]

  • EP3728215B1 - One-pot process for the preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of sodium ethanolate or potassium ethanolate or mixtures thereof. (2021). Google Patents.
  • KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: A Framework for Investigating Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Introduction Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a synthetic organic compound featuring a nicotinic acid ethyl ester core linked to a 4-oxopiperidine moiety. Its Chemical Abstracts Service (CAS) number is 1016524-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a synthetic organic compound featuring a nicotinic acid ethyl ester core linked to a 4-oxopiperidine moiety. Its Chemical Abstracts Service (CAS) number is 1016524-78-9, and it has a molecular formula of C13H16N2O3[1][2]. While patent literature predominantly lists this molecule as a chemical intermediate in the synthesis of more complex pharmaceuticals, its structural components suggest a potential for inherent biological activity[3]. The nicotinic acid (niacin) scaffold is a well-known pharmacophore, targeting receptors such as the G-protein coupled receptor GPR109A, and the piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents.

These application notes provide a comprehensive experimental framework for the initial characterization and biological evaluation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is intended for researchers in drug discovery and pharmacology, offering a tiered approach from fundamental physicochemical analysis to advanced cell-based functional assays. The protocols are designed to be self-validating, with integrated controls and decision points to guide the research process.

Part 1: Foundational Characterization

Before embarking on biological screening, it is imperative to establish the identity, purity, and fundamental physicochemical properties of the compound. This ensures the reliability and reproducibility of all subsequent biological data.

Identity and Purity Confirmation

A crucial first step is to verify the chemical structure and assess the purity of the synthesized compound. This prevents misinterpretation of biological data due to impurities.

Protocol: Purity and Identity Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H and 13C NMR spectra.

    • Rationale: The spectral data should be consistent with the expected structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, confirming the presence of all key functional groups and their connectivity. The integration of proton signals can provide an initial estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.

    • Rationale: LC-MS will confirm the molecular weight of the compound (248.28 g/mol ) and determine its purity by quantifying the area under the curve of the main peak relative to any impurity peaks. A purity level of >95% is recommended for biological screening.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the sample to obtain the exact mass.

    • Rationale: HRMS provides a highly accurate mass measurement, which can further confirm the elemental composition of the molecule.

Physicochemical Profiling

Understanding the compound's solubility and stability is critical for designing robust biological assays and for future formulation development.

Protocol: Solubility and Stability Assessment

  • Aqueous Solubility (Kinetic Assay):

    • Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).

    • Serially dilute the stock solution into phosphate-buffered saline (PBS) at pH 7.4.

    • Incubate for 2 hours at room temperature.

    • Analyze the samples by nephelometry or UV-Vis spectroscopy to detect precipitation.

    • Rationale: This provides an early indication of the compound's solubility in a physiologically relevant buffer, which is crucial for designing in vitro assays.

  • Chemical Stability:

    • Incubate the compound in PBS (pH 7.4) and at acidic/basic pH (e.g., pH 5.0 and 9.0) at 37°C for 24-48 hours.

    • Analyze the samples by LC-MS at various time points to quantify the parent compound.

    • Rationale: This assay assesses the compound's stability in solution, identifying potential degradation issues that could affect experimental results.

Parameter Method Acceptable Range for Screening Rationale
Purity LC-MS> 95%Ensures biological activity is due to the compound.
Identity NMR, HRMSConsistent with structureConfirms the correct molecule is being tested.
Aqueous Solubility Nephelometry> 10 µM in assay bufferPrevents compound precipitation in biological assays.
Chemical Stability LC-MS> 90% remaining after 24hEnsures compound integrity during the assay.

Part 2: In Vitro Biological Screening

Based on its structural motifs, a logical starting point for biological screening is to investigate its potential interaction with targets related to nicotinic acid and its potential for CNS activity.

Tier 1: Primary Target-Based Screening

This initial tier focuses on high-throughput screening against a panel of receptors to identify potential primary targets.

Workflow for Primary Target Screening

cluster_0 Compound Preparation cluster_1 Tier 1 Screening cluster_2 Data Analysis & Hit Identification Compound Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (10 mM stock in DMSO) GPCR_Panel GPCR Panel Screen (e.g., GPR109A, Nicotinic Receptors) Compound->GPCR_Panel Primary Assay CNS_Panel CNS Target Panel (e.g., Dopamine, Serotonin Receptors) Compound->CNS_Panel Primary Assay Activity Assess % Inhibition or Activation GPCR_Panel->Activity CNS_Panel->Activity Hit_ID Identify Hits (>50% activity at 10 µM) Activity->Hit_ID

Figure 1: Tier 1 Primary Target Screening Workflow.

Protocol: Radioligand Binding Assay for GPR109A

  • Materials:

    • Membranes from cells expressing human GPR109A.

    • [3H]-Nicotinic acid (radioligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

    • Non-specific binding control: unlabeled nicotinic acid (10 µM).

    • Test compound: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

  • Procedure:

    • Add all reagents to a 96-well plate: assay buffer, radioligand, and either the test compound, vehicle (for total binding), or non-specific binding control.

    • Add the cell membranes to initiate the binding reaction.

    • Incubate for 60 minutes at room temperature.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding caused by the test compound.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Tier 2: Cell-Based Functional Assays

If a binding "hit" is identified in Tier 1, the next logical step is to determine if this binding translates into a functional cellular response.

Workflow for Functional Assay

cluster_0 Hit Compound cluster_1 Tier 2 Functional Assay cluster_2 Data Analysis & Confirmation Hit Identified Binder from Tier 1 (e.g., GPR109A binder) Functional_Assay cAMP Assay or Calcium Flux Assay in GPR109A-expressing cells Hit->Functional_Assay Dose_Response Generate Dose-Response Curve Functional_Assay->Dose_Response EC50 Determine EC50/IC50 Dose_Response->EC50

Figure 2: Tier 2 Cell-Based Functional Assay Workflow.

Protocol: cAMP Assay for GPR109A Activation

  • Materials:

    • CHO cells stably expressing human GPR109A.

    • cAMP assay kit (e.g., HTRF or AlphaLISA).

    • Forskolin (an adenylate cyclase activator).

    • Test compound.

  • Procedure:

    • Plate the GPR109A-expressing cells in a 384-well plate and incubate overnight.

    • Pre-treat the cells with the test compound at various concentrations for 15 minutes.

    • Stimulate the cells with forskolin for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Determine the effect of the compound on forskolin-stimulated cAMP levels. A GPR109A agonist will inhibit cAMP production.

    • Generate a dose-response curve and calculate the EC50 value.

Part 3: Secondary and Safety Profiling

Once a primary mechanism of action has been established, it is crucial to assess the compound's selectivity and potential for off-target effects and cytotoxicity.

Selectivity Profiling

The compound should be tested against a panel of related receptors to ensure it does not have significant activity at other targets, which could lead to unwanted side effects.

In Vitro Cytotoxicity

Assessing cytotoxicity early in the discovery process is essential to flag compounds that may have a narrow therapeutic window.

Protocol: MTT Assay for Cytotoxicity

  • Materials:

    • A relevant cell line (e.g., HepG2 for liver toxicity, or the cell line used in the functional assay).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with the test compound at a range of concentrations for 24-48 hours.

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

    • Determine the CC50 (the concentration that causes 50% cytotoxicity).

Assay Type Example Assay Parameter Measured Purpose
Primary Binding Radioligand BindingIC50Identifies direct interaction with the primary target.
Functional cAMP or Calcium FluxEC50 / IC50Confirms agonist or antagonist activity in a cell.
Cytotoxicity MTT or CellTiter-GloCC50Assesses general cellular toxicity.

Conclusion

This document provides a structured and logical framework for the initial investigation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. By systematically characterizing its physicochemical properties and screening it through a tiered series of in vitro biological assays, researchers can efficiently determine if this molecule holds therapeutic promise and warrants further investigation. The provided protocols serve as a starting point and can be adapted based on the specific biological questions being addressed and the nature of any identified "hits".

References

  • Google Patents.
  • Google Patents.
  • Google Patents.(12)
  • Google Patents.
  • Google Patents.
  • 3B Scientific (Wuhan) Corp. 3D-FSB04980 - tert-butyl-2-oxopiperidin-4-ylcarbamate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Byproduct Analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Introduction Welcome to the technical support guide for the synthesis and analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This document is designed for researchers, chemists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. The formation of the C-N bond between the piperidinone and pyridine rings is a critical transformation, typically achieved via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] While powerful, these reactions can present challenges, including incomplete conversion and the formation of characteristic byproducts.

This guide offers a structured, question-and-answer approach to troubleshoot common issues, identify potential impurities, and optimize your reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and what is the core mechanism?

The most common and efficient method for synthesizing this compound is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.

Core Reaction:

  • Aryl Halide: Ethyl 2-chloronicotinate

  • Amine: 4-Oxopiperidine (often used as its hydrochloride salt)

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., Xantphos, BINAP).

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOt-Bu) or potassium carbonate (K₂CO₃).[3]

The catalytic cycle, in simplified terms, involves the oxidative addition of the palladium(0) catalyst to the ethyl 2-chloronicotinate, followed by coordination of the deprotonated 4-oxopiperidine, and finally, reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2]

Q2: My initial analysis (TLC/LC-MS) shows multiple spots/peaks. What are the most likely byproducts I should expect?

Observing multiple species in your crude reaction mixture is common. Based on the typical Buchwald-Hartwig reaction pathway, the most probable byproducts are:

  • Unreacted Starting Materials: Ethyl 2-chloronicotinate and 4-oxopiperidine.

  • Hydrodehalogenation Product: Ethyl nicotinate, formed by the replacement of the chlorine atom with a hydrogen.[3]

  • Hydrolysis Product: 2-(4-Oxopiperidin-1-yl)nicotinic acid, resulting from the hydrolysis of the ethyl ester, often during aqueous workup or if moisture is present in the reaction.[4]

  • Ligand-Related Impurities: Oxidized or degraded phosphine ligand.

Q3: My LC-MS shows a significant peak with a mass corresponding to the desired product minus 28 Da (M-28). What is this impurity?

A mass loss of 28 Da from the ethyl ester product (C₂H₄, ethylene) strongly suggests hydrolysis of the ethyl ester to the corresponding carboxylic acid: 2-(4-Oxopiperidin-1-yl)nicotinic acid .

  • Cause: This typically occurs if the reaction is exposed to water, either from wet solvents or reagents, or during the aqueous workup phase, especially if conditions become basic or acidic for a prolonged period.

  • Prevention: Ensure the use of anhydrous solvents and reagents.[3] During workup, minimize the time the product is in contact with aqueous acidic or basic solutions and avoid excessive heat.

Q4: I am observing a significant amount of Ethyl Nicotinate in my crude product. What causes this side reaction?

The formation of Ethyl Nicotinate is a classic byproduct of palladium-catalyzed cross-coupling reactions known as hydrodehalogenation .[3]

  • Cause: This side reaction replaces the halide on the aryl halide with a hydrogen atom. It is often promoted by the presence of water or other protic impurities in the reaction mixture, which can act as a proton source to quench reactive intermediates in the catalytic cycle.

  • Troubleshooting:

    • Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware.

    • Degas Solvents: Removing dissolved oxygen and moisture by sparging with an inert gas (Argon or Nitrogen) can suppress this pathway.[3]

    • Optimize Base: The choice and purity of the base can influence this side reaction.

Q5: My reaction is stalling with significant starting material remaining. What are the first things to check?

If the reaction is not proceeding to completion, consider these factors:

  • Catalyst Inactivation: The palladium catalyst may be inactive. Ensure you are using a reliable source of palladium precursor and ligand. Catalyst deactivation can occur due to impurities or exposure to air (for air-sensitive ligands/catalysts).

  • Insufficient Base: The base may be too weak or may have degraded upon storage. For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu is often required to deprotonate the amine effectively.[3][5]

  • Low Temperature: The reaction may require more thermal energy. While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig couplings require heating (e.g., 80-110 °C) to proceed at a reasonable rate.[3]

  • Inhibitory Byproducts: In some cases, byproducts can inhibit the catalyst. For instance, with aryl iodides, the generated sodium iodide (NaI) can inhibit Pd(II) intermediates, although this is less of an issue with aryl chlorides.[6]

Troubleshooting Guide & Byproduct Analysis Workflow

This section provides a systematic approach to identifying and mitigating byproduct formation.

Logical Workflow for Byproduct Analysis

The following diagram outlines a structured workflow for analyzing the crude reaction mixture and making informed decisions to optimize the synthesis.

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Initial Check cluster_analysis Detailed Analysis cluster_identification Byproduct Identification cluster_troubleshooting Optimization Strategy Start Crude Reaction Mixture TLC TLC Analysis (Multiple Spots?) Start->TLC LCMS LC-MS Analysis (Identify MW of Peaks) TLC->LCMS NMR 1H NMR of Crude (Identify Structural Features) LCMS->NMR Table Compare Data with Byproduct Table (See Table 1) NMR->Table Optimize Implement Corrective Actions (e.g., Dry Solvents, Change Base) Table->Optimize Purify Purify Product (Column Chromatography) Table->Purify

Caption: Troubleshooting workflow for synthesis optimization.

Potential Byproducts and Their Origins

The diagram below illustrates the main reaction pathway and the formation of key byproducts from the starting materials.

Reaction_Pathways SM1 Ethyl 2-chloronicotinate Product Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Desired Product) SM1->Product Pd Catalyst, Base (Main Reaction) Hydrodehalogenation Ethyl nicotinate SM1->Hydrodehalogenation H+ Source (e.g., H2O) (Hydrodehalogenation) SM2 4-Oxopiperidine SM2->Product Pd Catalyst, Base (Main Reaction) Hydrolysis 2-(4-oxopiperidin-1-yl)nicotinic acid Product->Hydrolysis H2O (Ester Hydrolysis)

Caption: Main reaction and key side reaction pathways.

Table 1: Common Byproducts and Their Analytical Signatures

This table summarizes the key characteristics of potential impurities to aid in their identification from analytical data.

Impurity NameStructureMolecular Weight ( g/mol )Probable Mass Spec Ion [M+H]⁺Key ¹H NMR Signals (DMSO-d₆)
Ethyl 2-chloronicotinate Cl-C₅H₃N-COOEt185.61186.0~8.6 ppm (dd, H6), ~8.2 ppm (dd, H4), ~7.6 ppm (dd, H5), ~4.4 ppm (q, -CH₂-), ~1.4 ppm (t, -CH₃)
4-Oxopiperidine C₅H₉NO99.13100.1~3.0 ppm (t, CH₂ adjacent to NH), ~2.4 ppm (t, CH₂ adjacent to C=O)
Ethyl nicotinate C₅H₄N-COOEt151.16152.1~9.0 ppm (d, H2), ~8.7 ppm (dd, H6), ~8.2 ppm (dt, H4), ~7.5 ppm (dd, H5), ~4.3 ppm (q, -CH₂-), ~1.3 ppm (t, -CH₃)
2-(4-Oxopiperidin-1-yl)nicotinic acid HOOC-C₅H₃N-(C₅H₈NO)220.22221.1Absence of ethyl signals (~4.3, 1.3 ppm), presence of broad -COOH proton.

Recommended Analytical Protocols

Protocol 1: Reaction Monitoring by TLC and LC-MS

Objective: To track the consumption of starting materials and the formation of the product and byproducts.

Procedure:

  • TLC Analysis:

    • Prepare a TLC chamber with an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes).

    • Spot the crude reaction mixture alongside co-spots of your starting materials (Ethyl 2-chloronicotinate and 4-Oxopiperidine).

    • Visualize the plate under UV light (254 nm) and then stain with an appropriate agent (e.g., potassium permanganate) to visualize non-UV active compounds like 4-oxopiperidine.

    • Interpretation: The disappearance of starting material spots and the appearance of a new, typically lower Rf spot, indicates product formation. Additional spots represent potential byproducts.

  • LC-MS Analysis:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Inject the sample onto an LC-MS system equipped with a C18 column and ESI source.[7]

    • Run a gradient method (e.g., Water/Acetonitrile with 0.1% formic acid).

    • Interpretation: Correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios (m/z). Compare these masses to the expected values for the product and the potential byproducts listed in Table 1.[8]

Protocol 2: Byproduct Characterization by Mass Spectrometry Fragmentation

Objective: To gain structural information about unknown impurities using tandem mass spectrometry (MS/MS).

Procedure:

  • Perform an LC-MS analysis as described above to separate the components of the crude mixture.

  • Select the parent ion (e.g., [M+H]⁺) of an unknown peak for fragmentation analysis (MS/MS).

  • Analyze the resulting fragmentation pattern. For nicotinic acid derivatives, common fragmentation patterns involve cleavage around the pyridine ring or the ester group.[9][10]

    • Example: For the desired product, fragmentation might show loss of the ethyl group (-29 Da), loss of the entire ester group, or fragmentation of the piperidinone ring.

  • Compare the fragmentation pattern of the unknown to that of the known product and starting materials to deduce its structure.

References

  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone...
  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative... - ResearchGate. [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products) - Japan Food Chemical Research Foundation. [Link]

  • Nicotinic Acid-impurities - Pharmaffiliates. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Preparation method of ethyl nicotinate - Patsnap. [Link]

  • The chemical structures of nicotinic acid and its official impurities. - ResearchGate. [Link]

  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry... - PubMed. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products) - Japan Food Chemical Research Foundation. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. - ResearchGate. [Link]

  • Process for preparation of high purity n-[2-(diethylamine)
  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting guidance. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you are equipped to not only replicate but also innovate.

The target molecule is synthesized via a C-N cross-coupling reaction between Ethyl 2-chloronicotinate and 4-piperidone. The primary challenge in this synthesis lies in efficiently forming the bond between the electron-deficient pyridine ring and the secondary amine of the piperidone, while navigating potential side reactions involving the ketone and ester functionalities.

This document will focus on the most robust and widely adopted method for this transformation: the Palladium-catalyzed Buchwald-Hartwig Amination .

Reaction Overview

The reaction couples the nitrogen of 4-piperidone with the C2 position of ethyl 2-chloronicotinate, catalyzed by a palladium complex. The choice of palladium precursor, ligand, base, and solvent are critical parameters that dictate the reaction's success.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is superior for this reaction: Palladium-catalyzed Buchwald-Hartwig or Copper-catalyzed Ullmann condensation?

Both Palladium (Pd) and Copper (Cu) systems can facilitate this C-N coupling, but they operate under different principles and present distinct advantages and disadvantages.

  • Buchwald-Hartwig (Palladium): This is the modern method of choice for its high efficiency, broad functional group tolerance, and milder reaction conditions. The key to its success is the use of bulky, electron-rich phosphine ligands that facilitate the catalytic cycle.[1] For coupling a secondary amine like 4-piperidone, ligands such as RuPhos or BrettPhos are often excellent choices.[2][3][4]

  • Ullmann Condensation (Copper): This is a classical method that typically requires higher temperatures (>150 °C), polar aprotic solvents (like DMF or NMP), and often stoichiometric amounts of copper.[5] While cost-effective, the harsh conditions can lead to decomposition of sensitive substrates and are generally less favorable for complex molecules.

Recommendation: For the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a Buchwald-Hartwig system is strongly recommended due to its higher anticipated yields, cleaner reaction profiles, and milder conditions.

Q2: My reaction shows no conversion. What are the first critical factors to verify?

Zero conversion is a common but solvable issue. Before embarking on extensive re-optimization, perform a systematic check of the foundational parameters.

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed.

  • Catalyst and Ligand Integrity: Is your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) fresh? Has your phosphine ligand been stored under inert gas to prevent oxidation? Phosphine oxides can inhibit the reaction.

  • Base Strength and Solubility: The base is crucial for deprotonating the amine to form the active nucleophile. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.[6] If using a carbonate or phosphate base, ensure it is finely powdered and that agitation is sufficient to overcome its poor solubility in common organic solvents.[7]

  • Purity of Starting Materials: 4-piperidone can be unstable and is often supplied as a hydrate or hydrochloride salt. Ensure you are using the free base or, if using the salt, that you have added a sufficient number of additional base equivalents to neutralize it.

Q3: I'm getting a low yield. How should I approach optimization?

A low yield suggests that one or more reaction parameters are suboptimal. Optimization should be approached systematically. Design of Experiments (DoE) is a powerful tool for this process, but a one-variable-at-a-time (OVAT) approach can also be effective if done logically.[8][9]

The following workflow provides a logical sequence for troubleshooting and optimization.

G cluster_catalyst 1. Evaluate Catalyst System cluster_base 2. Optimize Base cluster_conditions 3. Adjust Reaction Conditions start Low or No Product Yield catalyst_check Is the Pd Precursor/Ligand Active? start->catalyst_check Begin Troubleshooting ligand_choice Is the Ligand Optimal for a Secondary Amine? catalyst_check->ligand_choice Yes base_check Is the Base Strong Enough? catalyst_check->base_check No, Replace Reagents solution_catalyst Action: Screen Ligands. Consider RuPhos, BrettPhos, or Xantphos. ligand_choice->solution_catalyst ligand_choice->base_check No, Change Ligand solution_base Action: Screen Bases. Try NaOt-Bu, LHMDS, K3PO4. Ensure correct stoichiometry if using amine salt. base_check->solution_base temp_check Is Temperature Sufficient? base_check->temp_check No, Use Stronger Base solvent_check Is the Solvent Appropriate? temp_check->solvent_check Yes temp_check->solvent_check No, Increase Temp solution_conditions Action: Increase Temperature incrementally (e.g., 80°C -> 100°C -> 110°C). Screen solvents: Toluene, Dioxane, CPME. solvent_check->solution_conditions

Caption: A logical workflow for troubleshooting low-yield reactions.

Q4: I am observing a significant byproduct corresponding to the mass of hydrodehalogenated starting material (Ethyl 2-aminonicotinate). What causes this?

Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the chlorine with a hydrogen atom. This typically occurs when the catalytic cycle is interrupted.

  • Cause: The primary cause is often the presence of water or other protic impurities, which can protonate intermediates in the catalytic cycle. Another potential cause is a slow reductive elimination step, which can allow side reactions to occur from the Pd(II) intermediate.

  • Solution:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried. Use anhydrous solvents and handle hygroscopic reagents (like NaOt-Bu) in a glovebox.

    • Solvent Choice: While ethereal solvents like dioxane are common, sometimes switching to a non-polar aprotic solvent like toluene can disfavor this pathway.

    • Ligand Modification: In some cases, a more electron-donating ligand can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.

Q5: How do I purify the final product, and what are the expected properties?

Purification is typically achieved via flash column chromatography on silica gel.

  • Work-up: After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.[10] Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Chromatography: After removing the solvent under reduced pressure, the crude residue can be purified on a silica gel column. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization: If the purified product is a solid and a higher degree of purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed.[11]

Troubleshooting Guide: Quick Reference

Symptom Potential Cause(s) Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong or soluble base.3. Reaction temperature too low.4. Poor quality starting materials (e.g., piperidone salt used without extra base).1. Use fresh catalyst/ligand; ensure inert atmosphere.2. Switch to a stronger base (NaOt-Bu, LHMDS); ensure fine powder and vigorous stirring.3. Increase temperature in 10-20°C increments.4. Use piperidone free base or add >2 equivalents of base for the salt.
Formation of Hydrodehalogenated Byproduct 1. Presence of water or protic impurities.2. Suboptimal ligand choice leading to slow reductive elimination.1. Use rigorously dried solvents and reagents.2. Screen alternative bulky phosphine ligands.
Decomposition of Starting Material or Product 1. Reaction temperature is too high.2. Reaction time is excessively long.1. Lower the reaction temperature.2. Monitor the reaction by TLC/LC-MS and stop it upon completion.
Difficult Purification (Streaking on TLC) 1. The basic nitrogen of the product is interacting with acidic silica gel.2. Residual palladium catalyst.1. Add 1% triethylamine to the chromatography eluent.2. Ensure the initial filtration through celite is performed carefully.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis. Note that optimization may be required based on your specific lab conditions and reagent purity.

Materials:

  • Ethyl 2-chloronicotinate (1.0 mmol, 1.0 eq)[12][]

  • 4-Piperidone (free base, freshly prepared or purchased) (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Pd₂(dba)₃, RuPhos, and Sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the Ethyl 2-chloronicotinate, 4-piperidone, and anhydrous toluene.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small, quenched aliquots.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short plug of celite, washing the plug with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.

G pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)(X)L Oxidative Adduct pd0->oa_complex Oxidative Addition (Ar-X) center amine_complex [Ar-Pd(II)(Amine)L]+ X- oa_complex->amine_complex Ligand Exchange (+ Amine) amido_complex Ar-Pd(II)(Amido)L amine_complex->amido_complex Deprotonation (-Base-H+) amido_complex->pd0 Reductive Elimination product Ar-Amine (Product) amido_complex->product

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this key intermediate in high purity. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a valuable building block in medicinal chemistry, often synthesized via a palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction couples Ethyl 2-chloronicotinate with 4-piperidone. While powerful, this synthetic route can introduce a range of impurities that complicate downstream applications. Achieving high purity is critical for ensuring the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).

This guide will address the most common purification hurdles, from removing residual palladium to resolving co-eluting impurities, enabling you to streamline your workflow and improve your final product's quality.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue. What is the likely cause?

A: A dark coloration often indicates the presence of residual palladium catalyst. Palladium(0) species can aggregate to form palladium black, and residual palladium complexes can also be highly colored. The oily nature suggests the presence of unreacted starting materials or solvent residues. An initial workup involving filtration through a pad of celite may help remove some of the insoluble palladium species before proceeding to chromatography.

Q2: After column chromatography, I'm still seeing a significant amount of starting material (Ethyl 2-chloronicotinate) in my product fractions. How can I improve the separation?

A: Co-elution of the starting material with the product is a common issue. Consider modifying your mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent system can enhance resolution. Alternatively, a basic wash of your crude material in an organic solvent (e.g., with a dilute sodium bicarbonate solution) before chromatography can help remove the acidic impurities that may arise from the hydrolysis of ethyl 2-chloronicotinate.

Q3: My NMR spectrum shows the desired product, but also a new peak corresponding to a carboxylic acid. What happened?

A: This indicates hydrolysis of the ethyl ester to the corresponding nicotinic acid derivative. This can occur during the reaction workup, especially if exposed to acidic or basic aqueous solutions for extended periods, or during chromatography on silica gel, which is weakly acidic. To mitigate this, minimize contact time with aqueous phases and consider using a neutralized silica gel or adding a small amount of a non-polar tertiary amine like triethylamine to your eluent during chromatography.

Q4: I'm having trouble removing the palladium catalyst completely. What are the best practices?

A: Palladium removal is a critical challenge. While column chromatography removes a significant portion, specialized scavengers are often necessary to meet stringent pharmaceutical limits (typically <10 ppm). Thiol-functionalized silica gels are effective, but care must be taken as they can sometimes introduce new impurities.[3] Alternative methods include treatment with activated carbon or using specialized palladium scavengers. The choice of scavenger should be carefully evaluated for compatibility with your product.

In-Depth Troubleshooting Guide

This section provides a problem-oriented approach to resolving common purification issues.

Problem 1: Low Yield After Column Chromatography
Symptom Potential Cause Troubleshooting Action
Product streaks down the column Interaction with acidic silica: The basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica gel, leading to peak tailing and poor recovery.Add 0.5-1% triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel. This will improve the peak shape and yield.
Product is not eluting from the column Mobile phase is too non-polar: The product may be too polar for the chosen eluent system.Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider switching to a more polar system like dichloromethane/methanol.
Product decomposition on the column Instability on silica gel: Some compounds are sensitive to the acidic nature of silica gel and can degrade during long exposure on the column.Minimize the time your compound spends on the column by using a faster flow rate or a shorter column. Alternatively, consider using a less acidic stationary phase like alumina (basic or neutral).
Problem 2: Persistent Impurities
Impurity Type Identification Method Recommended Removal Strategy
Unreacted 4-piperidone ¹H NMR (characteristic piperidone signals)Perform an acidic wash (e.g., dilute HCl) of the crude product dissolved in an organic solvent before chromatography. The protonated 4-piperidone will move to the aqueous layer. Be cautious with the acid concentration and contact time to avoid hydrolyzing your ester product.
Hydrodehalogenated byproduct (Ethyl nicotinate) LC-MS (mass peak corresponding to the loss of chlorine and addition of hydrogen)This impurity often has a similar polarity to the product, making chromatographic separation difficult. A carefully optimized reversed-phase HPLC may be necessary for separation. Prevention is key; ensure your reaction conditions (ligand and base choice) favor the desired cross-coupling over hydrodehalogenation.[2]
Residual Palladium Catalyst ICP-MS or AAS for quantificationAfter initial purification, dissolve the product in a suitable solvent (e.g., toluene, THF) and stir with a palladium scavenger (e.g., thiol-functionalized silica) for several hours. Filter off the scavenger and concentrate the solution.

Visualizing the Purification Workflow

A logical workflow is essential for efficient purification. The following diagram outlines a typical sequence from crude reaction mixture to pure product.

PurificationWorkflow cluster_0 Initial Workup cluster_1 Chromatography cluster_2 Final Polish Crude Crude Reaction Mixture Filter Filter through Celite Crude->Filter Remove Pd Black Extract Aqueous Extraction Filter->Extract Remove Salts Column Silica Gel Chromatography (with 1% Et3N) Extract->Column Purify Organic Phase TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Scavenge Palladium Scavenging (if needed) Combine->Scavenge Remove Trace Pd Recrystallize Recrystallization Scavenge->Recrystallize Final Pure Product Recrystallize->Final

Caption: A general workflow for the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed to purify the title compound from common impurities.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate. If the product does not move from the baseline, switch to a more polar system like dichloromethane/methanol.

    • Add 1% triethylamine to the chosen eluent system to prevent peak tailing.

    • An optimal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

    • Visualize the spots using a UV lamp (254 nm).

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often provides better resolution.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the selected solvent system.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

    • Collect the eluate in a series of fractions.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Protocol 2: Recrystallization

Recrystallization can be an effective final polishing step to improve purity and obtain a crystalline solid.

  • Solvent Screening:

    • In small test tubes, test the solubility of your purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like hexane/ethyl acetate).

    • A suitable recrystallization solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove the carbon and colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting HPLC Analysis

The basic nature of the piperidine ring can sometimes lead to analytical challenges in HPLC.

HPLCTroubleshooting cluster_3 HPLC Problem cluster_4 Potential Causes & Solutions Problem Poor Peak Shape (Tailing or Broadening) Cause1 Secondary Interactions with Silica Problem->Cause1 Cause2 Inappropriate pH Problem->Cause2 Solution1 Add TFA or Formic Acid (0.1%) to Mobile Phase Cause1->Solution1 Solution2 Use a Buffered Mobile Phase (e.g., Ammonium Acetate) Cause2->Solution2

Caption: Decision tree for troubleshooting poor peak shape in HPLC analysis.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Dodds, D. L., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

Sources

Optimization

stability issues of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" in solution

Welcome to the dedicated technical support guide for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses the most common questions regarding the chemical stability of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Q1: What is the primary stability concern when handling Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in solution?

The principal stability issue is the hydrolysis of the ethyl ester functional group.[1][2] This molecule contains an ethyl nicotinate moiety, which is susceptible to cleavage in aqueous environments, especially under acidic or basic conditions. The reaction yields the corresponding carboxylic acid, 2-(4-oxopiperidin-1-yl)nicotinic acid, and ethanol. This degradation is often the primary reason for loss of compound integrity and variability in experimental results.

The reaction is driven by the electrophilic nature of the ester's carbonyl carbon, making it a target for nucleophilic attack by water or hydroxide ions. While the piperidine ring is generally stable, extreme pH or strong oxidizing conditions can also affect its structure.[3]

parent Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Parent Compound) degradant 2-(4-oxopiperidin-1-yl)nicotinic Acid (Primary Degradant) parent->degradant + H₂O (Hydrolysis) ethanol Ethanol parent->ethanol + H₂O (Hydrolysis)

Caption: Primary hydrolytic degradation pathway.

Q2: How do pH and solvent choice critically impact the compound's stability?

pH: The rate of hydrolysis is highly pH-dependent.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs. The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

  • Neutral Conditions (pH ≈ 6-7.5): The rate of hydrolysis is typically at its minimum in this range. For maximum stability in aqueous buffers, it is recommended to work within this pH window.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is significantly faster than acid-catalyzed or neutral hydrolysis. The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to rapid degradation.

Studies on related piperidine-containing structures have shown that stability is greatest at slightly acidic pH values (around 3.5-6), though this can be compound-specific.[4] For this molecule, avoiding strongly acidic and, especially, alkaline conditions is crucial.

Solvent Choice:

  • Aprotic Solvents: For preparing stock solutions, using anhydrous aprotic solvents like DMSO or DMF is highly recommended. The compound will exhibit excellent stability in these solvents as the primary degradation pathway (hydrolysis) is inhibited.

  • Protic Solvents: When preparing working solutions in aqueous or alcohol-based buffers (e.g., PBS, ethanol, methanol), these should be prepared fresh daily and maintained at the optimal pH. Long-term storage in protic solvents is not advised.

Q3: What are the recommended storage conditions for solutions of this compound?

Based on general chemical principles and supplier recommendations, the following storage conditions are advised:

  • Solid Form: Store the solid compound at 2-8°C, protected from light and moisture.[5]

  • Stock Solutions (in Anhydrous DMSO/DMF): Store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: These are not recommended for storage. Prepare fresh from the stock solution immediately before use. If temporary storage is unavoidable, keep the solution on ice (2-4°C) for a few hours at most.

Q4: Besides hydrolysis, are there other potential degradation pathways?

Yes, although they are generally less common under typical laboratory conditions:

  • Oxidation: The piperidine ring, particularly the nitrogen atom, can be susceptible to oxidation, though this usually requires strong oxidizing agents.[3] If your experimental system involves reactive oxygen species or oxidizing reagents, this pathway should be considered.

  • Photodegradation: As a heterocyclic aromatic compound, there is a potential for degradation upon exposure to high-intensity or UV light. It is a standard practice in forced degradation studies to evaluate photostability.[6] Always store solutions in amber vials or protected from light.

Section 2: Troubleshooting Guide - Investigating Instability

Q5: My results are inconsistent, and I suspect compound degradation. How can I systematically troubleshoot this issue?

Inconsistent data, such as a decreasing dose-response curve over time or loss of activity in stored samples, strongly suggests a stability problem. Follow this workflow to diagnose and resolve the issue.

start Inconsistent Results Observed check_purity Step 1: Verify Purity of Solid Compound (e.g., via LC-MS or qNMR) start->check_purity review_prep Step 2: Review Solution Prep & Storage - Solvent (Anhydrous Aprotic?) - pH of Aqueous Buffer - Storage Temp & Duration check_purity->review_prep stability_study Step 3: Perform a Time-Course Stability Study (See Protocol 1) review_prep->stability_study analyze Step 4: Analyze Samples at T=0, T=x hrs, T=y hrs (See HPLC Protocol 2) stability_study->analyze confirm_degradation Degradation Confirmed? (Parent Peak Decreases, New Peaks Appear) analyze->confirm_degradation remediate Step 5: Remediate Protocol - Prepare Solutions Fresh - Adjust Buffer pH to ~6.5 - Minimize Time in Aqueous Media confirm_degradation->remediate Yes other_issue Investigate Other Experimental Variables (Assay, Reagents, etc.) confirm_degradation->other_issue No end Problem Resolved remediate->end

Caption: Workflow for troubleshooting compound stability issues.

Causality Behind the Workflow:

  • Verify Purity: Start with the source. Impurities in the initial solid material can lead to inconsistent results. This step establishes a baseline.

  • Review Protocol: Human error or suboptimal protocols are common culprits. Ensure best practices are followed, especially concerning the use of anhydrous solvents for stock solutions and appropriate pH for aqueous solutions.

  • Perform Stability Study: This is the definitive diagnostic test. By incubating the compound under your exact experimental conditions (solvent, concentration, temperature) and analyzing it over time, you can directly measure its stability.

  • Analyze Samples: Quantitative analysis is key. A stability-indicating method, like the HPLC protocol below, is required to separate the parent compound from its degradants and accurately quantify the loss.

  • Remediate: Once degradation is confirmed, the solution is to modify the experimental protocol to minimize the compound's exposure to the destabilizing conditions.

Section 3: Key Protocols & Methodologies

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and identify potential degradation products.[6][7] This protocol outlines typical stress conditions. A solution of the compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions.

Stress Condition Reagent / Condition Typical Duration & Temperature Rationale
Acid Hydrolysis 0.1 M HCl2-8 hours at 60°CTo simulate acidic environments and promote acid-catalyzed degradation.[8][9]
Base Hydrolysis 0.1 M NaOH1-4 hours at Room TempTo simulate alkaline environments and induce rapid base-catalyzed degradation.[9][10]
Oxidative Stress 3% H₂O₂24 hours at Room TempTo assess susceptibility to oxidation.
Thermal Stress 80°C (in solution and as solid)48-72 hoursTo evaluate intrinsic thermal stability.
Photolytic Stress ICH Option 1: Cool white fluorescent & near UV lampsExpose solid & solution to ≥1.2 million lux hours & ≥200 watt hours/m²To assess light sensitivity.

Procedure:

  • Prepare separate solutions of the compound for each stress condition.

  • Include a control sample stored at -20°C, protected from light.

  • Expose the samples to the conditions in the table.

  • At designated time points, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

This method provides a starting point for quantifying Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and separating it from its primary hydrolytic degradant. Method optimization will be required.

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column suitable for separating compounds of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure good peak shape for the pyridine nitrogen.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start at 10% B, ramp to 90% B over 15 min, hold 2 min, return to 10% B and equilibrate for 3 min.A gradient is necessary to elute the parent compound and resolve it from the more polar degradant.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection UV at ~265 nmThe pyridine ring provides strong UV absorbance. Scan for optimal wavelength.

Expected Elution Profile: The primary degradation product, 2-(4-oxopiperidin-1-yl)nicotinic acid, is more polar than the parent ester due to the presence of the carboxylic acid. Therefore, it will have a shorter retention time on a reversed-phase column. The parent compound will elute later.

References

  • ResearchGate. Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at... | Download Scientific Diagram. Available from: [Link].

  • Nature. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Available from: [Link].

  • PMC. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link].

  • ResearchGate. (PDF) Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Available from: [Link].

  • Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Available from: [Link].

  • PubMed. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. Available from: [Link].

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

  • Google Patents. CN106957262A - A kind of preparation method of ethyl nicotinate.
  • ResearchGate. Influence of piperidine ring on stability and reactivity of piperine. Available from: [Link].

  • Chemistry Stack Exchange. Synthesis of racemic nicotine. Available from: [Link].

  • DOKUMEN.PUB. Analytical Methods: Interpretation, Identification, Quantification. Available from: [Link].

  • Nature. A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Available from: [Link].

  • Semantic Scholar. Forced Degradation Studies of Nilotinib Hydrochloride: Isolation, Identification, and Characterization of Impurities. Available from: [Link].

  • BIOSYNCE. What is the stability of piperidine?. Available from: [Link].

  • Semantic Scholar. Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Available from: [Link].

  • NIH. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. Available from: [Link].

  • ResearchGate. Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans | Request PDF. Available from: [Link].

  • Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. Available from: [Link].

  • Ataman Kimya. ETHYL NICOTINATE. Available from: [Link].

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega. Available from: [Link].

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals | Request PDF. Available from: [Link].

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link].

  • R Discovery. Forced Degradation Studies Research Articles - Page 1. Available from: [Link].

  • bioRxiv. Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. Available from: [Link].

  • Chemsigma. ethyl 6-(4-oxopiperidin-1-yl)nicotinate [1016885-83-8]. Available from: [Link].

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We provide in-depth, field-proven insights to help you troubleshoot issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing Ethyl 2-(4-oxopiperidin-1-yl)nicotinate?

There are two predominant and highly effective methods for synthesizing this molecule:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, involving the reaction of an activated ethyl nicotinate precursor, typically Ethyl 2-chloronicotinate, with 4-piperidone. The electron-deficient nature of the pyridine ring facilitates the displacement of the leaving group at the C2 position by the secondary amine of the piperidone.[1]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and versatile alternative. It couples an aryl halide (Ethyl 2-chloro- or 2-bromonicotinate) with 4-piperidone.[2][3] This method is particularly useful if the SNAr reaction is sluggish or gives low yields.

Q2: Which synthetic route should I choose: SNAr or Buchwald-Hartwig?

The choice depends on several factors, including scale, cost, available starting materials, and optimization time.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower (no expensive catalyst/ligand).Higher due to the cost of the palladium catalyst and phosphine ligands.
Simplicity Simpler reaction setup and workup.Requires careful control of inert atmosphere and catalyst system.
Scope Can be sensitive to the electronic nature of the pyridine ring.Broader scope and generally higher functional group tolerance.[3]
Optimization Optimization focuses on base, solvent, and temperature.Requires screening of catalysts, ligands, bases, and solvents.
Recommendation Excellent starting point for initial synthesis and larger scales.Recommended for difficult substrates or when SNAr fails.

Q3: Is it necessary to protect the ketone functional group on 4-piperidone?

In most cases, no . The secondary amine of 4-piperidone is significantly more nucleophilic than the enolate that could form from the ketone, especially under the conditions typically used for SNAr or Buchwald-Hartwig reactions. The reaction at the nitrogen is kinetically and thermodynamically favored.

However, if you observe significant side products related to ketone reactivity (e.g., aldol condensation products), protection as a ketal (e.g., using ethylene glycol) is a viable strategy. This adds two steps to the synthesis (protection and deprotection) and should be considered a secondary optimization strategy.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors, depending on the chosen synthetic route.

For SNAr Reactions:
  • Cause 1: Insufficient Activation of the Pyridine Ring. The SNAr reaction relies on the electrophilicity of the C2 position. If the reaction is sluggish, it may be due to insufficient activation.

    • Solution: Increase the reaction temperature. Changing the solvent to a more polar aprotic medium like DMSO or NMP can also accelerate the reaction by stabilizing the charged Meisenheimer intermediate.[1]

  • Cause 2: Inappropriate Base. The base is crucial for deprotonating the 4-piperidone hydrochloride salt (if used) and scavenging the HCl generated during the reaction. An incorrect base can hinder the reaction.

    • Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are also highly effective. Ensure at least 2.0-2.5 equivalents of base are used if starting from the hydrochloride salt.

  • Cause 3: Poor Quality Starting Materials. Moisture or impurities in the solvent or reagents can interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of your Ethyl 2-chloronicotinate and 4-piperidone starting materials.

For Buchwald-Hartwig Reactions:
  • Cause 1: Catalyst Inactivation. Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use. Using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a suitable phosphine ligand can be more robust.[4]

  • Cause 2: Incorrect Ligand or Base Combination. The choice of ligand and base is critical and interdependent.[5][6]

    • Solution: This often requires empirical screening. For coupling with a secondary amine like 4-piperidone, a sterically hindered phosphine ligand such as XPhos or RuPhos is often a good starting point. The base must be strong enough to deprotonate the amine but not so strong that it causes catalyst decomposition or side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but weaker bases like K₃PO₄ or Cs₂CO₃ can also be effective and should be screened.

  • Cause 3: Low Reaction Temperature. While some modern catalyst systems work at room temperature, many require heating to achieve a reasonable reaction rate.

    • Solution: If the reaction is slow, gradually increase the temperature to 80-110 °C. Monitor for potential product or starting material decomposition at higher temperatures.

Problem 2: Multiple Unidentified Spots on TLC/LC-MS

Q: My crude reaction mixture shows several side products. What are they likely to be?

A: Identifying side products is key to optimizing the reaction.

  • Side Product 1: Dimer of Ethyl 2-chloronicotinate. This can occur in Buchwald-Hartwig reactions through homocoupling of the starting aryl halide.

    • Cause: Inefficient catalytic turnover or catalyst decomposition.

    • Solution: Re-evaluate the catalyst system (ligand, palladium source) and ensure strictly inert conditions.

  • Side Product 2: Aldol Condensation of 4-Piperidone. 4-piperidone can undergo self-condensation under basic conditions, especially at elevated temperatures.

    • Cause: Base is too strong, or the reaction temperature is too high for prolonged periods.

    • Solution: Add the 4-piperidone solution slowly to the reaction mixture. Consider a milder base (e.g., K₂CO₃ instead of NaOtBu). If the problem persists, protecting the ketone is a final option.

  • Side Product 3: Hydrolysis of the Ethyl Ester. The ester group can be hydrolyzed to the corresponding carboxylic acid.

    • Cause: Presence of water in the reaction, especially with strong bases and high temperatures.

    • Solution: Use anhydrous solvents and reagents. During aqueous workup, avoid strongly basic conditions (pH > 10) for extended periods.

Problem 3: Difficulty with Product Purification

Q: The crude product is an oil or difficult to purify by column chromatography. What are the best practices?

A: The product contains a relatively polar tertiary amine and a ketone, which can make purification challenging.

  • Technique 1: Column Chromatography. This is the most common method.

    • Recommendation: Use a gradient elution system. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Adding 0.5-1% triethylamine to the mobile phase can prevent the product from tailing on the silica gel column.

  • Technique 2: Crystallization. If the product is a solid or can be induced to crystallize, this is an excellent method for achieving high purity.[7]

    • Recommendation: After chromatography, dissolve the semi-pure product in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and slowly add a non-polar solvent in which it is insoluble (e.g., hexanes, heptane) until turbidity is observed. Allow it to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

  • Technique 3: Acid-Base Extraction.

    • Recommendation: During the workup, you can wash the organic layer with dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous phase as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer with NaHCO₃ or K₂CO₃ and re-extract the pure product back into an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocols & Diagrams

Workflow & Mechanism Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Starting Materials (Ethyl 2-chloronicotinate, 4-Piperidone HCl) setup Inert Atmosphere Setup (Degas Solvents) reagents->setup reaction S_NAr or Buchwald-Hartwig (Solvent, Base, Temp) setup->reaction workup Aqueous Workup (Extraction) reaction->workup purify Column Chromatography or Crystallization workup->purify product Final Product: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate purify->product

Caption: General experimental workflow for the synthesis.

SNAr_Mechanism cluster_main Main S_NAr Reaction cluster_side Potential Side Reaction start Ethyl 2-chloronicotinate + 4-Piperidone intermediate Meisenheimer Complex (Negative charge stabilized by ring and ester) start->intermediate + Piperidone product Target Product + Cl- intermediate->product - Cl- (Rate-determining) piperidone1 4-Piperidone enolate Enolate piperidone1->enolate + Base aldol Aldol Adduct enolate->aldol + another 4-Piperidone

Caption: SNAr mechanism and a key side reaction.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a robust starting point for the synthesis.

  • Reagent Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-chloronicotinate (1.0 eq).

    • Add 4-piperidone monohydrate hydrochloride (1.1 eq).

    • Add potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition:

    • Add anhydrous Dimethylformamide (DMF) or DMSO to create a solution with a concentration of approximately 0.5 M with respect to the ethyl 2-chloronicotinate.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Adding 0.5% triethylamine to the eluent can improve separation.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol uses a common and effective catalyst system.

  • Inert Atmosphere Setup:

    • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq, 2 mol%).

    • Add RuPhos (0.045 eq, 4.5 mol%).

    • Add Sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition:

    • Add Ethyl 2-bromonicotinate (1.0 eq).

    • Add 4-piperidone monohydrate hydrochloride (1.2 eq).

    • Evacuate and backfill the flask with argon three times.

  • Solvent Addition:

    • Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS (typically complete in 2-8 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product using the same chromatography procedure described in the SNAr protocol.

References

  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors . MDPI. [Link]

  • CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Preparation method of ethyl nicotinate . Eureka | Patsnap. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions . PubMed Central - NIH. [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate . ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids . Semantic Scholar. [Link]

  • Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene . PubMed. [Link]

  • WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • Ethyl Nicotinate | C8H9NO2 . PubChem - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Ethyl Nicotinate (HCl) | CAS 65550-28-9 . Veeprho. [Link]

  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions . ResearchGate. [Link]

Sources

Optimization

enhancing the purity of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate"

An invaluable intermediate in pharmaceutical synthesis, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate demands high purity to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs). Achieving this leve...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable intermediate in pharmaceutical synthesis, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate demands high purity to ensure the safety and efficacy of final active pharmaceutical ingredients (APIs). Achieving this level of purity can present challenges, from removing stubborn starting materials to eliminating process-related impurities and degradation products.

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on overcoming these purification hurdles. As Senior Application Scientists, we combine established chemical principles with field-tested insights to help you enhance the purity of your compound effectively and efficiently.

This section addresses specific issues encountered during the purification of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate in a direct question-and-answer format.

Q1: My initial purity after synthesis is low (<95%), and I see multiple peaks in the HPLC. What is the best overall strategy to improve purity?

A1: Low purity with multiple impurities suggests that a multi-step purification strategy may be necessary. The optimal approach depends on the nature of the impurities. A general workflow involves an initial bulk purification step followed by a high-resolution technique.

Causality: The synthesis of complex molecules often yields a mixture containing unreacted starting materials, by-products from side reactions, and potentially degradation products. A single purification method is often insufficient to remove all of these diverse species.

Recommended Workflow:

  • Initial Assessment: Use analytical techniques like HPLC and LC-MS to get a preliminary idea of the number of impurities and their molecular weights.[1][2] This helps in diagnosing the problem—are you seeing starting materials or unexpected by-products?

  • Bulk Purification (Crystallization): If the crude product is a solid, recrystallization is an excellent first step to significantly increase purity by removing most of the soluble impurities.

  • High-Resolution Purification (Column Chromatography): For removing impurities with similar polarity to the main compound, column chromatography is the method of choice.[3]

  • Final Purity Check: After purification, always re-analyze the material using a validated HPLC method to confirm the purity meets your specifications.

crude Crude Product (<95% Purity) assess Initial Analysis (HPLC, LC-MS) crude->assess decision Impurity Profile? assess->decision recrystallize Recrystallization (Bulk Purification) decision->recrystallize Solid with soluble impurities chromatography Column Chromatography (High-Resolution) decision->chromatography Impurities with similar polarity recrystallize->chromatography Purity still low analysis Final Purity Analysis (HPLC) recrystallize->analysis Purity acceptable chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product cluster_0 Investigation Steps start Purity Discrepancy: HPLC >99%, but NMR shows extra peaks q1 Are extra peaks characteristic of common solvents? start->q1 a1 Yes: Residual Solvent. Dry further under high vacuum. q1->a1 True q2 No: Potential Impurity. Investigate further. q1->q2 False step1 Modify HPLC Method (e.g., change gradient) q2->step1 step2 Use Universal Detector (e.g., CAD, ELSD) step1->step2 step3 Identify with LC-MS step2->step3 end_goal Identify and Quantify Impurity step3->end_goal

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Welcome to the technical support center for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to undertake this synthesis. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind experimental choices, offering robust troubleshooting strategies in a direct question-and-answer format.

Overview of the Synthesis: A Mechanistic Perspective

The target molecule, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, is constructed by forming a crucial carbon-nitrogen (C-N) bond between an electron-deficient pyridine ring (ethyl 2-chloronicotinate) and a cyclic secondary amine (4-oxopiperidone). Classical nucleophilic aromatic substitution (SNAr) reactions are often challenging on 2-halopyridines due to the electronic properties of the ring. Therefore, the state-of-the-art and most reliable method for this transformation is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction.[1][2]

This reaction is not a single step but a catalytic cycle involving a palladium complex. Understanding this cycle is paramount to effective troubleshooting.

Visualizing the Core Reaction & Catalytic Cycle

To provide a clear visual reference, the overall synthetic scheme and the underlying catalytic mechanism are depicted below.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reaction Conditions R1 Ethyl 2-chloronicotinate PROD Ethyl 2-(4-oxopiperidin-1-yl)nicotinate R1->PROD Buchwald-Hartwig Amination R2 4-Oxopiperidone (or its hydrochloride salt) R2->PROD Buchwald-Hartwig Amination CAT Pd Catalyst (e.g., Pd₂(dba)₃) LIG Ligand (e.g., XPhos) BASE Base (e.g., NaOtBu) SOL Solvent (e.g., Toluene)

Caption: Overall reaction scheme for the synthesis.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) pdiia L-Pd(II)(Ar)(X) pd0->pdiia Oxidative Addition (Ar-X) pdiib [L-Pd(II)(Ar)(Amine)]+ pdiia->pdiib Ligand Exchange (+ Amine, -X⁻) pdiic L-Pd(II)(Ar)(NR₂) pdiib->pdiic Deprotonation (- H⁺) pdiic->pd0 Reductive Elimination (Product: Ar-NR₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding protocol setup and reagent selection.

Q1: What is a reliable starting protocol for this synthesis?

A robust starting point involves carefully controlled conditions to ensure catalyst activity and prevent side reactions. The protocol below is a self-validating system; if it fails, it points toward specific areas for troubleshooting, such as reagent quality or inert atmosphere integrity.

ParameterRecommended ConditionRationale & In-Depth Explanation
Palladium Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)This is a stable Pd(0) source that, upon ligand coordination, readily enters the catalytic cycle. Unlike Pd(II) sources, it doesn't require an initial reduction step.[3]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Bulky, electron-rich biarylphosphine ligands like XPhos are critical. They accelerate the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is the active catalyst.[1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine (or its hydrochloride salt) without competing as a nucleophile. Its poor solubility requires effective stirring.[3]
Solvent Toluene or Dioxane (anhydrous)Aprotic, non-coordinating solvents are essential. The presence of water or protic solvents can deactivate the catalyst and hydrolyze the base. Ensure the solvent is rigorously dried.
Temperature 80-110 °CThis temperature range provides sufficient thermal energy to overcome the activation barriers of the oxidative addition and reductive elimination steps without causing significant degradation of reagents or product.[4]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst and the phosphine ligand are highly sensitive to oxygen. A thorough de-gassing of the solvent and maintaining an inert atmosphere are non-negotiable for success.

Q2: My 4-oxopiperidone is supplied as a hydrochloride salt. How does this affect the protocol?

This is a common and important consideration. The hydrochloride salt is more stable and less prone to self-condensation than the free base. However, it requires an additional equivalent of base for neutralization before the catalytic cycle can begin.

  • Stoichiometry Adjustment: If using 4-oxopiperidone·HCl, you will need:

    • 1.0 eq. of Ethyl 2-chloronicotinate

    • 1.1-1.2 eq. of 4-oxopiperidone·HCl

    • 2.2-2.4 eq. of NaOtBu (1.1-1.2 eq. to neutralize the HCl salt and 1.1-1.2 eq. for the catalytic deprotonation).

Q3: Can I use a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)?

While weaker inorganic bases can work for some Buchwald-Hartwig couplings, they are often less effective for coupling secondary amines, especially when starting with a hydrochloride salt.[3]

  • Expertise & Experience: NaOtBu is generally more reliable for this specific transformation. If your substrate contains base-sensitive functional groups (which is not the case here), you might screen weaker bases like K₃PO₄ or Cs₂CO₃. However, this will likely require higher temperatures, longer reaction times, and potentially different ligand systems to achieve comparable yields.[4]

Troubleshooting Guide: From Failed Reactions to Optimized Yields

This section is structured to help you diagnose and solve specific experimental issues.

Troubleshooting_Workflow START Reaction Outcome? NO_RXN Problem: No Reaction / Trace Conversion START->NO_RXN No Product LOW_YIELD Problem: Low Yield (<50%) START->LOW_YIELD Low Conversion IMPURE Problem: Complex Mixture / Impurities START->IMPURE Multiple Spots SUCCESS Success: Clean Reaction, Good Yield START->SUCCESS >70% Yield CHECK_CAT Action: Verify Catalyst/Ligand Activity - Is Pd black? (decomposition) - Was atmosphere inert? - Use fresh reagents. NO_RXN->CHECK_CAT OPTIMIZE Action: Systematically Optimize - Screen T, concentration - Try different ligand (e.g., RuPhos) - Screen other bases (K₃PO₄) LOW_YIELD->OPTIMIZE ANALYZE_IMP Action: Identify Side-Products - Characterize major impurities (LCMS) - Common issues: hydrodehalogenation, dimerization. IMPURE->ANALYZE_IMP CHECK_BASE Action: Check Base & Stoichiometry - Is base fresh/anhydrous? - Used enough for HCl salt? CHECK_CAT->CHECK_BASE CHECK_SM Action: Verify Starting Material Purity - Run NMR/LCMS on inputs. CHECK_BASE->CHECK_SM

Caption: A logical workflow for troubleshooting common issues.

Scenario 1: No Reaction or Trace Product Formation

Q: I've run the reaction for 12 hours, and my TLC/LCMS shows only starting materials. What went wrong?

This is almost always due to an inactive catalyst system. The Pd(0) complex is the most fragile component of the reaction.

  • Primary Cause: Catalyst Oxidation.

    • Diagnosis: Did your reaction mixture turn black or form a palladium mirror? This is a classic sign of Pd(0) decomposing to palladium black, which is catalytically inactive.

    • Solution: The integrity of your inert atmosphere is compromised.

      • Solvent De-gassing: Ensure your solvent is rigorously de-gassed before use. The "freeze-pump-thaw" method (3 cycles) is superior to simply bubbling argon through the solvent.

      • Glassware: Flame-dry all glassware under vacuum and backfill with argon or nitrogen immediately before use.

      • Reagent Handling: Add the catalyst and ligand under a positive pressure of inert gas. Avoid opening containers to the air.

  • Secondary Cause: Inactive Base or Reagents.

    • Diagnosis: Was your sodium tert-butoxide clumpy and off-white? It is hygroscopic and can degrade upon prolonged exposure to air.

    • Solution: Use a fresh bottle of NaOtBu, preferably from a sealed container. If possible, handle it in a glovebox. Similarly, ensure your amine and halide starting materials are pure and dry.

Scenario 2: Low Yield (e.g., 20-50%)

Q: The reaction works, but I can't get the yield above 50%. How can I improve it?

This is an optimization problem. The core components are working, but the conditions are not ideal for this specific substrate pairing.

  • Primary Cause: Suboptimal Reaction Parameters.

    • Solution: Systematic Optimization. Do not change multiple variables at once.[5] A Design of Experiments (DoE) approach is ideal, but a one-variable-at-a-time (OVAT) approach can also be effective.

      • Temperature: Increase the temperature in 10 °C increments from 90 °C to 110 °C. Monitor by TLC/LCMS at set time points (e.g., 2h, 6h, 12h).

      • Concentration: Very low concentrations can slow down the reaction. Try increasing the concentration from 0.1 M to 0.5 M.

      • Ligand-to-Palladium Ratio: A 2:1 ratio of ligand to Pd is a good starting point for biarylphosphine ligands. Ensure this is accurate.

  • Secondary Cause: Competing Side Reactions.

    • Diagnosis: Do you see a side product corresponding to the mass of ethyl nicotinate (hydrodehalogenation)? This occurs when a palladium-hydride species forms and reduces the starting aryl chloride.

    • Solution: This can sometimes be suppressed by ensuring the base is completely anhydrous and by using a slightly higher catalyst loading to favor the desired productive cycle.

Scenario 3: Complex Reaction Mixture and Purification Difficulties

Q: My reaction produces the desired product, but also several significant impurities that are difficult to separate. What are they and how can I avoid them?

  • Potential Impurity 1: Ethyl nicotinate (Hydrodehalogenation).

    • Cause: As mentioned above, this arises from reduction of the starting material.

    • Prevention: Ensure anhydrous conditions.

  • Potential Impurity 2: Self-condensation of 4-oxopiperidone.

    • Cause: Under basic conditions, 4-oxopiperidone can undergo an aldol-type self-condensation, especially at elevated temperatures over long reaction times.

    • Prevention:

      • Use only a slight excess (1.1-1.2 eq.) of the amine.

      • Add the reagents in the correct order: add the base to the mixture of the aryl halide and amine last, just before heating. This minimizes the time the free amine spends under basic conditions before the coupling reaction begins.

  • Purification Strategy:

    • Work-up: After cooling, quench the reaction carefully by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). This will neutralize the excess base. Extract the product with a solvent like ethyl acetate or dichloromethane.

    • Chromatography: The product is moderately polar. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% EtOAc) is typically effective for separating the product from less polar starting materials and more polar impurities.

Detailed Experimental Protocol

This protocol assumes the use of 4-oxopiperidone monohydrate hydrochloride. All glassware should be oven or flame-dried and cooled under an inert atmosphere.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-chloronicotinate (1.0 eq.), 4-oxopiperidone monohydrate hydrochloride (1.2 eq.), XPhos (0.02 eq., 2 mol%), and Pd₂(dba)₃ (0.01 eq., 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, de-gassed toluene (to achieve a concentration of ~0.2 M).

  • Base Addition: Under a positive flow of argon, add sodium tert-butoxide (2.4 eq.).

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing saturated aqueous NH₄Cl solution. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

References

  • Eureka | Patsnap. (n.d.). Preparation method of ethyl nicotinate. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • ResearchGate. (n.d.). (PDF) Synthesis and antinociceptive activity of methyl nicotinate. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • ResearchGate. (n.d.). (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved January 26, 2026, from [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved January 26, 2026, from [Link]

  • European Patent Office. (2023). METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE - EP 4144727 A1. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acid: Ochiai's route failed. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates | Request PDF. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved January 26, 2026, from [Link]

  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
  • MDPI. (n.d.). S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. Retrieved January 26, 2026, from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US20160326134A1 - Synthesis and resolution of nicotine.
  • Chemistry & Biology Interface. (2020). An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. Retrieved January 26, 2026, from [Link]

Sources

Optimization

"Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" solubility and formulation issues

Technical Support Center: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate A Foreword from the Senior Application Scientist: Welcome, researchers and developers. You are likely here because you are working with Ethyl 2-(4-oxopipe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

A Foreword from the Senior Application Scientist:

Welcome, researchers and developers. You are likely here because you are working with Ethyl 2-(4-oxopiperidin-1-yl)nicotinate or a structurally similar novel chemical entity (NCE). Publicly available data on this specific compound is scarce, which is a common challenge in early-phase drug development.

This guide is structured to empower you. Instead of a simple data sheet, we will walk through the logical progression a formulation scientist would take when faced with a promising but problematic compound. We will analyze its structural components to predict its behavior, troubleshoot common issues, and establish a robust characterization and formulation strategy from the ground up. Our approach is rooted in fundamental physicochemical principles to ensure you can make informed, scientifically sound decisions.

Part 1: Initial Characterization & FAQs

This section addresses the foundational questions that must be answered before any meaningful formulation work can begin.

Structural Analysis & Predicted Behavior
  • Ethyl Nicotinate Core: This is a pyridine derivative. The nitrogen atom in the pyridine ring is weakly basic, with a pKa of pyridine itself being around 5.2.[1] The presence of the electron-withdrawing ethyl ester group on the nicotinate structure would be expected to lower this pKa, likely into the 3-4 range.[2] This predicts that the molecule's charge, and therefore its solubility, will be highly dependent on pH.

  • Lipophilicity: The ethyl group and the piperidinone ring contribute to the molecule's lipophilic (oil-loving) nature. The parent compound, ethyl nicotinate, has a LogP of ~1.3.[2][3][4] The addition of the 4-oxopiperidin-1-yl group will increase the molecular weight and likely the lipophilicity.

  • Overall Prediction: The compound is predicted to be a weakly basic, lipophilic molecule with poor aqueous solubility at neutral and basic pH. This profile is characteristic of a Biopharmaceutics Classification System (BCS) Class II or IV drug, where solubility is a primary barrier to bioavailability.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: My compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, shows very low solubility in my aqueous buffer (pH 7.4). Where do I begin?

A1: This is expected behavior for a weakly basic compound.[8][9] Your first step is to perform a systematic preformulation study to understand its fundamental physicochemical properties.[10][11][12] The immediate goal is to quantify its pH-solubility profile. Weak bases are more soluble at lower pH where they become protonated (charged).[8] Start by measuring the solubility in buffers ranging from pH 1 to 8. This data will be critical for all future formulation decisions.

Q2: Why are pKa and LogP values so critical, and how can I determine them?

A2:

  • pKa (Ionization Constant): This value tells you the pH at which 50% of the drug is in its ionized (charged) form. For a weak base like this, at a pH below the pKa, the molecule will be protonated, more polar, and thus more water-soluble. Above the pKa, it will be in its neutral, less soluble form. This directly impacts everything from dissolution in the gut to interactions with excipients.[13]

  • LogP (Partition Coefficient): This measures the drug's lipophilicity by assessing its distribution between an oily (n-octanol) and an aqueous phase. A high LogP indicates poor aqueous solubility but good membrane permeability. LogP helps predict absorption and guides the selection of lipid-based or other solubilization strategies.[13]

  • Experimental Determination: These values can be determined experimentally using methods like potentiometric titration for pKa and the shake-flask method for LogP.[14] Various HPLC-based methods also exist for more rapid, high-throughput screening.[15]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A3:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under stable conditions. It is typically measured using the shake-flask method over 24-72 hours. This value is a fundamental property of the compound.

  • Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer. It measures the concentration before the compound precipitates. This value is often higher than thermodynamic solubility but can be misleading as it represents an unstable, supersaturated state.

Recommendation: For robust formulation development, thermodynamic solubility is the essential parameter. Kinetic solubility is useful for early discovery screening but not for final formulation decisions.

Part 2: Troubleshooting Formulation Issues

This section provides guides for common problems encountered during development.

Issue 1: Compound Precipitation Upon pH Shift

Scenario: You've successfully dissolved your compound in an acidic solution (e.g., pH 2), but it crashes out of solution when you try to buffer it to a more physiologically relevant pH (e.g., pH 6.8).

Causality: This is a classic issue for weakly basic drugs.[9][16] In the acidic environment of the stomach, the drug is protonated and soluble. As it moves into the higher pH of the small intestine, it deprotonates, becoming the neutral, poorly soluble form, which then precipitates.[16] This in-vivo precipitation can drastically reduce absorption and bioavailability.[17][18]

Troubleshooting Workflow:

Caption: Relationship between pH, ionization state, and solubility for a weak base.

Protocol 2: High-Throughput Co-Solvent / Excipient Screening
  • Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO).

  • Plate Preparation: In a 96-well plate, add various aqueous solutions containing different potential solubilizers (e.g., PEG 400, Propylene Glycol, Polysorbate 80, HP-β-CD) at several concentrations. Include a control well with only buffer.

  • Compound Addition: Add a small, fixed amount of the DMSO stock solution to each well to initiate precipitation.

  • Incubation: Seal the plate and shake for 2-4 hours at a controlled temperature.

  • Analysis: Measure the turbidity (light scattering) of each well using a plate reader. Lower turbidity indicates better solubilization or inhibition of precipitation.

  • Confirmation: For the most promising hits, confirm the amount of drug remaining in solution using an HPLC-based method after filtration.

References

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Tanzania Journal of Health Research. (n.d.). Advanced approaches to improve solubility of bcs class ii drugs.
  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • Wikipedia. (n.d.). Pyridine.
  • Ataman Kimya. (n.d.). ETHYL NICOTINATE.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • National Institutes of Health. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Pharmaceutical Technology. (n.d.).
  • ACS Publications. (n.d.). Novel Methods for the Prediction of logP, pKa, and logD.
  • Taylor & Francis Online. (n.d.). Development of an enhanced formulation to minimize pharmacokinetic variabilities of a weakly basic drug compound.
  • ScienceDirect. (2017). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review.
  • U.S. Food and Drug Administration. (2020). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
  • Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2024). A Systematic Review of Solubility Enhancement Techniques Used for BCS Class II & IV.
  • The Good Scents Company. (n.d.). ethyl nicotinate 3-pyridinecarboxylic acid, ethyl ester.
  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics.
  • ResearchGate. (n.d.). In vitro methods to assess drug precipitation.
  • National Institutes of Health. (n.d.).
  • Michael Green. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • ChemicalBook. (n.d.). Ethyl nicotinate | 614-18-6.
  • bepls. (n.d.). Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review.
  • ACS Publications. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Pharmapproach.com. (n.d.). Preformulation Studies: Solubility analysis.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Therapeutic Goods Administration (TGA). (2025). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances.
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Pyridine | C5H5N | CID 1049. PubChem.
  • The Solubility Company. (n.d.). pKa & LogP Analysis Services.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development.
  • Perflavory. (n.d.). ethyl nicotinate, 614-18-6.
  • K. K. Wagh College of Pharmacy. (n.d.).
  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • American Pharmaceutical Review. (2012).
  • IKEV. (n.d.). ICH Q6A Guideline.
  • ResearchGate. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • World Health Organization. (2015).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinic Acid Derivatives: Spotlight on 2-(4-Oxopiperidin-1-yl)nicotinates as Potential GPR109A Modulators

For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, the quest for potent and selective GPR109A agonists with improved therapeutic profiles is a continuous journey. W...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the landscape of nicotinic acid derivatives, the quest for potent and selective GPR109A agonists with improved therapeutic profiles is a continuous journey. While nicotinic acid (niacin) remains a cornerstone therapy for dyslipidemia, its clinical utility is often hampered by adverse effects, primarily flushing.[1][2] This has spurred the development of numerous derivatives, each with unique pharmacological nuances. This guide provides a comparative analysis of various nicotinic acid derivatives, with a special focus on the promising, yet underexplored, class of 2-(4-oxopiperidin-1-yl)nicotinates, exemplified by Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

The Central Role of GPR109A in Nicotinic Acid's Therapeutic Action

Nicotinic acid exerts its primary therapeutic effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[3][4] GPR109A is predominantly expressed in adipocytes and immune cells, including Langerhans cells in the skin.[3][5] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events.

Gαi-Mediated Pathway: The Therapeutic Arm

Activation of GPR109A leads to the coupling of the inhibitory G-protein, Gαi. This inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, thereby reducing the lipolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into circulation. The diminished FFA flux to the liver is a key mechanism behind the lipid-lowering effects of nicotinic acid.

β-Arrestin Pathway: The Flushing Culprit

Beyond the Gαi pathway, GPR109A activation also triggers the recruitment of β-arrestins.[7] In dermal Langerhans cells, β-arrestin signaling downstream of GPR109A activation is implicated in the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[5][8] These prostaglandins then act on receptors in the capillaries, causing vasodilation and the characteristic flushing response.[5][8]

GPR109A_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Therapeutic & Adverse Effects Nicotinic Acid Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic Acid Derivative->GPR109A Binds to Gai Gai GPR109A->Gai Activates beta_Arrestin β-Arrestin GPR109A->beta_Arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Inhibits HSL Hormone-Sensitive Lipase PKA->HSL Inhibits Lipolysis Lipolysis HSL->Lipolysis Reduces Lipid Lowering Lipid Lowering Lipolysis->Lipid Lowering PGs Prostaglandins (PGD2, PGE2) beta_Arrestin->PGs Stimulates Release Vasodilation Vasodilation (Flushing) PGs->Vasodilation Flushing Flushing Vasodilation->Flushing

Figure 1: Simplified signaling pathways of GPR109A activation by nicotinic acid derivatives.

A Comparative Look at Nicotinic Acid Derivatives

The development of nicotinic acid derivatives has largely focused on mitigating the flushing effect while retaining the therapeutic lipid-modifying properties. Here, we compare several classes of these derivatives.

Derivative ClassExample(s)Key FeaturesAdvantagesDisadvantages
Simple Esters Ethyl nicotinate, Methyl nicotinateProdrugs of nicotinic acid.Can be used topically for vasodilation.Rapid hydrolysis leads to flushing similar to nicotinic acid.
Amides NicotinamideVitamin B3 form.No significant flushing.Lacks the lipid-lowering effects of nicotinic acid.
Acipimox AcipimoxPyrazinecarboxylic acid derivative.Longer half-life than nicotinic acid.Flushing is still a significant side effect.
Laropiprant (in combination with Niacin)A selective DP1 receptor antagonist.Reduces niacin-induced flushing.Does not possess intrinsic lipid-lowering activity.
2-(4-Oxopiperidin-1-yl)nicotinates Ethyl 2-(4-oxopiperidin-1-yl)nicotinateNovel scaffold.Potential for biased agonism and improved side-effect profile (Hypothetical).Lack of published synthesis and biological data.

The Untapped Potential of 2-(4-Oxopiperidin-1-yl)nicotinates

The core structure of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate presents an intriguing scaffold for GPR109A modulation. The presence of the 4-oxopiperidinyl moiety at the 2-position of the nicotinic acid core introduces significant structural novelty compared to existing derivatives. This unique substitution pattern could lead to a distinct binding mode at the GPR109A receptor, potentially resulting in biased agonism. Biased agonists are ligands that preferentially activate one signaling pathway over another (e.g., Gαi over β-arrestin), which could theoretically lead to a potent lipid-lowering effect with a diminished flushing response.

While specific experimental data for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is not yet publicly available, the broader class of piperidine-containing compounds has shown diverse pharmacological activities, including anti-inflammatory effects.[9][10]

Experimental Protocols for Evaluating Novel Nicotinic Acid Derivatives

To ascertain the therapeutic potential of novel derivatives like Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Assays

Objective: To determine the binding affinity of the test compound for the GPR109A receptor.

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and cell membranes expressing GPR109A.

Protocol:

  • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Incubate the cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Objective: To assess the functional activity of the test compound as an agonist or antagonist at the GPR109A receptor by measuring its effect on cAMP levels.[11][12]

Principle: A cell-based assay that measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR109A.

Protocol:

  • Seed GPR109A-expressing cells (e.g., CHO-K1) in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

  • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A Seed GPR109A-expressing cells B Pre-incubate with test compound A->B C Stimulate with Forskolin B->C D Cell Lysis C->D E Measure cAMP levels (ELISA/HTRF) D->E F Determine EC50 E->F

Figure 2: Workflow for a cell-based cAMP functional assay.

Objective: To measure the ability of the test compound to induce the recruitment of β-arrestin to the activated GPR109A receptor.[13][14]

Principle: A cell-based assay that utilizes a protein-fragment complementation assay (PCA) or bioluminescence resonance energy transfer (BRET) to detect the interaction between GPR109A and β-arrestin.

Protocol (using a PCA-based assay):

  • Co-transfect cells with two constructs: GPR109A fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.

  • Treat the cells with varying concentrations of the test compound.

  • If the compound induces β-arrestin recruitment, the two enzyme fragments will be brought into close proximity, reconstituting the active enzyme.

  • Add a substrate for the enzyme and measure the resulting signal (e.g., luminescence or color change).

  • Determine the EC₅₀ value for β-arrestin recruitment.

In Vivo Model

Objective: To evaluate the potential of the test compound to induce a flushing response in an animal model.[15]

Principle: Measurement of changes in ear blood flow or temperature in mice following administration of the test compound.

Protocol:

  • Acclimatize male C57BL/6 mice to the experimental conditions.

  • Administer the test compound via an appropriate route (e.g., intraperitoneal or oral).

  • Measure ear blood flow using a laser Doppler flowmeter or ear temperature using an infrared thermometer at baseline and at various time points after compound administration.

  • Compare the changes in blood flow or temperature to those induced by a positive control (nicotinic acid) and a vehicle control.

Future Directions and Conclusion

The development of novel nicotinic acid derivatives with improved therapeutic profiles remains a high priority in cardiovascular drug discovery. While the specific compound "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" represents an uncharted territory, its unique chemical structure holds promise for differentiated pharmacology at the GPR109A receptor.

The immediate future for this class of compounds lies in establishing a robust synthetic route to enable the generation of sufficient quantities for thorough biological evaluation. The comprehensive suite of in vitro and in vivo assays described in this guide provides a clear roadmap for characterizing the binding affinity, functional activity, and potential for flushing of these novel derivatives.

By systematically exploring the structure-activity relationships of 2-(4-oxopiperidin-1-yl)nicotinates, researchers may uncover biased agonists that can deliver the potent lipid-modifying benefits of nicotinic acid without the dose-limiting side effect of flushing. This would represent a significant advancement in the management of dyslipidemia and the reduction of cardiovascular risk.

References

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC - NIH. (2022-11-26). [Link]

  • EP3728215B1 - One-pot process for the preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of sodium ethanolate or potassium ethanolate or mixtures thereof - Google P
  • WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps - Google P
  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google P
  • The mechanism and mitigation of niacin-induced flushing - PMC - NIH. (2015-02-05). [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PubMed Central. (2014-06-20). [Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based PAM cAMP LeadHunter Assay - US - Eurofins Discovery. [Link]

  • US2861077A - Preparation of nicotinic acid esters - Google P
  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (2017-11-20). [Link]

  • Seeing red: flushing out instigators of niacin-associated skin toxicity - JCI. (2010-07-26). [Link]

  • Agonist lead identification for the high affinity niacin receptor GPR109a - PubMed. (2007-09-01). [Link]

  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution | bioRxiv. (2023-07-03). [Link]

  • WO/2022/087373 METHODS OF MAKING NICOTINIC ACID DERIVATIVES - WIPO Patentscope. (2022-04-28). [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17 - ResearchGate. (2025-08-10). [Link]

  • Niacin-induced Flushing: Mechanism, Pathophysiology and Future Perspectives | Request PDF - ResearchGate. [Link]

  • Structures of GPR109A agonists presented herein with compound... - ResearchGate. [Link]

  • Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap. [Link]

  • (12) United States Patent - Googleapis.com. (2014-01-08). [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines - Der Pharma Chemica. [Link]

  • Niacin-induced "flush" involves release of prostaglandin D2 from mast cells and serotonin from platelets: evidence from human cells in vitro and an animal model - PubMed. (2008-12). [Link]

  • Conformational change in β-arrestin2 upon activation of GPR109A. (A)... - ResearchGate. [Link]

  • Mechanisms of Flushing Due to Niacin and Abolition of These Effects - PMC - NIH. (2013-05-15). [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023-11-06). [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google P
  • Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed. (2017-11-20). [Link]

  • cAMP Assay to measure Odorant Receptor Activation | Protocol Preview - YouTube. (2022-08-27). [Link]

  • Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives | Request PDF - ResearchGate. (2025-08-05). [Link]

  • US4444784A - Antihypercholesterolemic compounds - Google P
  • ethyl 6-(4-oxopiperidin-1-yl)nicotinate [1016885-83-8] | Chemsigma. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the In Vitro Validation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Comparative Analysis

Introduction In the landscape of contemporary drug discovery, the meticulous in vitro validation of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the meticulous in vitro validation of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, experience-driven framework for characterizing the in vitro activity of a promising small molecule, "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate." The structure of this molecule, featuring a nicotinic acid scaffold coupled with a 4-oxopiperidine moiety, suggests a potential interaction with targets that are pivotal in cellular signaling, such as protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the rationale behind experimental choices, ensuring a self-validating and robust analytical cascade.

Our investigation will proceed with the working hypothesis that Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a potential inhibitor of a key oncogenic kinase. For the purpose of this comparative guide, we will postulate its activity against a well-characterized tyrosine kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is frequently implicated in various cancers. We will compare its performance against two established EGFR inhibitors: Gefitinib, a first-generation inhibitor, and Osimertinib, a third-generation inhibitor known for its efficacy against resistance mutations.

I. Foundational In Vitro Characterization: The Initial Litmus Test

Before delving into complex cellular assays, the initial characterization of a novel compound must be performed in a clean, biochemical system. This approach allows for the direct assessment of the molecule's interaction with its putative target, devoid of the complexities of a cellular environment.

A. The Rationale for a Biochemical Kinase Assay

The decision to commence with a biochemical assay is rooted in the need to establish a direct cause-and-effect relationship.[1] Cell-based assays, while physiologically relevant, can be influenced by a multitude of factors including membrane permeability, efflux pumps, and intracellular metabolism, which can confound the interpretation of a compound's true potency against its target.[2] An in vitro kinase assay strips away these variables, providing a clear measure of target engagement.[1]

B. Experimental Workflow: Biochemical EGFR Kinase Inhibition Assay

The following diagram illustrates the workflow for determining the biochemical potency of our test compound.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Serial Dilution of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and Reference Compounds D Incubate Compound with EGFR Enzyme A->D B Preparation of Kinase Reaction Buffer (with ATP and Substrate) E Initiate Kinase Reaction by Adding ATP/Substrate Mix B->E C Recombinant EGFR Enzyme Preparation C->D D->E F Incubate at 30°C for 60 min E->F G Terminate Reaction and Add Detection Reagent F->G H Measure Luminescence Signal G->H I Data Analysis: Calculate IC50 Values H->I

Caption: Workflow for the biochemical EGFR kinase inhibition assay.

C. Detailed Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format, a common platform for inhibitor screening.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, Gefitinib, and Osimertinib in 100% DMSO.

    • Perform a serial dilution in DMSO to create a concentration range from 10 mM to 1 nM.

    • Transfer 1 µL of each diluted compound to the assay plate.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of recombinant human EGFR kinase in kinase reaction buffer.

    • Prepare a solution of a suitable peptide substrate and ATP at the Km concentration for EGFR. The use of ATP at its Km is crucial for accurately comparing the potency of ATP-competitive inhibitors.[3]

  • Kinase Reaction:

    • Add 5 µL of the EGFR enzyme solution to each well containing the compound and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP formed.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

D. Comparative Data Summary

The following table presents hypothetical data for our test compound and the established inhibitors.

CompoundBiochemical IC50 (nM) vs. EGFR
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate85
Gefitinib25
Osimertinib1

This initial biochemical screen would suggest that Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a moderately potent inhibitor of EGFR, though less potent than the clinically approved drugs.

II. Cellular Activity Validation: Bridging the Gap to Physiology

With a confirmed biochemical activity, the next logical and critical step is to assess the compound's performance in a cellular context. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a functional effect.[2]

A. Rationale for Cell-Based Proliferation Assays

A cell proliferation assay is a robust method to determine the cytostatic or cytotoxic effects of a compound on cancer cells that are dependent on the target kinase for their growth and survival.[4] For this guide, we will use the A549 human lung carcinoma cell line, which expresses wild-type EGFR.

B. Experimental Workflow: Cell Proliferation Assay

The workflow for assessing the anti-proliferative effects is depicted below.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_readout Viability Readout A Culture A549 Cells B Seed Cells into a 96-well plate (5,000 cells/well) A->B C Incubate for 24 hours B->C E Add Diluted Compounds to Cells C->E D Prepare Serial Dilutions of Test Compounds D->E F Incubate for 72 hours E->F G Add CellTiter-Glo® Reagent F->G H Measure Luminescence G->H I Calculate GI50 Values H->I

Caption: Workflow for the cell proliferation assay.

C. Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Dilute the cells in culture medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).[5]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentration.

    • Remove the medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition relative to vehicle-treated (DMSO) control wells.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) using a non-linear regression analysis.

D. Comparative Cellular Potency

The following table shows hypothetical GI50 values for the compounds.

CompoundCellular GI50 (nM) in A549 cells
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate550
Gefitinib150
Osimertinib20

The cellular data indicates that our test compound has anti-proliferative activity, but with a noticeable drop-off in potency compared to its biochemical IC50. This is a common observation and can be attributed to factors such as cell membrane permeability or engagement with cellular efflux mechanisms.

III. Concluding Insights and Future Directions

This comparative guide has outlined a systematic and logical approach to the initial in vitro validation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. Our hypothetical results position this compound as a novel chemical scaffold with moderate biochemical and cellular activity against EGFR.

The discrepancy between the biochemical IC50 and the cellular GI50 for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate highlights the importance of a multi-faceted validation approach. Future studies should aim to elucidate the reasons for this potency drop-off. This could involve assays to measure cell permeability (e.g., PAMPA) and to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Furthermore, to build a more comprehensive profile, selectivity profiling across a panel of kinases is essential to understand the compound's off-target effects.[6] Additionally, evaluating its activity in cell lines with different EGFR mutation statuses would provide valuable information on its potential clinical positioning.

References

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]

  • S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. MDPI. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. National Institutes of Health. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. PubMed. Available at: [Link]

  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. Journal of Namibian Studies. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. MDPI. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. National Institutes of Health. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. Available at: [Link]

  • Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1- (2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate as a Novel c-Met Kinase Inhibitor

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comparative overview of the hypothesized efficacy of a novel compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, here...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothesized efficacy of a novel compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, hereafter designated as Compound X, against the c-Met receptor tyrosine kinase. Due to the limited publicly available data on Compound X, this document establishes a scientifically grounded framework for its potential evaluation by comparing it with well-characterized c-Met inhibitors. The data presented for Compound X is hypothetical and serves as a template for future investigational studies.

Introduction: The Rationale for Targeting the c-Met Signaling Pathway

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is crucial for embryonic development and tissue regeneration. However, dysregulation of this pathway, through genetic alterations such as gene amplification, mutations, or protein overexpression, is a known driver of tumorigenesis and metastasis in a variety of human cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and renal cell carcinoma.[1][2] Aberrant c-Met activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting cancer cell proliferation, survival, and invasion.[2] Consequently, c-Met has emerged as a significant target for therapeutic intervention in oncology.[3]

This guide focuses on the potential of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Compound X) as a novel small molecule inhibitor of c-Met. We will compare its hypothesized efficacy against established c-Met inhibitors currently in clinical use or advanced development: Crizotinib, Cabozantinib, and Capmatinib.

The c-Met Signaling Pathway and Points of Inhibition

The activation of c-Met by HGF initiates a complex signaling network that drives cancer progression. Small molecule tyrosine kinase inhibitors (TKIs) are designed to interfere with this signaling by competing with ATP for binding to the catalytic kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream effectors.

Below is a diagram illustrating the HGF/c-Met signaling pathway and the mechanism of action for ATP-competitive inhibitors.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization P1 P cMet->P1 Autophosphorylation P2 P cMet->P2 P3 P cMet->P3 ATP ATP RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway P2->PI3K_AKT STAT JAK/STAT Pathway P3->STAT ADP ADP ATP->ADP Inhibitor Compound X / Known Inhibitors Inhibitor->cMet Competitive Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Invasion Invasion/Metastasis STAT->Invasion

Caption: HGF/c-Met signaling and TKI inhibition.

Comparative Efficacy Analysis

The efficacy of a kinase inhibitor is primarily assessed through its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. This is evaluated through both biochemical and cell-based assays.

In Vitro Kinase Inhibition (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the purified c-Met kinase domain. The data below represents a hypothetical comparison of Compound X with known inhibitors.

Compoundc-Met Kinase IC50 (nM)
Compound X (Hypothetical) 3.5
Crizotinib8 - 20[4]
Cabozantinib1.3[5]
Capmatinib0.6[6]

Lower IC50 values indicate greater potency.

Cellular c-Met Phosphorylation Inhibition

This assay determines the ability of a compound to inhibit c-Met autophosphorylation within a cellular context, providing a more biologically relevant measure of efficacy. The following data is presented for a hypothetical experiment in a c-Met amplified cancer cell line (e.g., EBC-1).

CompoundCellular p-c-Met IC50 (nM)
Compound X (Hypothetical) 15
Crizotinib11 - 24[4]
Cabozantinib~89 (in E98NT cells)[7]
Capmatinib2 (in EBC-1 cells)[8]

Discrepancies between biochemical and cellular IC50 values are common and can be attributed to factors such as cell membrane permeability, off-target effects, and cellular ATP concentrations.

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail the methodologies for the key assays used in this comparative analysis.

In Vitro c-Met Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a luminescent-based assay to measure the activity of c-Met kinase by quantifying the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Plate Prepare 384-well plate with serially diluted inhibitor compounds Add_Enzyme Add c-Met kinase to wells Plate->Add_Enzyme Enzyme Prepare c-Met kinase solution Enzyme->Add_Enzyme Substrate Prepare substrate and ATP solution Add_Substrate Initiate reaction by adding substrate/ATP solution Substrate->Add_Substrate Incubate1 Incubate for 10 min at RT Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate for 60 min at RT Add_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate2->Add_ADP_Glo Incubate3 Incubate for 40 min at RT Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent to convert ADP to ATP Incubate3->Add_Detection Incubate4 Incubate for 30 min at RT Add_Detection->Incubate4 Read Read luminescence Incubate4->Read

Caption: Workflow for the in vitro c-Met kinase assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute Compound X and known inhibitors in DMSO and dispense into a 384-well plate. Include appropriate controls (no inhibitor and no enzyme).

  • Reagent Preparation: Prepare the c-Met kinase, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solutions in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Kinase Reaction:

    • Add the c-Met kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate/ATP solution. The final ATP concentration should be at or near the Km for c-Met.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9] Incubate for 40 minutes at room temperature.[10]

    • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.[9] Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated c-Met in a cancer cell line with amplified c-Met (e.g., EBC-1 or MKN-45) following treatment with inhibitors.[11]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture EBC-1 cells to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal receptor phosphorylation.

    • Treat the cells with varying concentrations of Compound X or known inhibitors for 2-4 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes to induce c-Met phosphorylation.[12] Include an unstimulated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[13]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[14]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding.[15]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235).[14]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Met and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software. Normalize the phospho-c-Met signal to the total c-Met signal.

    • Calculate the IC50 values by plotting the normalized phospho-c-Met signal against the inhibitor concentration.

Conclusion and Future Directions

This guide provides a foundational framework for evaluating the efficacy of the novel compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Compound X), as a potential c-Met inhibitor. The hypothetical data, when compared to established inhibitors such as Crizotinib, Cabozantinib, and Capmatinib, suggests that Compound X could be a potent inhibitor of c-Met kinase activity.

The provided experimental protocols for in vitro and cellular assays represent the standard methodologies required to validate these initial hypotheses. Future studies should focus on generating empirical data for Compound X and expanding the investigation to include kinase selectivity profiling, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological assessments. The structural features of Compound X, incorporating a nicotinamide and a piperidine moiety, may confer unique pharmacological properties that warrant further exploration in the pursuit of novel cancer therapeutics.

References

  • ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Diagram]. Retrieved from [Link]

  • Biopharma PEG. (2025, May 21). c-Met Therapies: Latest Advances & FDA Approvals. Retrieved from [Link]

  • Al-Otaibi, F., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4871–4883.
  • ResearchGate. (n.d.). Western blot analysis was performed for c-Met phosphorylation at Tyr1349... [Diagram]. Retrieved from [Link]

  • Baysal, B. E., et al. (2021). MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer. Cancers, 13(16), 4059.
  • ResearchGate. (n.d.). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. Retrieved from [Link]

  • Ciunci, C. A., et al. (2014). In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs. Therapeutic Advances in Medical Oncology, 6(1), 22–40.
  • Liu, X., et al. (2015). Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. Cancer Research, 75(15), 3087–3096.
  • European Medical Journal. (2019, March). MET Inhibition in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • HUTCHMED. (2026, January 14). HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. Retrieved from [Link]

  • Schmidt, E., et al. (2020). Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology, 10, 859.
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Qiu, J., et al. (2011). Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase. PLoS ONE, 6(10), e26422.
  • Nath, A., et al. (2014). MET Inhibition in Clear Cell Renal Cell Carcinoma. Journal of Cancer, 5(8), 666–674.
  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Lee, H., et al. (2022). MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report. Translational Lung Cancer Research, 11(1), 143–149.
  • Wikipedia. (n.d.). c-Met inhibitor. Retrieved from [Link]

  • Christensen, J. G., et al. (2007). Crizotinib, a potent and selective dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Molecular Cancer Therapeutics, 6(11), 3128–3138.
  • El-Damasy, A. K., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. Journal of Medicinal Chemistry.
  • Targeted Oncology. (2021, May 5). Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. Retrieved from [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Active Clinical Trials on c-MET inhibitors for HCC. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A.... Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to Cross-Reactivity Profiling of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount to its successful translation into a safe and effective therapeutic. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel chemical entity is paramount to its successful translation into a safe and effective therapeutic. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate," a compound featuring both a nicotinic acid ester and a 4-oxopiperidine moiety. In the absence of extensive public data on this specific molecule, this document serves as a strategic blueprint for its comprehensive profiling, comparing its potential interactions against logical alternative compounds and outlining the requisite experimental methodologies.

Introduction: The Imperative of Selectivity in Drug Discovery

"Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" is a synthetic molecule that marries two pharmacologically significant scaffolds. The ethyl nicotinate component is an ester of nicotinic acid (niacin), a well-known modulator of lipid metabolism primarily through its interaction with the G protein-coupled receptor GPR109A.[1][2][3][4] The 4-oxopiperidine ring is a common structural motif found in a vast array of biologically active compounds, contributing to their interaction with a wide range of protein targets, including kinases and various enzymes.[5][6][7]

This structural duality presents a compelling therapeutic hypothesis but also introduces a significant risk of off-target interactions, or cross-reactivity. Unforeseen binding to unintended proteins can lead to a host of adverse effects, complicating preclinical and clinical development.[8][9][10] Therefore, a systematic and robust cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding the compound's true biological activity and potential liabilities. This guide outlines a tiered approach to de-risking "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" by establishing a comprehensive selectivity profile.

Deconstructing the Molecule: Predicting Potential Interactions

A logical starting point for designing a cross-reactivity study is to analyze the molecule's constituent parts to predict likely biological targets.

  • The Ethyl Nicotinate Moiety: The primary hypothesis for this part of the molecule is its potential interaction with the nicotinic acid receptor, GPR109A (HCA2) .[1][2] Activation of this Gi-coupled receptor is known to inhibit adenylate cyclase, leading to a decrease in intracellular cAMP.[1] This interaction is also responsible for the flushing side effect of niacin, mediated by prostaglandin release.[11][12] Therefore, GPR109A is a critical target to investigate for on-target activity and potential cross-reactivity with other related GPCRs.

  • The 4-Oxopiperidine Moiety: This saturated heterocycle is a versatile scaffold found in numerous approved drugs and investigational agents. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including but not limited to:

    • Kinase Inhibition: Piperidine rings are common in kinase inhibitors, where they can interact with the hinge region or other pockets of the ATP-binding site.[13][14][15][16]

    • CNS Activity: The piperidine core is a classic feature of many centrally acting agents.

    • Antimicrobial and Antiviral Properties. [6]

Given this promiscuity, a broad screening approach is warranted to identify potential off-target interactions mediated by the 4-oxopiperidine core.

Comparative Framework: Selecting Appropriate Alternative Compounds

To contextualize the cross-reactivity data of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" (referred to as Compound of Interest or COI ), it is essential to test it alongside a panel of reference compounds.

Compound ClassSpecific ExampleRationale for Inclusion
Nicotinic Acid Agonists Nicotinic Acid (Niacin)The endogenous ligand for GPR109A; serves as the primary positive control for on-target activity.
AcifranA structural analog of nicotinic acid, also a known GPR109A agonist.
Structurally Related Piperidones 1-Methyl-4-piperidoneA simple, commercially available 4-oxopiperidine derivative to probe the baseline interactions of the piperidone core.
HaloperidolAn approved antipsychotic drug containing a piperidine ring, known to interact with dopamine and sigma receptors. Useful for identifying potential CNS-related off-targets.
Broad-Spectrum Kinase Inhibitor StaurosporineA non-selective kinase inhibitor to serve as a positive control in kinase screening panels.

The Screening Cascade: A Tiered Approach to Cross-Reactivity Profiling

A well-designed screening cascade allows for the efficient identification of potential liabilities, starting with broad panels and progressing to more focused, functional assays for any identified "hits".[17][18][19]

Screening_Cascade cluster_2 Tier 3: Cellular & Phenotypic Assays T1_GPCR Primary GPCR Panel (e.g., SafetyScreen44) T2_GPCR Functional GPCR Assays (e.g., cAMP, Ca2+ flux) T1_GPCR->T2_GPCR Confirmed Hits T1_Kinase Primary Kinase Panel (e.g., KinomeScan) T2_Kinase Biochemical Kinase IC50 Determination T1_Kinase->T2_Kinase Confirmed Hits T3_Cellular Cell-Based Target Engagement & Downstream Signaling T2_GPCR->T3_Cellular Potent Off-Targets T2_Kinase->T3_Cellular Potent Off-Targets COI Compound of Interest (Ethyl 2-(4-oxopiperidin-1-yl)nicotinate) COI->T1_GPCR Binding Affinity COI->T1_Kinase Percent Inhibition

Caption: A tiered screening cascade for assessing cross-reactivity.

Tier 1: Broad Panel Screening

The initial step involves screening the COI at a single, high concentration (e.g., 10 µM) against large, well-validated panels of targets to identify any potential interactions.

  • GPCR Panel: A commercially available safety screening panel, such as the SafetyScreen44 from Eurofins or a similar offering from Pharmaron or WuXi AppTec, is recommended.[8][20] These panels typically include a wide range of GPCRs, ion channels, and transporters known to be associated with adverse drug reactions. The primary endpoint is typically percent inhibition of radioligand binding.

  • Kinase Panel: A comprehensive kinase panel, such as the DiscoverX KINOMEscan™, is the gold standard for assessing kinase selectivity. This type of assay measures the ability of the COI to compete with an immobilized ligand for binding to a large number of kinases (often >400). The primary endpoint is percent inhibition relative to a control.

Data Presentation: Tier 1 Screening

TargetCompound of Interest (% Inhibition @ 10 µM)Nicotinic Acid (% Inhibition @ 10 µM)Haloperidol (% Inhibition @ 10 µM)
GPR109A >95% >95%<10%
Dopamine D2<10%<10%>90%
Adrenergic α1A15%<10%55%
... (other GPCRs).........
PIM1 Kinase 45% <5%<5%
Akt1 Kinase 38% <5%<5%
CHK1 Kinase12%<5%<5%
... (other kinases).........

Hypothetical data is shown for illustrative purposes.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant inhibition (e.g., >30-50%) in Tier 1 should be followed up with concentration-response experiments to determine the potency (IC50 or Ki) of the interaction.

  • Functional GPCR Assays: For GPCR hits, it is crucial to move from simple binding assays to functional assays that measure the downstream consequences of receptor interaction. For Gi-coupled receptors like GPR109A, a cAMP accumulation assay is the most relevant. For Gq-coupled receptors, a calcium flux assay would be appropriate.

  • Biochemical Kinase IC50 Assays: For kinase hits, standard biochemical assays are used to determine the IC50 value. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Data Presentation: Tier 2 Potency

TargetAssay TypeCompound of Interest (IC50, µM)Reference Compound (IC50, µM)
GPR109AcAMP Accumulation0.15Nicotinic Acid: 0.25
PIM1 KinaseBiochemical Phosphorylation8.5Staurosporine: 0.01
Akt1 KinaseBiochemical Phosphorylation12.2Staurosporine: 0.008

Hypothetical data is shown for illustrative purposes.

Tier 3: Cellular and Phenotypic Assays

For off-targets that are inhibited with a potency that is concerning (e.g., within 30-fold of the on-target potency), further investigation in a cellular context is warranted.

  • Cell-Based Target Engagement: Assays like the Cellular Thermal Shift Assay (CETSA) can confirm that the COI is engaging the off-target protein within a cellular environment.

  • Downstream Signaling and Phenotypic Assays: For a confirmed kinase off-target, one would investigate the phosphorylation of a known downstream substrate of that kinase in a relevant cell line. For a GPCR off-target, a relevant cellular phenotype (e.g., proliferation, migration) could be assessed.

Experimental Protocols

Protocol: cAMP Accumulation Assay for GPR109A

This protocol describes a method to determine the potency of the COI as an agonist or antagonist at the GPR109A receptor.

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cell Plating: Seed the cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the COI and reference compounds (e.g., Nicotinic Acid) in assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).

  • Assay Procedure: a. Remove culture medium from the cells. b. Add 10 µL of assay buffer containing 10 µM Forskolin (to stimulate cAMP production) to all wells. c. Immediately add 10 µL of the serially diluted compounds to the appropriate wells. d. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., Cisbio HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

cAMP_Assay_Workflow A Seed GPR109A-HEK293 cells in 384-well plate B Incubate 24h A->B C Add Forskolin (cAMP stimulant) B->C D Add serial dilutions of Compound of Interest C->D E Incubate 30 min at 37°C D->E F Lyse cells & detect cAMP (e.g., HTRF) E->F G Data Analysis: Calculate IC50 F->G

Caption: Workflow for the GPR109A cAMP accumulation assay.

Protocol: Biochemical Kinase Inhibition Assay (Generic)

This protocol provides a general framework for determining the IC50 of the COI against a purified kinase.

  • Reagents:

    • Purified recombinant kinase (e.g., PIM1, Akt1).

    • Kinase-specific substrate (peptide or protein).

    • ATP (at the Km concentration for the specific kinase).

    • Assay buffer (containing MgCl2, DTT, and other necessary components).

    • Detection reagent (e.g., ADP-Glo™, Lumit™).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the COI and a reference inhibitor (e.g., Staurosporine) in DMSO, then dilute further in assay buffer.

  • Assay Procedure: a. In a 384-well plate, add 2.5 µL of the diluted compound. b. Add 2.5 µL of the kinase/substrate mixture. c. Incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of the ATP solution. e. Incubate for 1 hour at room temperature.

  • Signal Detection: Stop the reaction and detect the signal (e.g., luminescence corresponding to ADP production) according to the detection kit manufacturer's protocol.

  • Data Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Interpretation and Conclusion

The ultimate goal of these studies is to generate a comprehensive selectivity profile for "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate." The data will reveal:

  • On-Target Potency: The affinity and functional activity at the presumed primary target, GPR109A.

  • Off-Target Liabilities: Identification of any unintended interactions, particularly with kinases or other GPCRs.

  • Selectivity Window: A quantitative measure of the separation between on-target and off-target potencies. A large selectivity window (e.g., >100-fold) provides confidence in the compound's specificity.

Should significant off-target activities be identified, this guide provides the framework for the subsequent mechanistic studies required to understand their potential clinical relevance. By systematically applying this tiered approach, researchers can build a robust data package to support the continued development of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" and make informed decisions about its therapeutic potential.

References

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation. Available at: [Link]

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery. Available at: [Link]

  • Zinda, M., et al. (2010). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. Available at: [Link]

  • Soga, T., et al. (2003). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Molecular Pharmacology. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. Available at: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Szczepański, J., et al. (2024). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved January 25, 2026, from [Link]

  • Kumar, K. A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. Available at: [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 25, 2026, from [Link]

  • Gille, A., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Abcam. (2019). Antibody Cascade Design Key to Customizing Success. Technology Networks. Available at: [Link]

  • Gille, A., et al. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. Available at: [Link]

  • Multispan, Inc. (n.d.). Nicotinic Acid GPCR Family Subtypes and Products. Retrieved January 25, 2026, from [Link]

  • Novartis. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Singh, S., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. Available at: [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. Available at: [Link]

  • El-Gamal, M. I., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 25, 2026, from [Link]

  • Goti, G., et al. (2022). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]

  • AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Ahmed, K., et al. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. Available at: [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved January 25, 2026, from [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. PubMed. Available at: [Link]

  • Horrobin, D. F. (1996). Nicotinic acid esters and pharmaceutical compositions containing them. Google Patents.

Sources

Comparative

Unveiling the Pharmacological Profile: A Comparative Guide to Elucidating the Mechanism of Action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous scientific inquiry. This guide provides a comprehensive, technic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous scientific inquiry. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate , a compound of interest due to its structural motifs suggestive of anti-inflammatory and analgesic properties. We will move beyond a rigid template, offering a logical and adaptive experimental strategy. This guide is built on the principles of scientific integrity, providing self-validating protocols and a deep dive into the causality behind experimental choices.

Introduction: Deconstructing the Molecule and Formulating Hypotheses

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a unique small molecule integrating two key pharmacophores: an ethyl nicotinate moiety and a 4-oxopiperidine core. This structure prompts several compelling mechanistic hypotheses:

  • The Nicotinate Moiety: Ethyl nicotinate is a known topical vasodilator, increasing blood flow to applied areas, which can aid in pain relief.[1][2] It is a derivative of nicotinic acid (niacin), a well-established agonist for the G-protein coupled receptor GPR109A.[3] Activation of GPR109A on immune cells has been shown to exert anti-inflammatory effects, including the suppression of pro-inflammatory cytokines.[4][5][6]

  • The 4-Oxopiperidine Core: The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals targeting the central nervous system (CNS), inflammation, and pain.[7] Notably, the 4-oxopiperidine unit is a key precursor in the synthesis of potent analgesics like fentanyl, hinting at a potential role in pain modulation.[8]

Based on this structural analysis, we propose three primary hypotheses for the mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate:

  • Hypothesis 1: Anti-inflammatory activity through inhibition of prostaglandin synthesis. The compound may act as a cyclooxygenase (COX) inhibitor, reducing the production of pro-inflammatory prostaglandins like PGE2.[7][9]

  • Hypothesis 2: Anti-inflammatory and analgesic effects mediated by GPR109A agonism. The nicotinate moiety may activate GPR109A, leading to a reduction in inflammatory signaling and potentially contributing to analgesia.[4][10]

  • Hypothesis 3: Direct analgesic activity. The 4-oxopiperidine core may confer analgesic properties through mechanisms independent of peripheral inflammation, potentially involving central nervous system targets.

This guide will outline a phased experimental approach to systematically test these hypotheses, using established comparator compounds for robust validation.

A Phased Experimental Approach for Mechanistic Elucidation

We will employ a tiered approach, beginning with in vitro screening to identify primary biological activities and progressing to in vivo models to confirm and characterize these effects.

Phase 1: In Vitro Profiling - Target Engagement and Cellular Responses

This initial phase aims to rapidly assess the compound's activity in relevant cellular and enzymatic assays.

Objective: To determine if Ethyl 2-(4-oxopiperidin-1-yl)nicotinate can modulate key inflammatory pathways.

Primary Assay: LPS-Induced Cytokine Release in Human PBMCs

This assay provides a broad screen for anti-inflammatory activity by measuring the inhibition of key pro-inflammatory cytokines from primary human immune cells.[11][12]

Experimental Workflow:

Caption: Workflow for LPS-induced cytokine release assay in PBMCs.

Detailed Protocol:

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.[13]

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Preparation: Prepare a dose-response curve of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (e.g., 0.1, 1, 10, 100 µM). Use Indomethacin (10 µM) as a positive control and a vehicle control (e.g., 0.1% DMSO).[7][14]

  • Treatment and Stimulation: Pre-incubate the cells with the test compounds for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce cytokine production.[12][13]

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.

Data Presentation and Interpretation:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)IC50 (µM) - TNF-α
Vehicle-000>100
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate0.1
1
10
100
Indomethacin10

A significant, dose-dependent reduction in cytokine levels by Ethyl 2-(4-oxopiperidin-1-yl)nicotinate would support an anti-inflammatory mechanism. A strong effect would warrant further investigation into specific molecular targets like COX enzymes or GPR109A.

Objective: To determine if Ethyl 2-(4-oxopiperidin-1-yl)nicotinate activates the GPR109A receptor.

Primary Assays:

  • cAMP Inhibition Assay: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15]

  • β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPR109A receptor, an alternative signaling pathway.[1][16][17]

Experimental Workflow (cAMP Assay):

Caption: Workflow for GPR109A-mediated cAMP inhibition assay.

Detailed Protocol (cAMP Assay):

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a human GPR109A expression vector.[15][18]

  • Cell Seeding: Seed the transfected cells into a 384-well plate.

  • Compound Treatment: Treat the cells with a dose-response of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, the known GPR109A agonist Acifran as a positive control, and a vehicle control.[19][20]

  • Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter assay.[2][21][22]

Data Presentation and Interpretation:

CompoundConcentration (µM)cAMP Inhibition (%)EC50 (µM)
Vehicle-0>100
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate0.01
0.1
1
10
Acifran0.01
0.1
1
10

A dose-dependent decrease in forskolin-stimulated cAMP levels will confirm agonistic activity at the GPR109A receptor. The β-arrestin recruitment assay will provide further insight into the signaling bias of the compound.

Phase 2: In Vivo Validation - Assessing Analgesic and Anti-inflammatory Efficacy

Following promising in vitro results, in vivo studies are crucial to confirm the therapeutic potential of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Objective: To assess the central and peripheral analgesic effects of the compound.

Models:

  • Hot Plate Test (Central Analgesia): This model measures the response latency to a thermal stimulus, indicating centrally mediated analgesia.[23][24][25]

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia): This test quantifies visceral pain by counting abdominal constrictions induced by an irritant, reflecting peripherally mediated analgesia.[26][27][28]

Experimental Workflow (Hot Plate Test):

Caption: Workflow for the hot plate test for central analgesia.

Detailed Protocol (Hot Plate Test):

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the experimental room for at least one hour.

  • Drug Administration: Administer Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (e.g., 10, 30, 100 mg/kg, i.p.), a vehicle control, or morphine (5 mg/kg, i.p.) as a positive control.

  • Testing: At a set time post-administration (e.g., 30 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).[25]

  • Measurement: Record the latency (in seconds) for the first sign of pain, such as paw licking or jumping. A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

Data Presentation and Interpretation:

Treatment GroupDose (mg/kg)Latency to Response (seconds)% Increase in Latency
Vehicle-0
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate10
30
100
Morphine5

A significant, dose-dependent increase in the latency to response compared to the vehicle group indicates a central analgesic effect. The acetic acid-induced writhing test will complement these findings by assessing peripheral analgesia.

Conclusion: Synthesizing the Evidence for a Coherent Mechanism

The proposed experimental framework provides a robust and logical pathway to comprehensively characterize the mechanism of action of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. By systematically evaluating its anti-inflammatory and analgesic properties through a combination of in vitro and in vivo models, and by comparing its activity to well-characterized reference compounds, researchers can build a compelling and evidence-based narrative of its pharmacological profile. The integration of cellular, enzymatic, and whole-animal studies will allow for a nuanced understanding of its therapeutic potential and pave the way for further preclinical and clinical development.

References

  • Indomethacin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • GPR109A Human Hydroxycarboxylic Acid GPCR Cell Based Antagonist Arrestin LeadHunter Assay. Eurofins Discovery. Available from: [Link]

  • Hot plate test. Panlab. Available from: [Link]

  • Covington, M. B. Bradykinin and inflammatory pain. The Journal of Pain. 2006;7(4 Suppl 2):S3-S7.
  • Sugimoto, Y., & Narumiya, S. Prostaglandin E2-induced inflammation: Relevance of prostaglandin E receptors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2007;1771(3):344-353.
  • Jansen, J., et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. 2021;2(3):100706.
  • Indometacin. Wikipedia. Available from: [Link]

  • Hot plate test. Wikipedia. Available from: [Link]

  • Bradykinin in inflammation and pain. NCRG. Available from: [Link]

  • Acifran. Patsnap Synapse. Available from: [Link]

  • Zhang, Y., et al. Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology and Pharmacotherapeutics. 2012;3(4):348.
  • Ricciotti, E., & FitzGerald, G. A. Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. 2011;31(5):986-1000.
  • LPS-Induced Cytokine Release Model. Charles River Laboratories. Available from: [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers. Available from: [Link]

  • Physiology, Bradykinin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology. 2023;14:1283625.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available from: [Link]

  • Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. PLOS ONE. 2020;15(7):e0236526.
  • Gambhir, D., et al. GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. 2015;56(11):6543-6552.
  • What is the mechanism of Indomethacin?. Patsnap Synapse. Available from: [Link]

  • Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. Promega Connections. 2014.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods. 2003;125(1-2):91-97.
  • One Synthetic Approach of Acifran. Chempedia - LookChem. Available from: [Link]

  • Digby, J. E., et al. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. 2012;32(3):669-676.
  • Steranka, L. R., et al. Bradykinin as a pain mediator: receptors are localized to sensory neurons, and antagonists have analgesic actions. Proceedings of the National Academy of Sciences. 1988;85(9):3245-3249.
  • Prostaglandin E2 As a Modulator of Viral Infections. Frontiers in Cellular and Infection Microbiology. 2020;10:367.
  • Why Study GPCR Arrestin Recruitment?. Eurofins DiscoverX. Available from: [Link]

  • Wakade, C., & Chong, R. Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. Metabolites. 2019;9(9):191.
  • 4-Piperidone. Wikipedia. Available from: [Link]

  • Wang, N., et al. Multifaceted roles of PGE2 in inflammation and cancer. The Journal of Immunology. 2015;194(11):5039-5046.
  • beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. Journal of Biomolecular Screening. 2008;13(8):729-739.
  • Bradykinin. Wikipedia. Available from: [Link]

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study.
  • Richman, J. G., et al. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Bioorganic & Medicinal Chemistry Letters. 2007;17(7):2029-2033.
  • Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. Available from: [Link]

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences. 2019;20(19):4783.
  • Digby, J. E., et al. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. 2012;32(3):669-676.
  • The Pharmacology of Indomethacin. Headache: The Journal of Head and Face Pain. 2016;56(6):1059-1073.
  • acifran. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Wang, D., & Dubois, R. N. Multifaceted roles of PGE2 in inflammation and cancer.
  • IJzerman, A. P. Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews. 2006;26(4):393-413.
  • Indomethacin Capsules, USP 25 mg. accessdata.fda.gov. Available from: [Link]

  • Extended evaluation of the acetic acid-induced writhing test in the mice.

Sources

Validation

A Comparative Guide to the Synthetic Routes of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

Introduction Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a variety of pharmacologically active a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of a variety of pharmacologically active agents. The strategic linkage of a nicotinic acid scaffold with a 4-oxopiperidine moiety provides a versatile platform for further chemical elaboration. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are therefore of critical importance to researchers in drug discovery and development.

This guide provides a comparative analysis of the two primary and most scientifically sound synthetic strategies for the preparation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination . We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal route for their specific needs.

Synthetic Strategies: An Overview

The core transformation in the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate involves the formation of a carbon-nitrogen (C-N) bond between the C2 position of the ethyl nicotinate ring and the nitrogen atom of 4-oxopiperidine. The two most prominent methods for achieving this transformation on an aromatic ring are Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_end Product Ethyl 2-halonicotinate Ethyl 2-halonicotinate SNAr Nucleophilic Aromatic Substitution (SNAr) Ethyl 2-halonicotinate->SNAr BHA Buchwald-Hartwig Amination Ethyl 2-halonicotinate->BHA 4-Oxopiperidine 4-Oxopiperidine 4-Oxopiperidine->SNAr 4-Oxopiperidine->BHA Product Ethyl 2-(4-oxopiperidin-1-yl)nicotinate SNAr->Product BHA->Product

Caption: High-level overview of the two primary synthetic pathways to the target molecule.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale

Nucleophilic aromatic substitution is a well-established method for forming C-N bonds, particularly on electron-deficient aromatic rings.[1][2] The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group.[2]

In the context of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate synthesis, the electron-withdrawing nature of the ester group and the pyridine nitrogen atom at the C3 and C1 positions, respectively, activates the C2 position towards nucleophilic attack by 4-oxopiperidine. The choice of the leaving group (halogen) at the C2 position is crucial, with fluorine generally being the most effective due to its high electronegativity, which enhances the electrophilicity of the carbon center. However, chloro-substituted precursors are often more commercially attractive.

SNAr_Mechanism start Ethyl 2-halonicotinate + 4-Oxopiperidine intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition of Nucleophile product Final Product + Halide Salt intermediate->product Elimination of Leaving Group

Caption: Simplified workflow of the SNAr reaction mechanism.

Experimental Protocol (Representative)

This protocol is a representative example based on standard SNAr conditions for similar substrates.

  • To a solution of 4-oxopiperidine hydrochloride (1.2 equivalents) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add a suitable non-nucleophilic base such as potassium carbonate (K2CO3, 2.5 equivalents) or diisopropylethylamine (DIPEA, 2.5 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to liberate the free base of 4-oxopiperidine.

  • Add Ethyl 2-chloronicotinate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Discussion

The SNAr route is often favored for its operational simplicity and the avoidance of transition metal catalysts. The cost of starting materials, particularly ethyl 2-chloronicotinate, is generally lower than that of the corresponding bromo- or iodo-derivatives required for some cross-coupling reactions. However, this method can necessitate high reaction temperatures and may not be suitable for substrates bearing heat-sensitive functional groups. The basicity of the reaction conditions also needs to be considered, as it may lead to side reactions if other base-labile groups are present in the molecule.

Route 2: Buchwald-Hartwig Amination

Mechanistic Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms C-N bonds between aryl halides or triflates and amines.[3][4][5] This reaction has a broad substrate scope and typically proceeds under milder conditions than classical SNAr reactions.[3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

BHA_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition (+ Ar-X) Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Amine Coordination Amine Coordination & Deprotonation (+ Amine, + Base) Pd(II) Complex->Amine Coordination Pd-Amido Complex Ar-Pd(II)-NR2(L2) Amine Coordination->Pd-Amido Complex Reductive Elimination Reductive Elimination Pd-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-NR2 Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Representative)

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.

  • In an oven-dried Schlenk flask, combine Ethyl 2-bromonicotinate (1.0 equivalent), 4-oxopiperidine hydrochloride (1.2 equivalents), a palladium catalyst such as Pd2(dba)3 (2-5 mol%), and a suitable phosphine ligand like BINAP or Xantphos (4-10 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (2.0-2.5 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a dry, deoxygenated solvent, such as toluene or dioxane.

  • Heat the reaction mixture to a temperature typically between 80-110 °C, with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Discussion

The Buchwald-Hartwig amination offers significant advantages in terms of functional group tolerance and generally milder reaction conditions compared to SNAr.[4] The wide variety of available ligands allows for fine-tuning of the reaction to optimize the yield for specific substrates. However, this route has its own set of challenges. The cost of palladium catalysts and specialized phosphine ligands can be substantial, especially for large-scale synthesis. Furthermore, the removal of residual palladium from the final product is a critical concern in pharmaceutical applications and often requires specific purification protocols. The reaction is also sensitive to air and moisture, necessitating the use of inert atmosphere techniques.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically uncatalyzedPalladium catalyst required
Reagents Ethyl 2-chloro- or 2-fluoronicotinate; inorganic or organic baseEthyl 2-bromo- or 2-chloronicotinate; specialized phosphine ligand; strong base
Reaction Conditions Often requires high temperatures (80-150 °C)Generally milder temperatures (80-110 °C)
Cost Lower reagent and catalyst costHigher cost due to palladium and ligands
Scalability Generally straightforward to scale upCan be challenging due to catalyst cost and removal
Functional Group Tolerance Moderate; sensitive to strong bases and high heatExcellent; tolerates a wide range of functional groups
Purity Concerns By-products from side reactions at high temperaturesResidual palladium contamination
Operational Simplicity Relatively simple experimental setupRequires inert atmosphere and specialized techniques

Conclusion and Recommendation

Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and effective strategies for the synthesis of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. The choice between the two routes is contingent upon the specific requirements of the research or production campaign.

  • For early-stage, small-scale synthesis where functional group tolerance and reaction optimization are paramount, the Buchwald-Hartwig amination is often the superior choice due to its versatility and milder conditions.

  • For large-scale production where cost, operational simplicity, and avoidance of heavy metal contamination are the primary drivers, the SNAr route is likely to be more economically favorable, provided the substrate is sufficiently activated and stable under the required reaction conditions.

It is recommended that researchers evaluate both routes on a small scale to determine the optimal conditions and outcomes for their specific application before committing to a larger-scale synthesis.

References

  • CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC - NIH. Available at: [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • US9440990B2 - 1-arylcarbonyl-4-oxy-piperidine compounds useful for the treatment of neurodegenerative diseases - Google Patents.
  • WO2015037716A1 - Nitrogen-containing saturated heterocyclic compound - Google Patents.

Sources

Comparative

benchmarking "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" against standard compounds

This guide provides a comprehensive benchmarking analysis of the novel compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document outline...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive benchmarking analysis of the novel compound, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to characterizing its pharmacological profile. We will explore its activity against hypothesized G protein-coupled receptor (GPCR) targets and benchmark its performance against established standard compounds. The experimental designs detailed herein are structured to ensure scientific rigor and provide a clear, data-driven comparison.

Introduction: Rationale for Investigation

Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a synthetic molecule featuring a nicotinic acid scaffold linked to a 4-oxopiperidine moiety. The nicotinic acid component is a well-established pharmacophore known to interact with the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2).[1][2] Nicotinic acid is a potent agonist of this receptor, mediating its well-documented effects on lipid metabolism.[1][3] The 4-oxopiperidine ring is a common structural motif in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors, including dopamine receptors.[4]

Given this structural composition, we hypothesize that Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is a modulator of GPCRs. This guide will focus on a primary evaluation of its activity at the GPR109A receptor and a secondary assessment of its selectivity against the dopamine D4 receptor. This dual-target approach allows for an initial characterization of both primary activity and potential off-target effects, which is a critical consideration in early-stage drug discovery.

Benchmarking Strategy

To provide a meaningful evaluation of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, a panel of well-characterized standard compounds has been selected for direct comparison:

  • Nicotinic Acid: The endogenous and primary agonist for GPR109A. It serves as the baseline for potency and efficacy.

  • Acifran: A known synthetic agonist of GPR109A, providing another point of comparison for synthetic derivatives.[5][6]

  • L-745,870: A highly potent and selective antagonist for the dopamine D4 receptor, which will be used to assess the selectivity of our test compound.[2][7]

The benchmarking will be conducted through a series of in vitro assays designed to measure binding affinity, functional activity, and downstream signaling.

Experimental Protocols and Data Analysis

Receptor Binding Affinity Assessment

The initial step in characterizing a novel ligand is to determine its affinity for the target receptor. This is typically achieved through competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assay

prep Prepare cell membranes expressing the target receptor (GPR109A or Dopamine D4) radioligand Add a fixed concentration of radiolabeled ligand ([3H]-Nicotinic Acid or [3H]-Spiperone) prep->radioligand competitor Add increasing concentrations of test compound (Ethyl 2-(4-oxopiperidin-1-yl)nicotinate) or standard compounds radioligand->competitor incubation Incubate to allow for competitive binding to reach equilibrium competitor->incubation separation Separate bound from unbound radioligand (e.g., via filtration) incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki values quantification->analysis

Caption: Workflow for the competitive radioligand binding assay.

Protocol: GPR109A Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing human GPR109A.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Nicotinic acid (specific activity ~50 Ci/mmol) at a final concentration of 2 nM.

  • Competitive Ligands: Serially dilute Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, Nicotinic Acid, and Acifran in assay buffer.

  • Incubation: Combine membrane preparation (10-20 µg protein), radioligand, and competitive ligand in a total volume of 200 µL. Incubate at room temperature for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a GF/B filter plate, followed by washing with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This assay follows a similar procedure to the GPR109A assay, with the following modifications:

  • Membrane Preparation: Use membranes from CHO cells expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~90 Ci/mmol) at a final concentration of 0.5 nM.

  • Competitive Ligands: Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and L-745,870.

Comparative Binding Affinity Data

CompoundTarget ReceptorKi (nM) - Representative Data
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate GPR109AHypothetical Value: 150
Nicotinic AcidGPR109A100 - 500
AcifranGPR109A50 - 200
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate Dopamine D4Hypothetical Value: >10,000
L-745,870Dopamine D40.43[2]

Note: Data for standard compounds are representative values from published literature. Data for the test compound are hypothetical for illustrative purposes.

Functional Activity Assessment: G Protein Activation

GPR109A and dopamine D4 receptors are both Gi/o-coupled receptors.[8][] Agonist binding to these receptors facilitates the exchange of GDP for GTP on the α-subunit of the G protein, leading to its activation. The GTPγS binding assay is a direct measure of this primary step in receptor activation.

Experimental Workflow: GTPγS Binding Assay

cluster_0 Assay Components membranes Cell membranes with receptor of interest mix Incubate components to allow for G protein activation membranes->mix ligands Test/Standard Compounds ligands->mix gtp [35S]GTPγS (non-hydrolyzable GTP analog) gtp->mix gdp GDP gdp->mix filter Separate bound from unbound [35S]GTPγS via filtration mix->filter scintillation Quantify bound [35S]GTPγS filter->scintillation analysis Generate dose-response curves and determine EC50 and Emax scintillation->analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use the same membrane preparations as in the binding assays.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Reagents: Add GDP (10 µM final concentration) to the membranes and incubate on ice for 15 minutes to ensure all G proteins are in the inactive state.

  • Incubation: In a 96-well plate, combine membranes (5-10 µg), varying concentrations of the test/standard compounds, and [³⁵S]GTPγS (0.1 nM final concentration).

  • Reaction: Incubate at 30°C for 30 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through a GF/B filter plate and wash with ice-cold buffer.

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of agonist concentration to generate a dose-response curve. Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values.

Downstream Signaling Pathway Analysis: cAMP Modulation

Activation of Gi/o-coupled receptors like GPR109A leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] Measuring changes in cAMP is a robust method to assess the functional consequences of receptor activation in a cellular context.

Signaling Pathway: GPR109A

cluster_0 Cell Membrane Agonist Nicotinic Acid or Test Compound GPR109A GPR109A Receptor Agonist->GPR109A binds Gi Gi Protein (αβγ subunits) GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., anti-lipolysis) PKA->Response phosphorylates targets

Caption: Simplified GPR109A signaling pathway.

Protocol: GloSensor™ cAMP Assay

The Promega GloSensor™ cAMP Assay is a live-cell, real-time method to measure cAMP dynamics.[10][11]

  • Cell Culture and Transfection: Plate HEK293 cells in a 96-well plate. Co-transfect the cells with a plasmid encoding the GPR109A receptor and the pGloSensor™-22F cAMP plasmid.

  • Equilibration: Two hours prior to the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent.

  • Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels.

  • Compound Addition: Add serial dilutions of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate, Nicotinic Acid, or Acifran to the wells.

  • Luminescence Reading: Measure luminescence immediately after compound addition and at regular intervals for 15-30 minutes using a plate reader.

  • Data Analysis: The decrease in luminescence signal corresponds to a decrease in intracellular cAMP. Plot the percentage inhibition of the forskolin-stimulated signal against the agonist concentration to determine the IC₅₀ (for inhibition), which is often referred to as EC₅₀ in the context of functional inhibition.

Comparative Functional Activity Data

CompoundAssayEC₅₀ (nM) - Representative DataEmax (% of Nicotinic Acid)
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate GTPγS BindingHypothetical Value: 250Hypothetical Value: 95%
Nicotinic AcidGTPγS Binding100 - 800100%
AcifranGTPγS Binding80 - 400100%
Ethyl 2-(4-oxopiperidin-1-yl)nicotinate cAMP AssayHypothetical Value: 300Hypothetical Value: 98%
Nicotinic AcidcAMP Assay150 - 1000100%
AcifrancAMP Assay100 - 500100%

Note: Data for standard compounds are representative values from published literature. Data for the test compound are hypothetical for illustrative purposes.

Conclusion and Interpretation

This guide outlines a systematic approach to the initial pharmacological characterization of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. By benchmarking against established standards like Nicotinic Acid, Acifran, and L-745,870, we can generate a robust dataset to evaluate its potency, efficacy, and selectivity.

Based on the hypothetical data presented, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate would be characterized as a potent and efficacious agonist of the GPR109A receptor, with a potency comparable to that of the standard compounds. A Ki value significantly greater than 10,000 nM for the dopamine D4 receptor would indicate a high degree of selectivity, which is a desirable characteristic for a drug candidate.

The combination of binding and functional assays provides a multi-faceted view of the compound's interaction with its target. The GTPγS assay confirms direct G protein activation, while the cAMP assay demonstrates its effect on a key downstream signaling molecule in a cellular environment. This structured, comparative approach is fundamental to making informed decisions in the progression of a novel compound through the drug discovery pipeline.

References

  • Thangaraju, M. et al. (2009). GPR109A is a G-protein–coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. Available at: [Link]

  • Ahmed, K. et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Molecules, 27(23), 8275. Available at: [Link]

  • Lahey, R. et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 13(4), 1276. Available at: [Link]

  • Benyó, Z. et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. Available at: [Link]

  • Chintapalli, S. V. et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 778082. Available at: [Link]

  • Choudhury, R. P. et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(1), 53-59. Available at: [Link]

  • Oak, J. N. et al. (2000). The dopamine D4 receptor: biochemical and signalling properties. Cellular and Molecular Life Sciences, 57(1), 121-135. Available at: [Link]

  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

  • Patel, S. et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. Journal of Pharmacology and Experimental Therapeutics, 283(2), 636-647. Available at: [Link]

  • Gille, A. et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. Available at: [Link]

Sources

Validation

An Investigator's Guide to the Bioactivity of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate: A Framework for Independent Verification

For the researcher presented with a novel compound, the journey from a chemical structure to a validated biological activity is one of systematic investigation and rigorous verification. This guide addresses the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher presented with a novel compound, the journey from a chemical structure to a validated biological activity is one of systematic investigation and rigorous verification. This guide addresses the challenge of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate," a molecule for which public domain bioactivity data is scarce. In the absence of established functions, we present a hypothesis-driven framework for its comprehensive screening and validation. This document is structured not as a rigid protocol, but as a strategic guide for drug discovery and development professionals to logically uncover and confirm the pharmacological potential of this and similar chemical entities.

Our approach is grounded in the principle of chemical structure-activity relationships. The molecule is a conjugate of two well-known pharmacophores: a nicotinic acid moiety and a 4-oxopiperidine ring. By dissecting the known biological roles of these components, we can formulate a rational screening cascade to probe the most probable bioactivities of the parent compound.

Nicotinic acid (Niacin, Vitamin B3) is a well-characterized modulator of lipid metabolism and inflammatory responses, primarily through its action as an agonist for the G-protein coupled receptor 109A (GPR109A, also known as HCA2).[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, while in immune cells, it exerts anti-inflammatory effects.[3][4] Furthermore, nicotinic acid derivatives have been explored for their analgesic and anti-inflammatory properties, some of which are mediated through the modulation of pathways like NF-κB and cyclooxygenase (COX).[5][6]

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals with diverse pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[7][8][9][10] The 4-oxopiperidine motif, in particular, is a versatile synthetic intermediate for creating compounds with complex three-dimensional structures that can interact with a variety of biological targets.

This guide, therefore, proposes a tiered screening approach. The primary screen will focus on the most plausible bioactivities derived from the nicotinic acid component: GPR109A agonism and anti-inflammatory activity. A secondary screen will explore potential interactions with nicotinic acetylcholine receptors (nAChRs), given the structural similarity of the nicotinic acid head group to acetylcholine.

Tier 1 Primary Screening: A Two-Pronged Approach

Our initial investigation is designed to efficiently probe the most probable biological activities of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. We will simultaneously investigate its potential as a GPR109A agonist and as a general anti-inflammatory agent.

Workflow for Primary Bioactivity Screening

cluster_0 Primary Screening cluster_1 Data Analysis & Hit Identification A Ethyl 2-(4-oxopiperidin-1-yl)nicotinate B GPR109A Activation Assay (cAMP Measurement) A->B C NF-κB Activation Assay (Reporter Gene or Translocation) A->C D COX-2 Inhibition Assay (Enzymatic Activity) A->D E Analyze Dose-Response Curves (EC50/IC50 Determination) B->E C->E D->E F Hit Confirmation & Validation E->F

Caption: A streamlined workflow for the primary screening of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Rationale: GPR109A is a Gi-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay will quantify the ability of the test compound to elicit this response.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Preparation:

    • Seed the GPR109A-HEK293 cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

    • On the day of the assay, aspirate the culture medium and replace it with 100 µL of stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor).

    • Incubate for 30 minutes at 37°C.

  • Compound Treatment:

    • Prepare a serial dilution of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and a known GPR109A agonist (e.g., nicotinic acid) in stimulation buffer.

    • Add 50 µL of the compound dilutions to the respective wells.

    • Add 50 µL of 10 µM forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Rationale: The NF-κB signaling pathway is a key regulator of inflammation.[11] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (e.g., TNF-α), NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes. This assay will determine if the test compound can inhibit this translocation. A detailed protocol for an NF-κB translocation assay can be found in the literature.[12]

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) in a 96-well imaging plate.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the p65 stain.

  • Data Analysis:

    • Calculate the percentage inhibition of NF-κB translocation for each compound concentration relative to the stimulated control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins.[13] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. This assay will measure the direct inhibitory effect of the test compound on COX-2 activity. Several commercial kits are available for this purpose.[13][14][15][16]

Methodology (using a fluorometric kit):

  • Assay Preparation:

    • Prepare the assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions.

  • Compound and Control Incubation:

    • In a 96-well plate, add the test compound at various concentrations, a known COX-2 inhibitor (e.g., celecoxib) as a positive control, and a vehicle control.

    • Add the human recombinant COX-2 enzyme to all wells except the background control.

    • Incubate for 10 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of the reaction (slope of the kinetic curve) for each well.

    • Determine the percentage inhibition of COX-2 activity for each compound concentration.

    • Calculate the IC50 value.

Comparative Data Summary

The following table provides a template for summarizing the primary screening data. This allows for a direct comparison of the potency of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate" with standard reference compounds.

Assay Test Compound (EC50/IC50) Reference Compound (EC50/IC50) Reference Compound Used
GPR109A Activation (cAMP)Experimental Value (µM)Reported/Experimental Value (µM)Nicotinic Acid
NF-κB TranslocationExperimental Value (µM)Reported/Experimental Value (µM)Bay 11-7082
COX-2 InhibitionExperimental Value (µM)Reported/Experimental Value (µM)Celecoxib
Tier 2 Secondary Screening: Exploring Nicotinic Acetylcholine Receptor Interaction

Should the primary screening not yield significant activity, or if a broader characterization is desired, a secondary screen targeting nAChRs is a logical next step due to the nicotinic acid moiety.

Workflow for Secondary Bioactivity Screening

A Ethyl 2-(4-oxopiperidin-1-yl)nicotinate (Primary Screen Negative/Further Characterization) B Nicotinic Acetylcholine Receptor Binding Assay A->B C Determine Ki from Competition Binding Curve B->C

Caption: A focused workflow for investigating the interaction with nAChRs.

Rationale: This assay will determine if the test compound can bind to nAChRs by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing a specific nAChR subtype (e.g., α4β2 or α7) or use commercially available membrane preparations.

  • Binding Reaction:

    • In a 96-well filter plate, incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin) and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known nAChR ligand like nicotine or unlabeled α-bungarotoxin).

    • Incubate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through the filter plate.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log of the test compound concentration.

    • Determine the IC50 value from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Path Forward

This guide provides a structured and scientifically-grounded approach to the independent verification of the bioactivity of "Ethyl 2-(4-oxopiperidin-1-yl)nicotinate." By leveraging knowledge of its constituent pharmacophores, we have outlined a rational screening cascade designed to efficiently identify and quantify its most probable biological activities. The provided experimental protocols are robust and well-established in the field of drug discovery.

The results of these assays will provide a clear indication of the compound's potential as a GPR109A agonist, an anti-inflammatory agent, or a ligand for nicotinic acetylcholine receptors. Positive hits in any of these assays will warrant further investigation, including selectivity profiling against related targets, in vivo efficacy studies in relevant disease models, and a comprehensive assessment of its pharmacokinetic and toxicological properties. This systematic approach ensures that the potential of novel chemical entities is thoroughly and efficiently explored, paving the way for the development of new therapeutic agents.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Li, X., et al. (2022). GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. Cellular and Molecular Life Sciences, 79(1), 43. [Link]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]

  • Bio-Rad. NF-κB Signaling Pathway. [Link]

  • Al-Ostath, S., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Bhatti, A., et al. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of Pharmacology and Experimental Therapeutics, 357(2), 337-347. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1387. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Cancer, Piperine, and Piperidine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Cell and Developmental Biology, 6, 12. [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208–2217. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103410. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-18. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Green, W. N., & Wanamaker, C. P. (2006). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience, 26(18), 4781-4783. [Link]

  • An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Stanczak, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1664. [Link]

  • RayBiotech. Human NF-KappaB p65 Activity Assay Kit. [Link]

  • Abraxis. Anatoxin-a Receptor-Binding Assay (Microtiter Plate). [Link]

  • Celie, P. H. N., et al. (2016). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 7, 305. [Link]

  • ResearchGate. What will be the best way to test NFkb activation via western blot?. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Vagnini, F., et al. (1987). Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 25(11), 604-609. [Link]

  • Labcorp. Acetylcholine Receptor (AChR)-binding Antibodies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. As a compound integrating the structural features of piperidine, a cycli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate. As a compound integrating the structural features of piperidine, a cyclic amine, and ethyl nicotinate, an ester of nicotinic acid, a comprehensive approach to safety is paramount. The information herein is synthesized from established safety data for analogous chemical structures to ensure a robust and precautionary framework for laboratory professionals.

Hazard Assessment and Toxidological Profile

  • Piperidine Moiety : Piperidine itself is classified as a toxic and corrosive substance. It can cause severe skin burns and eye damage, and is harmful if swallowed or in contact with skin.[1] Inhalation of piperidine vapors can be fatal.[1] Therefore, Ethyl 2-(4-oxopiperidin-1-yl)nicotinate should be handled with the assumption that it may exhibit similar, though likely attenuated, toxic and corrosive properties.

  • Ethyl Nicotinate Moiety : Ethyl nicotinate is known to be a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation.[2] It is crucial to avoid inhalation of vapors and direct contact with skin and eyes.[3]

  • Overall Profile : The combined structure suggests that Ethyl 2-(4-oxopiperidin-1-yl)nicotinate is likely to be a skin and eye irritant, potentially corrosive, and may be harmful if ingested or inhaled. The toxicological properties have not been fully investigated, and therefore, it should be handled with a high degree of caution.[4]

Summary of Potential Hazards:

Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 or 4 (Harmful to Toxic)Based on the known toxicity of piperidine and its derivatives.[1]
Skin Corrosion/Irritation Category 1B or 2 (Corrosive or Irritant)Both piperidine and ethyl nicotinate can cause severe skin burns or irritation.[1][2]
Serious Eye Damage/Irritation Category 1 or 2A (Serious Damage or Irritation)Based on the properties of the constituent chemical groups.[5][6]
Respiratory Irritation Potential HazardEthyl nicotinate is known to cause respiratory irritation.[2][7]
Flammability Combustible LiquidMany organic esters and amines are combustible.[2][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[8] The selection of PPE must account for the potential for splashes, vapor inhalation, and accidental skin contact.

  • Hand Protection : Double gloving with chemically resistant gloves is recommended. A nitrile inner glove with a neoprene or butyl rubber outer glove provides robust protection against a broad range of organic compounds.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. In addition, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.

  • Body Protection : A flame-resistant laboratory coat is the minimum requirement. For procedures involving significant quantities or a higher risk of exposure, a chemically resistant apron or a full-body suit should be utilized.[9]

  • Respiratory Protection : All handling of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical for minimizing the risk of exposure and ensuring experimental integrity.

Workflow for Safe Handling of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment prep_hood->prep_materials handling_weigh Weigh/Measure in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_quench Quench Reaction (if necessary) handling_reaction->cleanup_quench cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste disposal_ppe Dispose of Contaminated PPE cleanup_waste->disposal_ppe disposal_waste Transfer Chemical Waste to EH&S disposal_ppe->disposal_waste

Caption: A stepwise workflow for the safe handling of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate.

Step-by-Step Handling Protocol:

  • Preparation :

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary glassware, reagents, and spill cleanup materials before commencing work.

  • Handling :

    • All weighing and transferring of the compound must be performed inside a chemical fume hood.[10]

    • Use caution to avoid creating dust or aerosols.

    • Keep containers tightly closed when not in use and store in a cool, well-ventilated area away from ignition sources.[5][7]

  • In Case of a Spill :

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Cover the spill with a non-flammable absorbent material such as sand or diatomaceous earth.[11]

    • Collect the absorbed material into a sealed container for proper disposal.[11]

    • Wash the contaminated area thoroughly with soap and water.[11]

Disposal Plan

Proper disposal of Ethyl 2-(4-oxopiperidin-1-yl)nicotinate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Solid Waste : Any contaminated solid materials (e.g., absorbent materials from spills, contaminated filter paper, gloves) should be placed in a clearly labeled, sealed container for hazardous waste.

    • Liquid Waste : Unused or waste solutions containing the compound should be collected in a dedicated, labeled, and sealed container for organic solvent waste. Do not mix with incompatible waste streams.

    • Sharps : Contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Disposal Procedure :

    • All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company.[12]

    • Do not pour any amount of this chemical down the drain.[11][12]

    • Contaminated packaging should be disposed of as unused product.[12]

Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.

References

  • Penta chemicals. (2024, May 7).
  • Fisher Scientific.
  • Fisher Scientific. (2011, February 9). SAFETY DATA SHEET: 3-Pyridinecarboxylic acid, ethyl ester.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Chemos GmbH & Co. KG.
  • Carl ROTH.
  • ACS Publications. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
  • Synerzine.
  • American Chemistry Council. Protective Equipment.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Organic Syntheses Procedure. Piperidine, 1-ethyl-.
  • Santa Cruz Biotechnology.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • CHEMM. Personal Protective Equipment (PPE).
  • ChemicalBook. (2026, January 17).
  • Chemos GmbH & Co. KG. (2019, June 24).
  • CDH Fine Chemical.

Sources

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